molecular formula CH3C6H4CH=CH2<br>C9H10<br>C9H10 B072717 4-Methylstyrene CAS No. 1319-73-9

4-Methylstyrene

货号: B072717
CAS 编号: 1319-73-9
分子量: 118.18 g/mol
InChI 键: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methylstyrene is a versatile monofunctional vinyl monomer of significant interest in polymer and materials science research. Its core value lies in the methyl group substituted at the para position of the phenyl ring, which influences its electronic properties, steric profile, and polymerization kinetics compared to its parent compound, styrene. This compound is primarily employed as a key building block in the synthesis of novel homo- and copolymers via various polymerization mechanisms, including free radical, anionic, and cationic polymerization. The resulting poly(this compound) exhibits a higher glass transition temperature (Tg) than polystyrene, making it a valuable subject for studies aimed at developing materials with enhanced thermal stability.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-ethenyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBJTVDPSNHSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10, Array
Record name P-METHYLSTYRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7336
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54193-24-7, 24936-41-2
Record name Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54193-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(p-methylstyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3020889
Record name 4-Methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name P-METHYLSTYRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7336
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1-ethenyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Vinyltoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3330
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

172 °C, 173 °C
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c.
Record name P-METHYLSTYRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7336
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Vinyltoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3330
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble)
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.1
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24
Record name 4-Vinyltoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3330
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

622-97-9, 1319-73-9
Record name P-METHYLSTYRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/7336
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Methylstyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylstyrene, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethenyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylstyrene, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-VINYLTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ7H0G60Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-37.8 °C, -34 °C
Record name 4-Vinyltoluene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-VINYL TOLUENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of 4-methylstyrene (also known as 4-vinyltoluene), a pivotal monomer in the production of specialized polymers and a valuable intermediate in organic synthesis. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. The most prominent methods include the Wittig reaction, the Heck reaction, and the industrial-scale dehydrogenation of 4-ethyltoluene.

Wittig Reaction

The Wittig reaction is a robust and widely utilized method for the stereospecific synthesis of alkenes from aldehydes or ketones.[1][2] In the context of this compound synthesis, this reaction involves the treatment of p-tolualdehyde with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide.[1][3] The strong oxophilicity of phosphorus drives the reaction towards the formation of the desired alkene and triphenylphosphine oxide.[1]

Experimental Protocol: Synthesis of this compound via Wittig Reaction [3]

  • Ylide Generation:

    • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. A color change to deep yellow or orange typically indicates ylide formation.

    • Stir the mixture at 0°C for 1 hour, followed by an additional hour at room temperature to ensure complete ylide formation.

  • Reaction with p-Tolualdehyde:

    • Cool the ylide solution back to 0°C.

    • Add a solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

Logical Workflow for Wittig Synthesis of this compound

Wittig_Synthesis A Methyltriphenylphosphonium Bromide C Phosphorus Ylide (Wittig Reagent) A->C Deprotonation B Strong Base (n-BuLi) B->C E Betaine Intermediate C->E Nucleophilic Attack D p-Tolualdehyde D->E F Oxaphosphetane Intermediate E->F Ring Closure G This compound F->G Fragmentation H Triphenylphosphine Oxide F->H

Caption: Workflow of the Wittig reaction for this compound synthesis.

Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another versatile route to substituted alkenes like this compound.[4] This reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a base, and often a phosphine ligand.[2][4] For the synthesis of this compound, a common approach involves the coupling of a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene) with ethylene.

Generalized Experimental Protocol: Heck Reaction for this compound Synthesis

  • Reaction Setup:

    • To a pressure vessel, add the 4-halotoluene (1.0 equivalent), a palladium catalyst (e.g., palladium(II) acetate, 0.01-0.05 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.02-0.10 equivalents), and a base (e.g., triethylamine or sodium acetate, 1.2-2.0 equivalents) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

    • Seal the vessel and purge with ethylene gas.

    • Pressurize the vessel with ethylene to the desired pressure.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature typically ranging from 80°C to 140°C with vigorous stirring.

    • Maintain the reaction for several hours until completion, as monitored by Gas Chromatography (GC) or TLC.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature and carefully vent the excess ethylene.

    • Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

    • After filtration and solvent removal, purify the crude product by vacuum distillation or column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X (L₂) pd0->pd_aryl pd0->pd_aryl Ar-X pd_alkene [Ar-Pd(II)-alkene] (L₂) pd_aryl->pd_alkene pd_aryl->pd_alkene Alkene pd_alkyl R-Pd(II)-X (L₂) pd_alkene->pd_alkyl pd_alkene->pd_alkyl Migratory Insertion pd_hydride H-Pd(II)-X (L₂) pd_alkyl->pd_hydride pd_alkyl->pd_hydride β-Hydride Elimination prod Substituted Alkene pd_hydride->pd0 pd_hydride->pd0 Base baseh [Base-H]⁺X⁻ oa_label Oxidative Addition ins_label Alkene Insertion beta_label β-Hydride Elimination red_label Reductive Elimination react1 Ar-X react2 Alkene base Base

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Dehydrogenation of 4-Ethyltoluene

On an industrial scale, the most economically viable method for producing this compound is the catalytic dehydrogenation of 4-ethyltoluene. This process is analogous to the production of styrene from ethylbenzene and is typically carried out at high temperatures over a metal oxide catalyst, often iron-based, and in the presence of steam, which serves as a heat carrier and helps to remove coke deposits from the catalyst surface.

Generalized Industrial Process

  • Feed Preparation: 4-Ethyltoluene is vaporized and mixed with superheated steam.

  • Catalytic Dehydrogenation: The mixture is passed through a fixed-bed reactor containing a catalyst, typically a potassium-promoted iron oxide catalyst. The reaction is endothermic and carried out at temperatures between 550°C and 650°C.

  • Product Separation: The product stream, containing this compound, unreacted 4-ethyltoluene, and byproducts such as toluene and benzene, is cooled and separated through a series of distillation columns.

ParameterValueReference
Catalyst Potassium-promoted Iron Oxide[5]
Temperature 550 - 650 °C[6]
Steam to Ethylbenzene Ratio (mol/mol) 6 - 12[6]
Conversion of 4-Ethyltoluene ~40 - 74%[7]
Selectivity to this compound ~90 - 92%[7]

Purification of this compound

Commercial this compound is typically supplied with an added inhibitor, such as 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol, to prevent polymerization during storage. For most synthetic applications, particularly polymerization reactions, this inhibitor must be removed.

Inhibitor Removal

Aqueous Base Wash

A simple and effective method for removing acidic phenolic inhibitors is to wash the monomer with an aqueous solution of a base, such as sodium hydroxide.

Experimental Protocol: Aqueous Base Wash

  • Place the commercial this compound in a separatory funnel.

  • Add an equal volume of a 1 M sodium hydroxide solution.

  • Stopper the funnel and shake, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh NaOH solution until the aqueous layer remains colorless.

  • Wash the this compound with two equal volumes of distilled water to remove residual NaOH.

  • Dry the monomer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride), and then filter.

Column Chromatography

Passing the monomer through a column of activated basic or neutral alumina is a fast and highly effective method for removing inhibitors.[8]

Experimental Protocol: Alumina Column Chromatography [8]

  • Prepare a chromatography column with a small plug of glass wool at the bottom.

  • Fill the column with activated basic or neutral alumina.

  • Carefully add the commercial this compound to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

Workflow for Inhibitor Removal from this compound

Inhibitor_Removal cluster_wash Aqueous Base Wash cluster_column Column Chromatography start Commercial this compound (with Inhibitor) wash_naoh Wash with 1M NaOH start->wash_naoh column Pass through Alumina Column start->column wash_water Wash with Water wash_naoh->wash_water dry Dry with Anhydrous Salt wash_water->dry end_product Purified this compound (Inhibitor-Free) dry->end_product column->end_product

Caption: Workflow for the removal of inhibitors from this compound.

Vacuum Distillation

For achieving the highest purity, vacuum distillation is the preferred method. It separates this compound from non-volatile inhibitors, oligomers, and other impurities with different boiling points. Distillation under reduced pressure is crucial as it lowers the boiling point, thereby preventing thermally induced polymerization.[9][10]

Experimental Protocol: Vacuum Distillation

  • Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease.

  • Place the inhibitor-free this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to a vacuum source with a cold trap in between.

  • Begin stirring and slowly evacuate the system.

  • Once a stable vacuum is achieved, gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. Discard the initial and final fractions.

  • The purified this compound should be stored at a low temperature (2-8°C) and used promptly.

PropertyValueReference
Boiling Point (atm) 170-175 °C[11]
Boiling Point (reduced pressure) 41-42 °C at 18 mmHg[12]
Purity after Distillation >99.5%

Data Summary

The following tables provide a summary of quantitative data for the synthesis and purification of this compound.

Table 1: Comparison of this compound Synthesis Methods

MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Wittig Reaction p-Tolualdehyde, Methyltriphenylphosphonium Bromide, n-BuLiGood to HighHighHigh regioselectivity, mild conditionsStoichiometric use of reagents, difficult removal of triphenylphosphine oxide
Heck Reaction 4-Halotoluene, Ethylene, Palladium Catalyst, BaseModerate to HighHighCatalytic, good functional group toleranceRequires pressure equipment, catalyst cost
Dehydrogenation 4-Ethyltoluene, SteamHigh (Industrial)ModerateEconomical for large scale, continuous processHigh energy input, requires extensive separation

Table 2: Purity of this compound after Purification

Purification MethodTypical Purity AchievedScaleKey Advantages
Aqueous Base Wash >98% (inhibitor removal)Lab to PilotSimple, cost-effective
Column Chromatography >99% (inhibitor removal)LabFast, very effective for small to moderate amounts
Vacuum Distillation >99.5%Lab to IndustrialHighest purity, removes a range of impurities

This guide provides a foundational understanding of the synthesis and purification of this compound, offering detailed protocols and comparative data to aid researchers and professionals in their laboratory and development endeavors. The selection of a specific method will depend on factors such as the desired scale, purity requirements, and available equipment.

References

Physical and chemical properties of 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (also known as 4-vinyltoluene). The information is presented to support research, development, and safety applications. Data is summarized in structured tables, and detailed experimental methodologies for key properties and reactions are provided.

General and Physical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic aromatic odor.[1][2] It is a member of the styrenes chemical class.[1][2] Quantitative physical data are summarized in the tables below.

Table 1: Compound Identification and Formula

Property Value Source(s)
IUPAC Name 1-ethenyl-4-methylbenzene [2]
Synonyms 4-Vinyltoluene, p-Methylstyrene [1]
CAS Number 622-97-9 [1]
Molecular Formula C₉H₁₀ [1]
Molecular Weight 118.18 g/mol [1]
InChI Key JLBJTVDPSNHSKJ-UHFFFAOYSA-N [3]

| SMILES | Cc1ccc(C=C)cc1 |[3] |

Table 2: Physical and Thermodynamic Properties

Property Value Source(s)
Appearance Clear colorless to light yellow liquid [1]
Melting Point -34 °C [1]
Boiling Point 170-175 °C (at 760 mmHg) [1][3]
Density 0.897 g/mL (at 25 °C) [1][3]
Vapor Pressure <1 mmHg (at 20 °C) [1][3]
Water Solubility 89 mg/L (at 25 °C); Slightly miscible [1][2]
Solubility (Other) Miscible with benzene, ethanol [1][4]
Refractive Index (n²⁰/D) 1.542 [1][3]
logP (Octanol/Water) 3.35 - 3.44 [2]

| Autoignition Temp. | 959 °F (515 °C) |[3] |

Safety and Reactivity

This compound is a flammable liquid and vapor.[3] It is typically shipped with an inhibitor, such as tert-butyl catechol (TBC), to prevent spontaneous polymerization, which can be violent, especially if the substance is heated or contaminated.[1][2]

Table 3: Safety and Reactivity Data | Property | Value | Source(s) | | :--- | :--- | :--- | | Flash Point | 113 - 129 °F (45 - 54 °C) |[1][3] | | Explosive Limits | 1.1% - 5.3% (V) |[3] | | Incompatibilities | Strong oxidizing agents, acids, peroxides |[1] | | Hazardous Reactions | May undergo exothermic addition polymerization; may form explosive peroxides upon exposure to air.[1] | | Hazardous Decomp. | Carbon monoxide (CO), Carbon dioxide (CO₂) |[1] |

Experimental Protocols

The following sections detail generalized, standard methodologies for the determination of the key physical, chemical, and spectral properties of this compound.

Purification

For applications requiring high purity, commercial this compound can be purified to remove inhibitors and any polymers that may have formed during storage.

Protocol: Purification by Washing and Distillation

  • Inhibitor Removal: Place the this compound in a separatory funnel and wash it three times with a 10% aqueous sodium hydroxide solution to remove phenolic inhibitors like TBC. Subsequently, wash with distilled water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, and then filter to remove the drying agent.

  • Distillation: Perform a vacuum distillation to purify the monomer. It is crucial to keep the temperature low to prevent polymerization. Add a small amount of a fresh inhibitor (e.g., TBC) to the receiving flask if the purified monomer is to be stored.[1]

Determination of Physical Properties

The following diagram outlines a typical workflow for characterizing the primary physical properties of a liquid sample like this compound.

G cluster_0 Physical Property Determination Workflow sample Purified this compound Sample bp Boiling Point Determination (Capillary Method) sample->bp density Density Measurement (Pycnometer/Hydrometer) sample->density ri Refractive Index Measurement (Abbe Refractometer) sample->ri

Workflow for determining key physical properties.

Protocol: Boiling Point Determination (Capillary Method)

  • A small amount of the liquid this compound is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The assembly is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[5]

Protocol: Density Measurement (Pycnometer Method)

  • Carefully weigh a clean, dry pycnometer (a glass flask of a known volume).

  • Fill the pycnometer with this compound, ensuring no air bubbles are trapped, and thermostat to a specific temperature (e.g., 25 °C).

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]

Protocol: Refractive Index Measurement (Abbe Refractometer)

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Apply a few drops of this compound to the surface of the prism.

  • Close the prism and allow the sample to reach thermal equilibrium, typically controlled by a water bath (e.g., 20 °C).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index directly from the instrument's scale.[3]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

G cluster_1 Spectroscopic Characterization Workflow cluster_nmr NMR cluster_ftir FTIR cluster_ms MS sample Purified this compound nmr_prep Dissolve in CDCl₃ sample->nmr_prep ftir_prep Apply neat liquid to ATR crystal sample->ftir_prep ms_prep Inject dilute solution into GC-MS sample->ms_prep nmr_acq Acquire ¹H, ¹³C Spectra nmr_prep->nmr_acq data_analysis Data Analysis & Structure Confirmation nmr_acq->data_analysis ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_acq->data_analysis ms_acq Acquire Mass Spectrum ms_prep->ms_acq ms_acq->data_analysis

Workflow for spectroscopic characterization.

Protocol: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for acquisition are typically used, with optimization of pulse sequences and relaxation delays as needed.[7][8]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Analysis: Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The characteristic peaks for the aromatic ring, vinyl group, and methyl group can then be identified.[9]

Protocol: Mass Spectrometry (MS)

  • Sample Introduction: Typically, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, commonly by Electron Impact (EI).

  • Analysis and Detection: The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected. The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight and characteristic fragmentation patterns.[10]

Chemical Reactivity and Transformations

The primary chemical reactivity of this compound is centered around its vinyl group, making it highly susceptible to addition reactions, particularly polymerization. The methyl group on the aromatic ring can also undergo oxidation under certain conditions.

G cluster_2 Key Chemical Reactions of this compound start This compound poly Poly(this compound) start->poly Free-Radical Polymerization (e.g., BPO, heat) oxid Oxidation Products (e.g., this compound oxide, 4-methylbenzaldehyde) start->oxid Oxidation (e.g., peroxyacids, O₂)

Primary chemical transformations of this compound.
Free-Radical Polymerization

This is the most significant reaction of this compound, forming poly(this compound).

Protocol: Bulk Free-Radical Polymerization

  • Setup: Place purified this compound monomer in a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen or argon).

  • Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The amount will depend on the desired molecular weight.

  • Reaction: Heat the mixture under an inert atmosphere with stirring. A typical temperature range is 80-90°C for BPO.[11] The reaction mixture will become progressively more viscous as the polymer forms.

  • Isolation: After the desired time (e.g., 1-2 hours), cool the reaction mixture. Dissolve the viscous product in a suitable solvent like toluene and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight. The resulting poly(this compound) can be characterized by techniques like Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.[11][12]

Oxidation

The double bond of the vinyl group can be oxidized to form an epoxide, or under more vigorous conditions, cleaved to form aldehydes.

Protocol: Epoxidation with a Peroxyacid

  • Dissolve this compound in a chlorinated solvent such as dichloromethane in a reaction flask.

  • Cool the solution in an ice bath.

  • Add a solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium sulfite) followed by a basic solution (e.g., sodium bicarbonate) to remove the acid byproducts.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound oxide by column chromatography or distillation.[13]

References

4-Methylstyrene: A Technical Guide to CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety profile of 4-Methylstyrene. The content herein is curated to support professionals in research, scientific, and drug development fields by presenting detailed data, experimental methodologies, and clear visual workflows for safe handling and emergency procedures.

Chemical Identification

This compound is chemically identified by its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier assigned to every chemical substance.

IdentifierValue
CAS Number 622-97-9 [1][2][3][4][5]
Synonyms4-Vinyltoluene, 1-methyl-4-vinylbenzene[1][2]
Molecular FormulaC9H10[1]
Molecular Weight118.18 g/mol [1]
EC Number210-762-8[1][4]
InChI KeyJLBJTVDPSNHSKJ-UHFFFAOYSA-N[6][7]

Safety Data Sheet Summary

The following tables summarize the key safety and physical property data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties
PropertyValue
AppearanceLiquid[1]
Melting Point/Freezing Point-34 °C[1]
Initial Boiling Point and Boiling Range170 - 175 °C[1][6][7]
Flash Point45 °C (113 °F)[1][6][7]
Autoignition Temperature490 °C (914 °F)[2]
Upper Explosion Limit5.2 %(V)[1]
Lower Explosion Limit1.1 %(V)[1]
Vapor Pressure<1 mm Hg (at 20 °C)[1][6][7]
Relative Density0.897 g/cm³ (at 25 °C)[1][6]
Water Solubility0.089 g/L[1]
Storage Temperature2 - 8 °C[1][6][7]
Hazard Information
Hazard ClassificationDescription
Flammable liquidsCategory 3[2]
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2[2]
Germ Cell MutagenicityCategory 1B[2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2]
Aspiration ToxicityCategory 1[2]
Hazardous to the aquatic environment, long-term hazardCategory 2[6][7]

Signal Word: Danger[2][6][7]

Hazard Statements:

  • H226: Flammable liquid and vapor.[6][7]

  • H304: May be fatal if swallowed and enters airways.[6][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H340: May cause genetic defects.

  • H411: Toxic to aquatic life with long lasting effects.[6][7]

Experimental Protocols for Safety Assessment

The safety data presented are determined through standardized experimental protocols. Below are summaries of methodologies for key safety endpoints.

Flash Point Determination (Closed-Cup Method)

The flash point of a volatile liquid is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The closed-cup method is commonly used for this determination.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is introduced into the vapor space at regular temperature intervals to determine the temperature at which a flash is first observed.

Apparatus: A Pensky-Martens closed-cup tester or a similar apparatus is used.

Procedure Outline:

  • A specified volume of the sample is placed in the test cup.

  • The cup is heated at a slow, constant rate.

  • The sample is stirred to ensure temperature uniformity.

  • At specified temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.

Principle: A small, measured amount of the substance is introduced into a uniformly heated flask at a predetermined temperature. The mixture is observed for ignition.

Apparatus: A heated, temperature-controlled flask (typically 500 mL).

Procedure Outline:

  • The test flask is heated to a desired, uniform temperature.

  • A small aliquot of the liquid sample is injected into the hot flask.

  • The flask is observed for a set period (e.g., 10 minutes) for signs of ignition (a flame or explosion).

  • The test is repeated at different temperatures and sample volumes to find the lowest temperature at which ignition occurs.

Acute Oral Toxicity Assessment (OECD Test Guideline 420, 423, or 425)

These guidelines provide methods for determining the acute oral toxicity of a substance.[1] They are designed to use a minimal number of animals.

Principle: The substance is administered orally to a group of animals at one or more dose levels. The animals are observed for a specified period for signs of toxicity and mortality.

Procedure Outline (General):

  • The test substance is administered to animals (commonly rats) by gavage.

  • A stepwise procedure is used, where the outcome of dosing one group of animals determines the dose for the next group.

  • Animals are observed for signs of toxicity shortly after dosing and then periodically for 14 days.

  • The number of mortalities is recorded to determine the LD50 (the dose that is lethal to 50% of the test animals) or to classify the substance into a toxicity category.

Skin Irritation Assessment (OECD Test Guideline 439)

This in vitro method assesses the skin irritation potential of a substance using a reconstructed human epidermis model.[2][3]

Principle: The test chemical is applied topically to a reconstructed human epidermis model. Cell viability is measured after a specified exposure time to determine the irritant potential.[3]

Procedure Outline:

  • The test substance is applied to the surface of the reconstructed skin tissue.

  • After a set exposure period, the substance is removed, and the tissue is incubated.

  • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows and relationships for the safe handling of this compound.

G cluster_0 Emergency Response: this compound Spill start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate Immediate Action ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE (gloves, goggles, respirator) ignition->ppe contain Contain spill with inert absorbent material (e.g., sand, earth) ppe->contain collect Collect absorbed material into a sealed container contain->collect dispose Dispose of as hazardous waste collect->dispose decontaminate Decontaminate spill area dispose->decontaminate end Emergency Contained decontaminate->end

Caption: Workflow for handling a this compound spill.

G cluster_1 Hierarchy of Hazard Controls for this compound elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) elimination->substitution Most Effective engineering Engineering Controls (Isolate people from the hazard) substitution->engineering admin Administrative Controls (Change the way people work) engineering->admin fume_hood Use in a chemical fume hood engineering->fume_hood ppe Personal Protective Equipment (PPE) (Protect the worker with PPE) admin->ppe Least Effective sops Implement Standard Operating Procedures (SOPs) admin->sops training Provide chemical safety training admin->training gloves Wear chemical-resistant gloves ppe->gloves goggles Wear safety goggles/face shield ppe->goggles respirator Use a respirator with organic vapor cartridges ppe->respirator

References

A Technical Guide to the Spectroscopic Data of 4-Methylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methylstyrene, a versatile monomer used in the synthesis of various polymers and organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityAssignment
7.28d2H, Aromatic
7.09d2H, Aromatic
6.66dd1H, Vinylic
5.65d1H, Vinylic
5.15d1H, Vinylic
2.32s3H, Methyl

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
137.5Aromatic C (quaternary)
136.9Aromatic C-H
135.0Aromatic C (quaternary)
129.2Aromatic C-H
126.1Aromatic C-H
112.9Vinylic CH₂
21.1Methyl CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Key IR Absorption Bands of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3089Medium=C-H Stretch (Aromatic)
3025Medium=C-H Stretch (Vinylic)
2921MediumC-H Stretch (Methyl)
1630StrongC=C Stretch (Vinylic)
1514StrongC=C Stretch (Aromatic)
989Strong=C-H Bend (Vinylic, trans)
906Strong=C-H Bend (Vinylic, =CH₂)
816StrongC-H Bend (Aromatic, p-disubstituted)

Sample Preparation: Neat liquid

Table 4: UV-Vis Spectroscopic Data of this compound
λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
25215,800Ethanol

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of this compound

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the monomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required to obtain a high-quality spectrum.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR of this compound

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A small drop of the monomer is placed onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is acquired. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Spectrum of this compound

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the monomer and dissolving it in a known volume of a suitable UV-transparent solvent, such as ethanol. This stock solution is then serially diluted to prepare a series of standard solutions of known concentrations.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A quartz cuvette is filled with the pure solvent to serve as a blank, and its absorbance is recorded and subtracted from the sample measurements. The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

  • Data Processing: According to the Beer-Lambert law, a calibration curve of absorbance versus concentration is plotted. The molar absorptivity (ε) can be calculated from the slope of this linear plot.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_results Results Sample This compound Monomer NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat Liquid on ATR Crystal Sample->IR_Prep UV_Prep Dilute in Ethanol Sample->UV_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer with ATR IR_Prep->IR_Acq UV_Acq UV-Vis Spectrophotometer UV_Prep->UV_Acq NMR_Proc Fourier Transform Peak Integration Chemical Shift Analysis NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking Functional Group ID IR_Acq->IR_Proc UV_Proc λmax Determination Beer-Lambert Plot Molar Absorptivity (ε) UV_Acq->UV_Proc NMR_Data NMR Spectra & Chemical Shifts NMR_Proc->NMR_Data IR_Data IR Spectrum & Peak Assignments IR_Proc->IR_Data UV_Data UV-Vis Spectrum & λmax, ε UV_Proc->UV_Data

Spectroscopic Analysis Workflow

Anionic Polymerization of 4-Methylstyrene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the anionic polymerization mechanism of 4-Methylstyrene for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the anionic polymerization of this compound, a process of significant interest for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The document details the core mechanistic steps—initiation, propagation, and termination—and provides comprehensive experimental protocols for conducting this living polymerization. Quantitative data from key studies are summarized in tabular format for ease of comparison and interpretation. Furthermore, this guide includes detailed visualizations of the polymerization mechanism and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of the chemical processes and laboratory procedures. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this precise polymerization technique.

Introduction

Anionic polymerization is a chain-growth polymerization technique initiated by a nucleophilic species, leading to the formation of a propagating carbanion.[1] A key feature of many anionic polymerization systems is their "living" nature, characterized by the absence of an inherent termination step.[1] This allows for the synthesis of polymers with predictable molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers.[2]

This compound, a substituted styrene monomer, is a valuable building block for producing poly(this compound). This polymer exhibits a higher glass transition temperature (Tg) and lower density compared to polystyrene, making it attractive for various applications.[3] The anionic polymerization of this compound offers precise control over the final polymer properties, which is crucial for applications in advanced materials and drug delivery systems.

This guide will delve into the mechanistic intricacies of the anionic polymerization of this compound, provide detailed experimental procedures, and present relevant quantitative data to facilitate the successful implementation of this technique in a laboratory setting.

The Anionic Polymerization Mechanism

The anionic polymerization of this compound proceeds through three primary stages: initiation, propagation, and termination. The living nature of this polymerization is contingent on the purity of the reagents and the reaction environment, as the propagating carbanion is highly reactive towards protic impurities.

Initiation

Initiation involves the addition of a nucleophilic initiator to the this compound monomer, resulting in the formation of a carbanionic species. Common initiators for this process are organolithium compounds, such as n-butyllithium (n-BuLi).[4] The initiation reaction is typically rapid and involves the nucleophilic attack of the butyl anion on the β-carbon of the vinyl group of the this compound monomer.

The rate of initiation can be influenced by the solvent. In nonpolar solvents like cyclohexane, organolithium initiators exist as aggregates, which can lead to a slower initiation process compared to reactions in polar solvents like tetrahydrofuran (THF), where the aggregates are broken down.[5]

Initiation cluster_reactants Reactants cluster_products Products initiator n-Butyllithium (n-BuLi) carbanion But-4-methylstyryl Anion initiator->carbanion Initiation monomer This compound monomer->carbanion Propagation cluster_reactants Reactants cluster_products Products growing_chain Living Poly(4-methylstyryl) Anion (P-Li+) propagated_chain Propagated Living Polymer (P-M-Li+) growing_chain->propagated_chain Propagation monomer This compound monomer->propagated_chain Termination cluster_reactants Reactants cluster_products Products living_polymer Living Poly(this compound) (P-Li+) terminated_polymer Terminated Polymer living_polymer->terminated_polymer Termination terminating_agent Terminating Agent (e.g., Methanol) terminating_agent->terminated_polymer Experimental_Workflow start Start reactor_setup Reactor Setup (Flame-dried, Argon purge) start->reactor_setup solvent_monomer_add Add Anhydrous Solvent and Purified Monomer reactor_setup->solvent_monomer_add temp_equilibration Equilibrate Temperature solvent_monomer_add->temp_equilibration initiation Initiate with n-BuLi temp_equilibration->initiation propagation Allow Polymerization to Propagate initiation->propagation termination Terminate with Methanol propagation->termination precipitation Precipitate Polymer in Non-solvent termination->precipitation isolation Isolate and Dry Polymer precipitation->isolation characterization Characterize Polymer (GPC, NMR) isolation->characterization end End characterization->end

References

An In-depth Technical Guide to the Free Radical Polymerization of 4-Methylstyrene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of 4-methylstyrene and its derivatives. It delves into the core principles of the polymerization mechanism, offers detailed experimental protocols for key synthesis methods, and presents quantitative data to illustrate the impact of various reaction parameters on the resulting polymer properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in polymer synthesis, materials science, and drug development, where precise control over polymer architecture and functionality is paramount.

Core Principles of Free Radical Polymerization

Free radical polymerization is a chain-growth polymerization method that involves the sequential addition of monomer units to a growing polymer chain with a free radical active center. The overall process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides like benzoyl peroxide (BPO) and azo compounds such as azobisisobutyronitrile (AIBN). These initiators decompose upon heating or irradiation to form primary radicals, which then react with a monomer molecule to form a chain-initiating radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This process repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is terminated when the active radical center is destroyed. This can occur through two primary mechanisms: combination, where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The polymerization of this compound follows this general mechanism. The methyl group on the para position of the styrene ring can influence the reactivity of the monomer and the properties of the resulting polymer.

Experimental Protocols

Detailed methodologies for the synthesis of poly(this compound) and its derivatives via conventional free radical polymerization are provided below. These protocols serve as a starting point and can be adapted based on desired polymer characteristics.

Bulk Polymerization of this compound with Benzoyl Peroxide (BPO)

This protocol describes the solvent-free polymerization of this compound.

Materials:

  • This compound (inhibitor removed by passing through a column of basic alumina)

  • Benzoyl peroxide (BPO)

  • Methanol

  • Round-bottom flask with a condenser

  • Water bath or heating mantle with a magnetic stirrer

  • Beaker

  • Watch glass

Procedure:

  • Place 15 mL of purified this compound into a 50 mL round-bottom flask.

  • Add 20 mg of benzoyl peroxide to the flask.

  • Place the flask in a water bath preheated to 80-90°C and connect it to a condenser.

  • Stir the reaction mixture continuously for 60 minutes. The viscosity of the solution will increase as polymerization proceeds.

  • After 60 minutes, remove the flask from the heat and allow it to cool to room temperature for 5 minutes.[1]

  • Gradually add 10-20 mL of methanol to the flask with shaking to precipitate the polymer.[1]

  • Collect the precipitated poly(this compound) by filtration, wash with methanol, and dry to a constant weight.

Solution Polymerization of this compound with Azobisisobutyronitrile (AIBN)

This method utilizes a solvent to control the reaction viscosity and temperature.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (or another suitable solvent)

  • Methanol

  • Schlenk tube or sealed glass tube with a magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • Charge a sealed glass tube or Schlenk flask with the desired amount of this compound and toluene. A typical monomer-to-solvent molar ratio is 1:1.[2]

  • Add the desired amount of AIBN initiator.

  • Deoxygenate the reaction mixture by purging with nitrogen or argon for at least 30 minutes.

  • Seal the tube or flask with a rubber septum.

  • Immerse the reaction vessel in an oil bath preheated to the desired temperature (e.g., 70°C).[2]

  • Stir the reaction for the specified time.

  • Terminate the reaction by cooling the vessel in an ice-water bath.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C.[2]

Polymerization of 4-tert-Butylstyrene

A similar procedure to the solution polymerization of this compound can be followed for 4-tert-butylstyrene.

Materials:

  • 4-tert-Butylstyrene (inhibitor removed)

  • Benzoyl peroxide (BPO) or AIBN

  • Anisole (solvent)

  • Methanol

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Add the desired amounts of purified 4-tert-butylstyrene, initiator (e.g., BPO), and anisole to a Schlenk tube.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed Schlenk tube in a preheated oil bath (e.g., 90-125°C) and stir for the specified reaction time.[3]

  • After cooling to room temperature, dissolve the reaction mixture in a minimal amount of a suitable solvent like THF and precipitate the polymer into a large excess of methanol.[3]

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data from the free radical polymerization of this compound and its derivatives under various conditions. This data is crucial for understanding the structure-property relationships and for designing polymers with specific molecular weights and distributions.

Table 1: Conventional Free Radical Polymerization of Styrene (for comparison)

Initiator[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
BPO-80-90--7,38816,8012.274[4]
AIBN[Styrene]:[Benzene] = 1:170--30,400--[2]

Table 2: Controlled Radical Polymerization of para-Substituted Styrenes

MonomerInitiating SystemTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
p-ChlorostyreneReO2I(PPh3)2 / Al(Oi-Pr)360249332,4001.29[5]
p-ChlorostyreneFeCpI(CO)2 / Ti(Oi-Pr)480249529,8001.09[5]
p-MethylstyreneReO2I(PPh3)2 / Al(Oi-Pr)360248530,1001.25[5]
p-AcetoxystyreneFe2Cp2(CO)480249631,5001.18[5]

Table 3: Reverse Atom Transfer Radical Polymerization (ATRP) of Styrene with AIBN

[Styrene]:[AIBN]:[CuBr2]:[dNbipy]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
200:1:2:41104.56511,2001.25[6]
200:1:2:411098514,5001.28[6]

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental mechanism of free radical polymerization and a typical experimental workflow.

Free Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) 2R• Primary Radicals Initiator->2R• kd R-M• Chain-Initiating Radical 2R•->R-M• + M R-M-M• Growing Chain (Dimer) R-M•->R-M-M• + M (kp) R-Mn-M• Propagating Macroradical R-M-M•->R-Mn-M• + (n-1)M R-M-M•->R-Mn-M• Dead_Polymer_C Combination R-Mn-M•->Dead_Polymer_C + R-Mm-M• (ktc) Dead_Polymer_D Disproportionation R-Mn-M•->Dead_Polymer_D + R-Mm-M• (ktd)

Caption: Mechanism of Free Radical Polymerization.

Experimental Workflow for Solution Polymerization

Experimental_Workflow start Start prep Prepare Reactants: - Purify Monomer - Weigh Initiator - Prepare Solvent start->prep setup Set up Reaction Vessel (Schlenk Flask/Sealed Tube) prep->setup deoxygenate Deoxygenate Mixture (Freeze-Pump-Thaw or N2 Purge) setup->deoxygenate polymerize Polymerization (Heat to desired temperature in oil bath) deoxygenate->polymerize terminate Terminate Reaction (Cool in ice bath) polymerize->terminate precipitate Precipitate Polymer (Add to non-solvent, e.g., Methanol) terminate->precipitate isolate Isolate and Purify (Filter and wash the polymer) precipitate->isolate dry Dry Polymer (Vacuum oven) isolate->dry characterize Characterize Polymer (GPC, NMR, DSC, etc.) dry->characterize end End characterize->end

Caption: Solution Free Radical Polymerization Workflow.

Conclusion

This technical guide has provided a detailed overview of the free radical polymerization of this compound and its derivatives. By understanding the fundamental principles and having access to detailed experimental protocols and quantitative data, researchers can effectively synthesize and tailor polymers for a wide range of applications, from advanced materials to specialized uses in the pharmaceutical and drug development industries. The provided visualizations of the polymerization mechanism and experimental workflow further aid in comprehending these critical processes. Continued research into this class of polymers is expected to yield novel materials with enhanced properties and functionalities.

References

A Comprehensive Technical Guide to the Thermal Properties of Poly(4-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a thorough examination of the thermal properties of poly(4-methylstyrene). The information is tailored for researchers, scientists, and drug development professionals who utilize polymeric materials and require a detailed understanding of their thermal behavior for various applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for thermal analysis.

Core Thermal Properties

The thermal characteristics of a polymer are critical determinants of its processing parameters, application range, and stability. For poly(this compound), an amorphous thermoplastic, the key thermal properties include its glass transition temperature, thermal decomposition behavior, and to a lesser extent for an amorphous polymer, its melting temperature. Other important thermal characteristics are its thermal conductivity and specific heat capacity.

Data Presentation

The following tables summarize the key quantitative thermal properties of poly(this compound) gathered from various sources. It is important to note that these values can be influenced by factors such as the polymer's molecular weight, polydispersity index (PDI), and the specific experimental conditions under which they were measured.

Table 1: Glass Transition and Decomposition Temperatures

Thermal PropertyValueNotes
Glass Transition Temperature (Tg)106 °CCan vary with molecular weight.[1]
Decomposition TemperatureOnset > 300 °C, Peak ~400 °CDetermined by TGA under an inert atmosphere.

Table 2: Other Thermal and Physical Properties

PropertyValueNotes
Melting Temperature (Tm)Not applicableAs an amorphous polymer, it does not exhibit a sharp melting point.
Density1.04 g/mL at 25 °C[1]
Thermal ConductivityData not available for poly(this compound) specifically. For amorphous polystyrene, it is in the range of 0.13-0.14 W/(m·K) at room temperature.
Specific Heat CapacityData not available for poly(this compound) specifically. For amorphous polystyrene, it is approximately 1.2-1.4 J/(g·K) at room temperature.[2]

Experimental Protocols

Accurate determination of thermal properties relies on standardized and meticulously executed experimental procedures. The primary techniques employed for characterizing poly(this compound) are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Objective: To determine the glass transition temperature (Tg) of poly(this compound), which represents the reversible transition from a hard, glassy state to a soft, rubbery state.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

    • Seal the pan hermetically using a crimper to ensure good thermal contact and prevent any loss of volatiles.

  • Instrument Setup:

    • Use a calibrated Differential Scanning Calorimeter.

    • Place the sealed sample pan and an empty, sealed reference pan in their respective positions within the DSC cell.

    • Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature significantly above the expected Tg (e.g., 150 °C) at a constant heating rate, typically 10 °C/min.[3][4] This initial scan is crucial for erasing the polymer's prior thermal history.

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., 25 °C). This step establishes a defined thermal history.

    • Second Heating Scan: Heat the sample again at the same rate (10 °C/min) to 150 °C. The data from this second scan is typically used for the analysis of the glass transition.[3]

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The Tg is determined as the midpoint of this transition, calculated from the onset and endset temperatures of the step change in the heat flow.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound) by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(this compound) sample into a tared TGA crucible (typically ceramic or platinum).

  • Instrument Setup:

    • Use a calibrated Thermogravimetric Analyzer.

    • Place the crucible containing the sample onto the TGA's microbalance.

    • Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

  • Data Analysis:

    • The TGA curve is a plot of the percentage of initial mass remaining versus temperature.

    • The onset decomposition temperature is determined from the point where significant mass loss begins.

    • The peak decomposition temperature can be identified from the peak of the first derivative of the TGA curve (the DTG curve), which represents the point of the maximum rate of mass loss.

Visualization of Experimental Workflow

To provide a clear overview of the logical flow of the thermal analysis process, the following diagram illustrates the key steps from sample preparation to data interpretation.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Acquisition & Interpretation cluster_report Final Output Sample Poly(this compound) Sample Weighing Weigh 5-10 mg Sample->Weighing Encapsulation Encapsulate in Pan (DSC) or Place in Crucible (TGA) Weighing->Encapsulation DSC DSC Analysis Encapsulation->DSC TGA TGA Analysis Encapsulation->TGA DSC_Curve Heat Flow vs. Temp Curve DSC->DSC_Curve TGA_Curve Mass vs. Temp Curve TGA->TGA_Curve Tg_Determination Determine Tg DSC_Curve->Tg_Determination Report Technical Report with Tables and Analysis Tg_Determination->Report Decomp_Determination Determine Decomposition Temps TGA_Curve->Decomp_Determination Decomp_Determination->Report

Caption: Workflow for the thermal analysis of poly(this compound).

References

In-Depth Technical Guide: Mechanical Properties of Poly(4-methylstyrene) Homopolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-methylstyrene), also known as poly(p-vinyltoluene), is a vinyl polymer structurally similar to polystyrene, with a methyl group substituted on the para position of the phenyl ring. This substitution influences its physical and mechanical properties, making it a material of interest for various specialized applications. This technical guide provides a comprehensive overview of the core mechanical properties of poly(this compound) homopolymer, intended for professionals in research, science, and drug development who require a detailed understanding of its material characteristics. The information presented herein is critical for applications where mechanical performance, thermal stability, and material behavior under stress are paramount.

General Physical Properties

Before delving into the mechanical properties, it is essential to understand the fundamental physical characteristics of poly(this compound) that influence its mechanical behavior.

PropertyValueReference
Density 1.04 g/mL at 25 °C[1]
Glass Transition Temperature (Tg) ~106 °C
Appearance White granular crystalline powder
Solubility Soluble in DMF, THF, toluene, and CHCl3. Precipitates from methanol, ethanol, water, and hexanes.

Mechanical Properties of Poly(this compound) Homopolymer

The mechanical properties of a polymer dictate its response to applied forces and deformations. For poly(this compound), these properties are crucial for determining its suitability in applications ranging from coatings and adhesives to more specialized uses in biomedical devices. Due to the limited availability of specific quantitative data for poly(this compound) homopolymer in readily accessible literature, the following sections will provide a framework for the key mechanical properties and include typical values for the closely related and well-characterized polymer, polystyrene, to serve as a comparative reference.

Tensile Properties

Tensile testing is a fundamental method for characterizing the strength and ductility of a material. It involves applying a uniaxial tensile force to a specimen and measuring its elongation until it fractures.

Table of Tensile Properties (Comparative)

PropertyPoly(this compound) HomopolymerPolystyrene (for comparison)Test Standard (Typical)
Tensile Strength (MPa) Data not available in search results30 - 50ASTM D638 / ISO 527
Young's Modulus (GPa) Data not available in search results3.2 - 3.4ASTM D638 / ISO 527
Elongation at Break (%) Data not available in search results1 - 4ASTM D638 / ISO 527
Dynamic Mechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It measures the material's response to a sinusoidal stress as a function of temperature and frequency. The key parameters obtained are the storage modulus (E' or G'), which represents the elastic portion of the response, and the loss modulus (E'' or G''), which represents the viscous portion.

Table of Dynamic Mechanical Properties

PropertyPoly(this compound) HomopolymerTest Conditions (Typical)
Storage Modulus (E') Data not available in search resultsTemperature sweep at a constant frequency (e.g., 1 Hz)
Loss Modulus (E'') Data not available in search resultsTemperature sweep at a constant frequency (e.g., 1 Hz)
Tan Delta (δ) Data not available in search resultsTemperature sweep at a constant frequency (e.g., 1 Hz)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable mechanical property data. The following sections outline the typical methodologies for the key experiments cited.

Synthesis of Poly(this compound) Homopolymer

The synthesis of poly(this compound) is a critical first step that determines the polymer's molecular weight, molecular weight distribution, and tacticity, all of which significantly impact its mechanical properties. A common and controlled method for its synthesis is living anionic polymerization.

Experimental Workflow for Anionic Polymerization of this compound

G cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up and Characterization Monomer_Purification This compound Monomer Purification (e.g., distillation over CaH2) Initiation Initiation: Add initiator to purified solvent at low temperature (e.g., -78 °C) Monomer_Purification->Initiation Solvent_Purification Solvent Purification (e.g., THF) (e.g., distillation over Na/benzophenone) Solvent_Purification->Initiation Initiator_Prep Initiator Preparation (e.g., sec-Butyllithium in cyclohexane) Initiator_Prep->Initiation Propagation Propagation: Slowly add purified monomer to the initiator solution Initiation->Propagation Termination Termination: Add a terminating agent (e.g., degassed methanol) Propagation->Termination Precipitation Precipitation: Precipitate the polymer in a non-solvent (e.g., methanol) Termination->Precipitation Filtration_Drying Filtration and Drying: Collect and dry the polymer under vacuum Precipitation->Filtration_Drying Characterization Characterization: - Size Exclusion Chromatography (SEC) for Mn and PDI - NMR for structure confirmation Filtration_Drying->Characterization

Caption: Workflow for the synthesis of poly(this compound) via living anionic polymerization.

Tensile Testing Protocol (ASTM D638)

Tensile properties of plastics are typically determined following standardized procedures such as ASTM D638.

Experimental Workflow for Tensile Testing

G cluster_prep Sample Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Molding Specimen Molding (e.g., injection molding or compression molding to Type I dumbbell shape) Conditioning Conditioning (e.g., 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours) Molding->Conditioning Measurement Measure Specimen Dimensions (width and thickness at several points in the gauge section) Conditioning->Measurement Mounting Mount Specimen in Grips of a Universal Testing Machine Measurement->Mounting Extensometer Attach Extensometer to the gauge section Mounting->Extensometer Loading Apply Tensile Load at a constant crosshead speed (e.g., 5 mm/min) Extensometer->Loading Data_Acquisition Record Load and Elongation Data until specimen fracture Loading->Data_Acquisition Stress_Strain Calculate Engineering Stress and Strain Data_Acquisition->Stress_Strain Plotting Generate Stress-Strain Curve Stress_Strain->Plotting Property_Determination Determine: - Tensile Strength (peak stress) - Young's Modulus (slope of initial linear region) - Elongation at Break Plotting->Property_Determination

Caption: Standard workflow for tensile testing of polymers according to ASTM D638.

Dynamic Mechanical Analysis (DMA) Protocol

DMA provides detailed information on the viscoelastic properties of polymers as a function of temperature and frequency.

Experimental Workflow for Dynamic Mechanical Analysis

G cluster_prep Sample Preparation and Setup cluster_measurement Measurement cluster_analysis Data Analysis Specimen_Prep Prepare Specimen (e.g., rectangular bar of defined dimensions) Mounting Mount Specimen in DMA Fixture (e.g., single cantilever, three-point bending) Specimen_Prep->Mounting Parameter_Setup Set Experimental Parameters: - Temperature range (e.g., -100 °C to 150 °C) - Heating rate (e.g., 3 °C/min) - Frequency (e.g., 1 Hz) - Strain amplitude (within linear viscoelastic region) Mounting->Parameter_Setup Equilibration Equilibrate at Start Temperature Parameter_Setup->Equilibration Temp_Ramp Ramp Temperature at Set Rate Equilibration->Temp_Ramp Data_Collection Apply Sinusoidal Strain and Measure Stress Response Continuously Temp_Ramp->Data_Collection Calculate_Moduli Calculate: - Storage Modulus (E') - Loss Modulus (E'') - Tan Delta (E''/E') Data_Collection->Calculate_Moduli Plotting Plot Moduli and Tan Delta as a function of temperature Calculate_Moduli->Plotting Transition_Determination Determine Glass Transition Temperature (Tg) (e.g., from the peak of the tan delta curve) Plotting->Transition_Determination

References

Synthesis of Functional Polymers from 4-Methylstyrene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of functional polymers derived from 4-methylstyrene and its derivatives. It details various polymerization techniques, post-polymerization modification strategies, and their relevance in biomedical applications, particularly in the context of drug delivery and the modulation of cellular signaling pathways.

Introduction to Functional Polymers from this compound

This compound is a versatile monomer that serves as a precursor to a wide range of functional polymers. The presence of the methyl group on the phenyl ring provides a reactive handle for introducing various functionalities, either before or after polymerization. This capability, combined with the inherent properties of the polystyrene backbone, makes these polymers highly attractive for advanced applications, including the development of sophisticated drug delivery systems and materials for tissue engineering.

The ability to precisely control the polymer architecture—including molecular weight, polydispersity, and the incorporation of functional groups—is paramount for creating materials with predictable and optimized performance. This guide explores the primary methods for achieving such control, from traditional free-radical polymerization to more advanced controlled/living polymerization techniques.

Polymerization of this compound Derivatives

The choice of polymerization technique is critical in determining the final properties of the polymer. This section details the experimental protocols for the most relevant methods used to polymerize this compound and its functionalized derivatives, such as 4-vinylbenzyl chloride (VBC) and 4-acetoxystyrene.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing styrenic monomers. While it offers less control over polymer architecture compared to living techniques, it is valuable for producing a variety of copolymers.

Experimental Protocol: Free-Radical Copolymerization of 4-Chloromethylstyrene and Styrene [1][2]

  • Materials: 4-chloromethylstyrene (VBC), styrene, α,α'-azobisisobutyronitrile (AIBN) as initiator, and toluene as solvent.[1]

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-chloromethylstyrene (e.g., 1.53 g, 10 mmol) and styrene (e.g., 1.04 g, 10 mmol) in toluene (15 mL).[1]

    • Add AIBN (e.g., 0.065 g, 0.4 mmol).[1]

    • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove oxygen.

    • Seal the vessel and heat the reaction mixture at 70 ± 1 °C with stirring for a specified time (e.g., 30 hours).[1][2]

    • Terminate the polymerization by cooling the vessel in an ice bath.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: The resulting copolymer can be characterized by ¹H NMR to determine its composition and by Gel Permeation Chromatography (GPC) to measure its molecular weight (Mn, Mw) and polydispersity index (PDI).[1]

Controlled/Living Polymerization Techniques

Controlled/living polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and anionic polymerization, provide precise control over the polymer's molecular weight and architecture, resulting in polymers with low polydispersity.

RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including functionalized styrenes.

Experimental Protocol: RAFT Polymerization of 4-Vinylbenzyl Chloride (VBC) [3]

  • Materials: 4-vinylbenzyl chloride (VBC), a suitable RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate, DDMAT, or benzyl ethyl trithiocarbonate, BET), AIBN as initiator, and a solvent such as 1,4-dioxane or dimethylformamide (DMF).[3][4]

  • Procedure:

    • In a Schlenk flask, combine VBC, the RAFT agent, and AIBN in the desired molar ratio (e.g., [VBC]₀/[RAFT]₀/[AIBN]₀ = 100/1/0.1) in the chosen solvent.[3]

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the target reaction time.

    • Monitor monomer conversion over time by taking aliquots and analyzing them via ¹H NMR or gas chromatography.

    • Terminate the polymerization by cooling and exposing the mixture to air.

    • Purify the polymer by precipitation into a non-solvent (e.g., methanol or hexanes), followed by filtration and drying under vacuum.

  • Characterization: Analyze the polymer by GPC to determine Mn and PDI. The linear evolution of Mn with conversion and the maintenance of a low PDI are indicative of a controlled polymerization.[3]

ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.

Experimental Protocol: ATRP of 4-Vinylbenzyl Chloride (VBC)

  • Materials: 4-vinylbenzyl chloride (VBC), an initiator with a transferable halogen (e.g., ethyl α-bromoisobutyrate, EBiB), a copper(I) halide catalyst (e.g., CuBr), a ligand (e.g., N,N,N′,N″,N″-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole or toluene).

  • Procedure:

    • To a dry Schlenk flask, add CuBr and a magnetic stir bar.

    • Seal the flask, and alternately evacuate and backfill with inert gas (e.g., argon) three times.

    • Add the solvent, VBC, and EBiB via degassed syringes.

    • Add the ligand (PMDETA) to the stirred solution to initiate the polymerization.

    • Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90-110 °C).

    • After the desired time, terminate the reaction by cooling and exposing the mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

  • Characterization: Determine Mn and PDI by GPC. A linear first-order kinetic plot and a linear increase of Mn with conversion confirm the controlled nature of the polymerization.

Anionic polymerization offers excellent control over polymer synthesis, yielding polymers with very narrow molecular weight distributions. However, it requires stringent reaction conditions and is sensitive to impurities. This technique is particularly suitable for non-functionalized or protected this compound derivatives.

Experimental Protocol: Anionic Polymerization of this compound [5]

  • Materials: this compound (rigorously purified), a high-purity inert solvent (e.g., tetrahydrofuran, THF), and an organolithium initiator (e.g., sec-butyllithium, s-BuLi).

  • Procedure:

    • All glassware must be rigorously cleaned and flame-dried under high vacuum.

    • Distill the solvent and monomer into the reaction flask under high vacuum.

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Add the initiator (s-BuLi) via a syringe to the stirred solution. The appearance of a characteristic color indicates the formation of the living anionic chain ends.

    • Allow the polymerization to proceed for the desired time.

    • Terminate the reaction by adding a proton source, such as degassed methanol.

    • Precipitate the polymer in methanol, filter, and dry under vacuum.

  • Characterization: The polymer's Mn can be predicted from the monomer-to-initiator ratio, and the PDI, as determined by GPC, is typically very low (<1.1).[5]

Controlled cationic polymerization can be used for electron-rich monomers like 4-methoxystyrene.

Experimental Protocol: Controlled Cationic Polymerization of 4-Methoxystyrene [6][7][8]

  • Materials: 4-methoxystyrene (p-MOS), an initiator (e.g., p-MOS-HCl adduct), a Lewis acid catalyst (e.g., Yb(OTf)₃ or a photocatalyst), a proton scavenger (e.g., 2,6-di-tert-butylpyridine, DTBP), and a suitable solvent (e.g., toluene or CH₂Cl₂).[6][8]

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, prepare a solution of the monomer and proton scavenger in the chosen solvent.

    • Cool the solution to the desired temperature (e.g., room temperature for photopolymerization, or lower for Lewis acid catalysis).[6]

    • Initiate the polymerization by sequentially adding the Lewis acid and the initiator solution.[8]

    • For photopolymerization, irradiate the mixture with a visible light source (e.g., green LED).[6]

    • After the reaction time, terminate the polymerization by adding a quenching agent, such as prechilled methanol.

    • Determine the monomer conversion using gas chromatography or ¹H NMR.

    • Purify the polymer by precipitation in a non-solvent and dry under vacuum.

  • Characterization: Analyze the polymer by GPC to confirm the controlled nature of the polymerization, evidenced by a predictable molecular weight and a narrow PDI.[6]

Quantitative Data on Polymerization

The following tables summarize representative quantitative data for the polymerization of this compound derivatives using different techniques.

Table 1: Free-Radical Polymerization of 4-Vinylbenzyl Chloride (VBC) and Copolymers

Monomers (molar ratio)InitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDIReference
VBC/Styrene (1:1)AIBNToluene703012,5002.1[1]
VBC/4-Me-Styrene (1:1)AIBNToluene703014,2002.3[1]
VBCBPOTHF604317,2002.1[2]
VBCBPOToluene60436,4003.1[2]

Table 2: RAFT Polymerization of 4-Vinylbenzyl Chloride (VBC)

[M]₀/[CTA]₀/[I]₀CTATemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDIReference
100/1/0.1PABTC602344,2001.21[3]
100/1/0.1PABTC6057110,2001.20[3]
100/1/0.1PABTC60219513,8001.24[3]

PABTC: S-benzyl S'-propyl trithiocarbonate

Table 3: RAFT Polymerization of p-Acetoxystyrene [4]

[M]₀/[CTA]₀/[I]₀Temp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI
100/1/0.1702275,1001.16
100/1/0.1704488,2001.12
100/1/0.18026811,5001.10

CTA: DDMAT, Solvent: 1,4-dioxane

Table 4: Anionic Polymerization of this compound [5]

[M]₀/[I]₀Mn,theo ( g/mol )Mn,exp ( g/mol )PDI
101,1808001.13

Initiator: s-BuLi, Solvent: THF, Temp: -78 °C

Post-Polymerization Modification

A key advantage of using monomers like 4-vinylbenzyl chloride is the ability to perform post-polymerization modifications. The reactive benzyl chloride group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Experimental Protocol: Amination of Poly(4-vinylbenzyl chloride) [9][10]

  • Materials: Poly(4-vinylbenzyl chloride) (PVBC), a nucleophilic amine (e.g., trimethylamine, tris(2-aminoethyl)amine), and a suitable solvent (e.g., THF, DMF).[9][10]

  • Procedure:

    • Dissolve PVBC in the chosen solvent in a round-bottom flask.

    • Add an excess of the amine nucleophile to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24 hours).

    • Monitor the reaction progress by ¹H NMR, observing the disappearance of the benzyl chloride peak (~4.5 ppm) and the appearance of new peaks corresponding to the functionalized product.

    • Precipitate the functionalized polymer into a non-solvent (e.g., diethyl ether or water, depending on the final polymer's solubility).

    • Wash the polymer extensively to remove unreacted amine and salts.

    • Dry the final product under vacuum.

Visualization of Workflows and Pathways

Graphviz diagrams are used to illustrate key experimental workflows and conceptual relationships.

G Synthesis of Functional Polymers from this compound Derivatives cluster_monomer Monomer Synthesis/Selection cluster_polymerization Polymerization cluster_postmod Post-Polymerization Modification cluster_application Application Monomer This compound Derivative (e.g., VBC, 4-acetoxystyrene) FRP Free-Radical Polymerization Monomer->FRP RAFT RAFT Monomer->RAFT ATRP ATRP Monomer->ATRP Anionic Anionic Monomer->Anionic Cationic Cationic Monomer->Cationic PostMod Nucleophilic Substitution (e.g., amination, etherification) FRP->PostMod If applicable App Functional Polymer (e.g., for drug delivery) FRP->App RAFT->PostMod If applicable RAFT->App ATRP->PostMod If applicable ATRP->App Anionic->PostMod If applicable Anionic->App Cationic->PostMod If applicable Cationic->App PostMod->App

Caption: General workflow for synthesizing functional polymers.

G cluster_prep RAFT Polymerization Setup cluster_reaction Polymerization cluster_purification Workup and Purification cluster_char Characterization A 1. Combine Monomer, RAFT Agent, Initiator, and Solvent B 2. Degas via Freeze-Pump-Thaw Cycles A->B C 3. Heat to Reaction Temperature B->C D 4. Monitor Conversion (NMR/GC) C->D E 5. Terminate Reaction (Cooling) D->E F 6. Precipitate in Non-solvent E->F G 7. Filter and Dry Polymer F->G H 8. Analyze by GPC (Mn, PDI) and NMR (Structure) G->H

Caption: Experimental workflow for RAFT polymerization.

Applications in Drug Development and Signaling Pathways

Functional polymers derived from this compound are increasingly being explored for biomedical applications, particularly as nanocarriers for targeted drug delivery in cancer therapy. The surface functionality of these nanoparticles can be tailored to interact with specific biological targets and influence cellular processes.

Recent studies have shown that functionalized polystyrene nanoparticles can modulate key signaling pathways implicated in cancer progression. For instance, these nanoparticles can influence the polarization of tumor-associated macrophages (TAMs), which play a crucial role in the tumor microenvironment. Specifically, they can affect signaling pathways such as NF-κB and STAT3, which are involved in the differentiation of macrophages into either pro-tumoral (M2) or anti-tumoral (M1) phenotypes.[7]

Furthermore, there is growing interest in using nanocarriers to deliver inhibitors that target the PI3K/Akt/mTOR signaling pathway .[11][12][13][14] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13][14] Nanoparticles formulated from functional polymers can encapsulate mTOR inhibitors (like rapamycin), improve their bioavailability, and potentially achieve targeted delivery to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[12][14]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Metabolism mTOR->Proliferation NP Functional Polymer Nanoparticle (with mTOR inhibitor) NP->mTOR Inhibition

Caption: Targeting the PI3K/Akt/mTOR pathway with nanoparticles.

Conclusion

The synthesis of functional polymers from this compound derivatives offers a powerful platform for the creation of advanced materials with tailored properties. The choice of polymerization technique, from the workhorse free-radical methods to the precise control offered by RAFT, ATRP, and ionic polymerizations, allows for the design of polymers with specific molecular weights, low polydispersity, and defined architectures. The ability to perform post-polymerization modifications further expands the functional landscape of these materials. For drug development professionals, these polymers hold immense promise as intelligent delivery vehicles capable of interacting with and modulating critical cellular signaling pathways, opening new avenues for targeted and effective therapies.

References

Methodological & Application

Application Notes and Protocols for Living Anionic Polymerization of 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the living anionic polymerization of 4-methylstyrene, a process enabling the synthesis of well-defined poly(this compound) with controlled molecular weight and a narrow molecular weight distribution. Such polymers are valuable in various research and development applications, including the creation of block copolymers for drug delivery systems and advanced materials.

Introduction

Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled architectures. The absence of inherent termination or chain transfer steps allows for the formation of polymers where the chain growth proceeds until all the monomer is consumed. This "living" nature of the propagating polymer chains enables the prediction of the final molecular weight based on the monomer-to-initiator ratio and the synthesis of polymers with a very low polydispersity index (PDI), typically close to 1.0. This protocol details the synthesis of poly(this compound) using an alkyllithium initiator, a common and effective method for this type of polymerization.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the living anionic polymerization of this compound. The theoretical number-average molecular weight (Mn,th) is calculated using the formula:

Mn,th = (mass of monomer in grams) / (moles of initiator)

Target Mn ( g/mol )Monomer (this compound) (g)Initiator (n-BuLi) (mmol)Solvent (THF) (mL)Temperature (°C)Reaction Time (h)Experimental Mn ( g/mol )PDI
10,00010.01.0200-7829,8001.05
20,00010.00.5200-78219,5001.04
50,00010.00.2200-78348,9001.06

Experimental Protocols

Materials and Reagents
  • This compound (inhibitor-free)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a hydrocarbon solvent

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

  • Calcium hydride (CaH₂)

  • Sodium metal

  • Benzophenone

  • Aqueous sodium hydroxide (NaOH) solution (10%)

Reagent Purification

Critical Note: Anionic polymerization is extremely sensitive to protic impurities such as water and oxygen. All reagents and glassware must be rigorously purified and dried.

  • This compound (Monomer): To remove the inhibitor (e.g., 4-tert-butylcatechol), wash the monomer three times with a 10% aqueous NaOH solution in a separatory funnel. Follow this with three washes with deionized water. Dry the monomer over anhydrous magnesium sulfate, filter, and then distill it from calcium hydride under reduced pressure. Store the purified monomer under an inert atmosphere at a low temperature.

  • Tetrahydrofuran (Solvent): Dry the THF by refluxing over sodium metal and benzophenone until a persistent deep blue or purple color of the benzophenone ketyl radical anion is observed. Distill the THF directly into the reaction vessel under an inert atmosphere immediately before use.

  • Initiator (n-BuLi or s-BuLi): Use a freshly opened bottle of the initiator solution. The concentration of the active alkyllithium should be accurately determined by titration (e.g., Gilman double titration) before use.

Polymerization Procedure

This procedure is for the synthesis of poly(this compound) with a target molecular weight of 20,000 g/mol .

  • Apparatus Setup:

    • Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stir bar, a rubber septum, and an inlet for inert gas.

    • Maintain a positive pressure of high-purity argon or nitrogen throughout the experiment.

  • Solvent and Monomer Addition:

    • Under a flow of inert gas, transfer 200 mL of freshly distilled anhydrous THF into the reactor.

    • Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Using a gastight syringe, add 10.0 g of purified this compound to the cold THF with stirring.

  • Initiation:

    • Slowly add 0.5 mmol of n-butyllithium solution dropwise to the stirred monomer solution via a syringe.

    • The appearance of a characteristic orange-red color indicates the formation of the living polystyryl anions.

  • Propagation:

    • Allow the polymerization to proceed at -78 °C for 2 hours with continuous stirring. The color of the solution should persist throughout the reaction, indicating that the living chain ends are still active.

  • Termination:

    • To quench the polymerization, add a small amount (approximately 2 mL) of anhydrous methanol to the reaction mixture. The color of the solution will disappear, indicating the termination of the living anions.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a large volume (approximately 1 L) of vigorously stirred methanol.

    • Collect the white polymer precipitate by vacuum filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C to a constant weight.

Polymer Characterization
  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. Use polystyrene standards for calibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the poly(this compound). ¹H NMR spectroscopy can be used to verify the successful polymerization and the absence of monomer.

Mandatory Visualization

G Experimental Workflow for Living Anionic Polymerization of this compound cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Characterization reagent_purification Reagent Purification (Monomer, Solvent) reactor_setup Reactor Setup (Inert Atmosphere) reagent_purification->reactor_setup glassware_prep Glassware Drying (Flame or Oven) glassware_prep->reactor_setup initiator_titration Initiator Titration initiation Initiation (n-BuLi Addition) initiator_titration->initiation solvent_addition Solvent Addition (Anhydrous THF) reactor_setup->solvent_addition cooling Cooling to -78°C solvent_addition->cooling monomer_addition Monomer Addition (this compound) cooling->monomer_addition monomer_addition->initiation propagation Propagation (2 hours at -78°C) initiation->propagation termination Termination (Methanol Quench) propagation->termination precipitation Precipitation (in Methanol) termination->precipitation filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying characterization Characterization (GPC, NMR) drying->characterization

Caption: Workflow for the synthesis of poly(this compound).

G Signaling Pathway of Living Anionic Polymerization initiator Initiator (n-BuLi) living_chain1 Living Chain End (Propagating Anion) initiator->living_chain1 Initiation monomer1 This compound Monomer monomer1->living_chain1 living_chain2 Elongated Living Chain living_chain1->living_chain2 Propagation monomer2 Additional Monomer monomer2->living_chain2 polymer Poly(this compound) (Final Product) living_chain2->polymer Termination terminator Terminating Agent (Methanol) terminator->polymer

Caption: Key steps in living anionic polymerization.

Application Notes and Protocols for the Copolymerization of 4-Methylstyrene with Styrene and Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of copolymers of 4-methylstyrene (4MS) with styrene (St) and methyl methacrylate (MMA). The inclusion of this compound into polystyrene and poly(methyl methacrylate) backbones allows for the tuning of thermal and mechanical properties, which is of significant interest in various applications, including the development of advanced materials for drug delivery systems and biomedical devices. The protocols outlined below focus on free-radical polymerization, a versatile and widely used method for synthesizing these copolymers.

Copolymerization of this compound with Styrene

The copolymerization of this compound and styrene via free-radical polymerization allows for the creation of copolymers with tailored glass transition temperatures (Tg). The methyl group on the styrene ring in 4MS introduces a moderate increase in Tg compared to polystyrene, offering a means to enhance the thermal stability of the resulting material.

Experimental Protocol: Free-Radical Copolymerization of this compound and Styrene

This protocol describes the synthesis of a random copolymer of this compound and styrene using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (4MS), inhibitor removed

  • Styrene (St), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas, high purity

Procedure:

  • Monomer and Initiator Preparation:

    • Purify this compound and styrene by passing them through a column of basic alumina to remove the inhibitor.

    • Recrystallize AIBN from methanol.

    • Prepare stock solutions of varying molar feed ratios of 4MS and styrene in anhydrous toluene.

  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired volume of the comonomer solution.

    • Add the calculated amount of AIBN (typically 0.1 to 1.0 mol% with respect to the total moles of monomers).

    • Seal the flask with a rubber septum and degas the solution by bubbling with argon or nitrogen for 20-30 minutes while stirring in an ice bath.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at 60-70°C.[1]

    • Allow the polymerization to proceed for a specified time (e.g., 3-24 hours). To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.[2]

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the copolymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of toluene and reprecipitate it in methanol to further purify it.

    • Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Data Presentation

Table 1: Copolymerization of this compound (M₁) and Styrene (M₂) at 60°C

Mole Fraction of 4MS in Monomer Feed (f₁)Mole Fraction of 4MS in Copolymer (F₁)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative data for the free-radical copolymerization of this compound and styrene, including monomer feed vs. copolymer composition, molecular weights, and PDI, were not available in the provided search results. The glass transition temperature of poly(this compound) homopolymer is reported to be 106°C.

Copolymerization of this compound with Methyl Methacrylate

The copolymerization of this compound with methyl methacrylate introduces a styrenic comonomer into a polymethacrylate backbone, influencing properties such as refractive index, mechanical strength, and thermal stability.

Experimental Protocol: Free-Radical Copolymerization of this compound and Methyl Methacrylate

This protocol outlines the synthesis of a random copolymer of this compound and methyl methacrylate using benzoyl peroxide (BPO) as the initiator.

Materials:

  • This compound (4MS), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzoyl peroxide (BPO), recrystallized

  • Benzene or Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas, high purity

Procedure:

  • Monomer and Initiator Preparation:

    • Purify this compound and methyl methacrylate by passing them through a column of basic alumina.

    • Recrystallize BPO from a chloroform/methanol mixture.

    • Prepare solutions with varying molar feed ratios of 4MS and MMA in the chosen solvent.

  • Reaction Setup:

    • In a flame-dried reaction vessel equipped with a condenser and a magnetic stir bar, add the comonomer solution.

    • Add the desired amount of BPO (typically 0.1 to 1.5 wt% with respect to the total monomer weight).[3]

    • Seal the vessel and purge with argon or nitrogen for 20-30 minutes.

  • Polymerization:

    • Heat the reaction mixture to 60-80°C in a thermostatically controlled oil bath.

    • Maintain the reaction for a predetermined duration, ensuring low conversion for reactivity ratio studies.

  • Termination and Purification:

    • Stop the reaction by rapidly cooling the vessel in an ice-water bath.

    • Precipitate the copolymer by pouring the solution into a large volume of methanol.

    • Filter the resulting white precipitate and wash it thoroughly with methanol.

    • Dry the purified copolymer under vacuum at 50-60°C until a constant weight is achieved.

Data Presentation

Table 2: Copolymerization of this compound (M₁) and Methyl Methacrylate (M₂) at 70°C

Mole Fraction of 4MS in Monomer Feed (f₁)Mole Fraction of 4MS in Copolymer (F₁)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: Specific quantitative data for the free-radical copolymerization of this compound and methyl methacrylate, including monomer feed vs. copolymer composition, reactivity ratios, molecular weights, and PDI, were not available in the provided search results.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the free-radical copolymerization experiments and the logical relationship of the key steps.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (Remove Inhibitor) Solution_Prep Prepare Comonomer/ Initiator Solution Monomer_Purification->Solution_Prep Initiator_Purification Initiator Purification (Recrystallization) Initiator_Purification->Solution_Prep Degassing Degassing (Ar/N2 Purge) Solution_Prep->Degassing Heating Heating to Reaction Temperature Degassing->Heating Termination Termination (Cooling) Heating->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying GPC GPC/SEC (Mw, PDI) Drying->GPC NMR NMR (Composition) Drying->NMR DSC DSC (Tg) Drying->DSC

Caption: Experimental workflow for free-radical copolymerization.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis M1 Monomer 1 (this compound) Polymerization Free-Radical Copolymerization M1->Polymerization M2 Monomer 2 (Styrene or MMA) M2->Polymerization I Initiator (AIBN or BPO) I->Polymerization Copolymer Random Copolymer Polymerization->Copolymer Analysis Characterization (GPC, NMR, DSC) Copolymer->Analysis

Caption: Logical relationship of copolymerization components and analysis.

References

Application Notes and Protocols for the Synthesis of 4-Methylstyrene-Based Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of block copolymers based on 4-methylstyrene (4-MeS). This document covers prominent controlled polymerization techniques, including anionic, atom transfer radical (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to guide researchers in the successful synthesis and characterization of these versatile polymers for various applications, including drug delivery.

Introduction to this compound Block Copolymers

Block copolymers containing this compound are of significant interest due to their unique thermal and mechanical properties. The methyl group on the styrene ring imparts increased hydrophobicity and a higher glass transition temperature (Tg) compared to polystyrene, making these materials suitable for applications requiring enhanced thermal stability and dimensional integrity. In the context of drug delivery, this compound-based block copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents for targeted delivery and controlled release.[1][2]

Synthesis Methodologies

The synthesis of well-defined this compound-based block copolymers with controlled molecular weights and low polydispersity is primarily achieved through living or controlled polymerization techniques.

Living Anionic Polymerization

Living anionic polymerization is a powerful method for synthesizing block copolymers with precise control over molecular weight and narrow molecular weight distributions.[3][4] This technique involves the sequential addition of monomers to a reaction mixture containing an anionic initiator. For the synthesis of this compound block copolymers, sec-butyllithium (s-BuLi) is a commonly used initiator.[5][6] The polymerization is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF), at low temperatures to minimize side reactions.[5]

Experimental Protocol: Synthesis of Poly(styrene--b-4-methylstyrene) via Anionic Polymerization

This protocol describes the synthesis of a polystyrene-block-poly(this compound) (PS-b-P4MeS) diblock copolymer.

Materials:

  • Styrene (St), purified

  • This compound (4-MeS), purified

  • Tetrahydrofuran (THF), anhydrous

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methanol, degassed

  • Argon gas, high purity

Procedure:

  • Reactor Setup: A thoroughly dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then filled with argon. This process is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous THF is cannulated into the reaction flask under argon. The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • Initiation of Styrene Polymerization: A calculated amount of s-BuLi is injected into the stirred THF to initiate the polymerization of the first block.

  • Styrene Polymerization: Purified styrene monomer is slowly added to the initiator solution. The reaction mixture turns a characteristic orange-red color, indicating the presence of living polystyryllithium anions. The polymerization is allowed to proceed for a specified time (e.g., 2 hours) to ensure complete conversion.

  • Addition of this compound: After the complete polymerization of styrene, a solution of purified this compound in THF is cannulated into the reaction flask. The color of the reaction mixture may change, indicating the crossover reaction to form the poly(4-methylstyryl)lithium anion.

  • This compound Polymerization: The polymerization of the second block is allowed to proceed at -78 °C for a specified time (e.g., 4 hours).

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution will disappear.

  • Polymer Precipitation and Purification: The resulting block copolymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at room temperature.

Workflow for Anionic Polymerization of PS-b-P4MeS

G cluster_prep Preparation cluster_block1 First Block Synthesis (Polystyrene) cluster_block2 Second Block Synthesis (Poly(this compound)) cluster_workup Work-up prep_reactor Reactor Setup (Dry, Inert Atmosphere) prep_solvent Add Anhydrous THF and Cool to -78 °C prep_reactor->prep_solvent init_st Initiate with s-BuLi prep_solvent->init_st poly_st Add Styrene Monomer (Polymerize for 2h) init_st->poly_st add_4mes Add this compound Monomer poly_st->add_4mes poly_4mes Polymerize for 4h add_4mes->poly_4mes terminate Terminate with Methanol poly_4mes->terminate precipitate Precipitate in Methanol terminate->precipitate dry Dry Polymer precipitate->dry

Caption: Anionic synthesis workflow for PS-b-P4MeS.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers from a wide range of monomers.[7][8][9] It utilizes a transition metal complex (e.g., copper halide) as a catalyst to reversibly activate and deactivate the growing polymer chains. This method is often used to synthesize block copolymers by preparing a macroinitiator from the first monomer, which is then used to initiate the polymerization of the second monomer.[10][11]

Experimental Protocol: Synthesis of Poly(this compound--b-methyl methacrylate) via ATRP

This protocol describes the synthesis of a poly(this compound)-block-poly(methyl methacrylate) (P4MeS-b-PMMA) diblock copolymer using a P4MeS macroinitiator.

Materials:

  • This compound (4-MeS), inhibitor removed

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB), initiator

  • Copper(I) bromide (CuBr), catalyst

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

  • Anisole, solvent

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon gas, high purity

Procedure:

  • Synthesis of P4MeS Macroinitiator:

    • In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three vacuum-argon cycles.

    • Add anisole, 4-MeS, EBiB, and PMDETA to the flask under argon.

    • Immerse the flask in a preheated oil bath at a specific temperature (e.g., 90 °C) and stir for a designated time to achieve the desired molecular weight.

    • Terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

    • Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

    • Precipitate the P4MeS macroinitiator in methanol, filter, and dry under vacuum.

  • Synthesis of P4MeS-b-PMMA Block Copolymer:

    • In a separate Schlenk flask, add the purified P4MeS macroinitiator and CuBr. Deoxygenate the flask.

    • Add anisole, MMA, and PMDETA under argon.

    • Immerse the flask in a preheated oil bath (e.g., 70 °C) and stir for the desired reaction time.

    • Terminate and purify the block copolymer using the same procedure as for the macroinitiator.

Workflow for ATRP Synthesis of P4MeS-b-PMMA

G cluster_macro Macroinitiator Synthesis (P4MeS-Br) cluster_block Block Copolymerization (P4MeS-b-PMMA) react_macro Polymerize 4-MeS with EBiB/CuBr/PMDETA purify_macro Purify P4MeS-Br (Alumina, Precipitation) react_macro->purify_macro react_block Polymerize MMA using P4MeS-Br/CuBr/PMDETA purify_macro->react_block purify_block Purify P4MeS-b-PMMA (Alumina, Precipitation) react_block->purify_block

Caption: ATRP synthesis workflow for P4MeS-b-PMMA.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that is compatible with a wide range of monomers and reaction conditions.[12][13][14] It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The synthesis of block copolymers is achieved by using the polymer from the first block as a macro-CTA for the polymerization of the second monomer.[8]

Experimental Protocol: Synthesis of Poly(styrene--b-4-methylstyrene) via RAFT Polymerization

This protocol describes the synthesis of a polystyrene-block-poly(this compound) (PS-b-P4MeS) diblock copolymer.

Materials:

  • Styrene (St), inhibitor removed

  • This compound (4-MeS), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT), RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • 1,4-Dioxane, solvent

  • Methanol

  • Tetrahydrofuran (THF)

  • Nitrogen gas, high purity

Procedure:

  • Synthesis of PS Macro-CTA:

    • In a reaction vessel, dissolve styrene, CPDT, and AIBN in 1,4-dioxane.

    • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

    • Immerse the vessel in a preheated oil bath (e.g., 70 °C) and stir for the desired time.

    • Stop the polymerization by cooling the vessel in an ice bath.

    • Precipitate the PS macro-CTA in cold methanol, filter, and dry under vacuum.

  • Synthesis of PS-b-P4MeS Block Copolymer:

    • In a reaction vessel, dissolve the purified PS macro-CTA, this compound, and a fresh portion of AIBN in 1,4-dioxane.

    • Deoxygenate the solution with nitrogen.

    • Immerse the vessel in a preheated oil bath (e.g., 70 °C) and stir for the desired reaction time.

    • Terminate the polymerization and purify the block copolymer by precipitation in methanol as described above.

Workflow for RAFT Synthesis of PS-b-P4MeS

G cluster_macro Macro-CTA Synthesis (PS-CPDT) cluster_block Block Copolymerization (PS-b-P4MeS) react_macro Polymerize Styrene with CPDT and AIBN purify_macro Purify PS-CPDT (Precipitation) react_macro->purify_macro react_block Polymerize 4-MeS using PS-CPDT and AIBN purify_macro->react_block purify_block Purify PS-b-P4MeS (Precipitation) react_block->purify_block

Caption: RAFT synthesis workflow for PS-b-P4MeS.

Quantitative Data Summary

The following tables summarize typical molecular weight and polydispersity data for this compound-based block copolymers synthesized by different methods.

Table 1: Anionic Polymerization of this compound Block Copolymers

Block CopolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(this compound)8009001.13[15]
Poly(styrene--b-4-methylstyrene)25,00026,2501.05[16]
Poly(α-methylstyrene--b-styrene)16,700 (NMR)-1.06[5]

Table 2: ATRP of this compound Block Copolymers

Block CopolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(4-(aminomethyl)styrene--b-polystyrene)2,160 (macroinitiator)-1.14[10][11]
Poly(4-(aminomethyl)styrene--b-polystyrene)10,500-<1.30[10][11]

Table 3: RAFT Polymerization of this compound Block Copolymers

Block CopolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
Poly(styrene--b-4-(tert-butyldimethylsiloxy)styrene)32,00037,1001.16[16]
Poly(styrene--b-methyl methacrylate)--<1.3[7][8][9]

Applications in Drug Delivery

This compound-based block copolymers are promising materials for drug delivery applications due to their ability to form self-assembled nanostructures that can encapsulate hydrophobic drugs, enhancing their solubility and stability.[1][17][18]

Cellular Uptake of Polymeric Micelles

The cellular uptake of polymeric micelles, formed from the self-assembly of amphiphilic block copolymers, is a critical step in drug delivery. Several endocytic pathways can be involved in their internalization.[19][20][21]

Cellular Uptake Pathways for Polymeric Micelles

G cluster_extracellular Extracellular Space cluster_cell Cell micelle Polymeric Micelle clathrin Clathrin-mediated Endocytosis micelle->clathrin Receptor-mediated caveolae Caveolae-mediated Endocytosis micelle->caveolae macropino Macropinocytosis micelle->macropino membrane Cell Membrane endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Drug Release) endosome->lysosome

Caption: Cellular internalization pathways of polymeric micelles.

Polymeric micelles can be internalized by cells through various mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[19][20] Once inside the cell, the micelles are typically trafficked to endosomes and then to lysosomes, where the acidic environment can trigger the release of the encapsulated drug.[21]

Mechanisms of Drug Release from Polymeric Carriers

The release of a drug from a polymeric carrier can be controlled by several mechanisms, ensuring that the therapeutic agent is delivered to the target site in a sustained manner.[22][23]

Drug Release Mechanisms from Polymeric Nanocarriers

G cluster_carrier Polymeric Nanocarrier cluster_release Release Mechanisms cluster_target Target Site drug_carrier Drug-loaded Nanocarrier diffusion Diffusion drug_carrier->diffusion swelling Swelling & Diffusion drug_carrier->swelling erosion Polymer Erosion drug_carrier->erosion cleavage Linker Cleavage (pH, enzymes) drug_carrier->cleavage released_drug Released Drug diffusion->released_drug swelling->released_drug erosion->released_drug cleavage->released_drug

Caption: Mechanisms of controlled drug release from polymeric carriers.

The primary mechanisms for drug release include:

  • Diffusion: The encapsulated drug diffuses out of the polymer matrix.[23]

  • Swelling: The polymer matrix swells upon contact with physiological fluids, leading to the diffusion of the drug.[22]

  • Polymer Erosion: The polymer matrix degrades over time, releasing the entrapped drug.

  • Cleavage of Drug-Polymer Linker: The drug is covalently attached to the polymer via a linker that can be cleaved by specific stimuli at the target site, such as changes in pH or the presence of certain enzymes.[22]

References

Application Note: Characterization of Poly(4-methylstyrene) by Size Exclusion Chromatography (SEC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of poly(4-methylstyrene) using Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). This technique is essential for determining key polymer properties such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The methodologies and data presented are intended for researchers, scientists, and professionals in drug development and polymer science who require accurate molecular weight analysis for material characterization.

Introduction

Poly(this compound) is a polymer with applications in various fields due to its specific physical properties, which are largely dictated by its molecular weight and molecular weight distribution. Size Exclusion Chromatography (SEC) is a powerful analytical technique that separates molecules based on their hydrodynamic volume in solution.[1] It is a widely used method for the characterization of polymers, providing crucial information on their molecular weight averages and distribution.[2] In SEC, a polymer solution is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later.[1][3] This document outlines the experimental conditions and a detailed protocol for the analysis of poly(this compound) by SEC.

Experimental Workflow

The general workflow for the SEC analysis of poly(this compound) is depicted below. This process begins with the preparation of the mobile phase and sample, followed by system setup and calibration, sample analysis, and finally, data processing and interpretation.

SEC_Workflow A Mobile Phase Preparation (e.g., THF) C SEC System Setup - Column Installation - System Equilibration A->C B Sample Preparation - Dissolve Poly(this compound) in THF - Filter solution E Sample Injection & Analysis - Inject Poly(this compound) solution B->E D Calibration - Run Polystyrene Standards - Generate Calibration Curve C->D Equilibrated System D->E Calibrated System F Data Acquisition - Detector Signal (e.g., RI) - Chromatogram Generation E->F G Data Processing & Analysis - Calculate Mn, Mw, PDI F->G H Report Generation G->H

Caption: Experimental workflow for SEC analysis of poly(this compound).

Materials and Methods

Instrumentation
  • SEC/GPC System: An integrated system equipped with a pump, autosampler, column oven, and detector.

  • Columns: A set of SEC columns suitable for organic solvents, such as those packed with styrene-divinylbenzene copolymer gel. For example, 3x PLgel 10 µm MIXED-B columns.[4]

  • Detector: A differential refractive index (RI) detector is commonly used.[5] A multi-angle light scattering (MALS) detector can also be employed for absolute molecular weight determination.[6]

  • Data Acquisition and Processing Software: Software capable of performing SEC data analysis.

Reagents
  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).[7][8]

  • Poly(this compound) sample(s)

  • Calibration Standards: Narrow polydispersity polystyrene standards with known molecular weights.[5]

Experimental Protocol
  • Mobile Phase Preparation:

    • Filter and degas HPLC-grade THF before use.

    • Ensure the mobile phase reservoir is sufficiently filled for the entire analysis sequence.

  • Sample Preparation:

    • Accurately weigh the poly(this compound) sample.

    • Dissolve the polymer in THF to a concentration of approximately 1-2 mg/mL.[8]

    • Allow the sample to dissolve completely, which may require gentle agitation or leaving it overnight.[8]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with THF to remove any particulate matter.[8]

  • SEC System Setup and Equilibration:

    • Install the appropriate SEC columns in the column oven.

    • Set the column oven temperature (e.g., 35-40 °C) to ensure viscosity control and reproducible results.

    • Purge the pump with fresh mobile phase.

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).[8]

    • Allow the system to equilibrate until a stable baseline is achieved on the detector.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in THF.

    • Inject the calibration standards, starting from the lowest to the highest molecular weight, or as a cocktail if the peaks are well-resolved.

    • Record the retention time for each standard.

    • Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time.[9]

  • Sample Analysis:

    • Set the injection volume (e.g., 100 µL).[8]

    • Inject the prepared poly(this compound) sample solution onto the column.

    • Record the chromatogram until the polymer has completely eluted.

  • Data Processing:

    • Integrate the sample peak in the chromatogram.

    • Using the polystyrene calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Results and Data Presentation

The molecular weight and polydispersity of poly(this compound) are determined from the SEC chromatogram relative to polystyrene standards. The following tables summarize representative data for different poly(this compound) samples as found in the literature.

Table 1: Molecular Weight Characterization of Various Poly(this compound) Samples.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
P1336-4MeS8009001.13[10]
P19648-4MeS30,500-1.07[11]
P19647-4MeS65,47166,4851.015[7]
Commercial Sample-~72,000-[12]

Table 2: Typical SEC Experimental Conditions for Poly(this compound) Analysis.

ParameterConditionReference
Mobile Phase Tetrahydrofuran (THF)[7]
Columns 3x PL 1113-6300 (PLgel)[7]
Flow Rate 1.0 mL/min[8]
Temperature 35-40 °C[8]
Detector Differential Refractive Index (RI)[7]
Calibration Polystyrene Standards[5]
Sample Concentration 1-2 mg/mL[8]
Injection Volume 100 µL[8]

Conclusion

Size Exclusion Chromatography is a reliable and effective method for the characterization of poly(this compound). The protocol described in this application note, utilizing THF as the mobile phase and a standard RI detector, allows for the accurate determination of the molecular weight averages (Mn and Mw) and the polydispersity index (PDI). These parameters are critical for quality control and for understanding the structure-property relationships of polymeric materials in research, development, and manufacturing environments. For absolute molecular weight determination without the need for column calibration, the use of a MALS detector is recommended.[2]

References

Application Note: Quantitative Analysis of 4-Methylstyrene Copolymer Composition using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for the structural characterization of polymers.[1] For copolymers, which are polymers derived from two or more different monomeric units, ¹H NMR spectroscopy provides a robust and accurate method for determining the copolymer composition. This application note details the protocol for analyzing the composition of copolymers containing 4-methylstyrene using high-resolution ¹H NMR. The accurate determination of the molar ratio of the constituent monomers is crucial as it directly influences the physicochemical properties of the copolymer, such as its thermal and mechanical characteristics.[2]

The principle of this analysis lies in the integration of specific proton signals that are unique to each monomer unit in the copolymer.[3] By comparing the integral values of these characteristic signals, the relative molar composition of the copolymer can be precisely calculated. This method is advantageous as it is non-destructive and typically requires minimal sample preparation.

Key Principles

The quantitative determination of copolymer composition by ¹H NMR is based on the direct proportionality between the area of a resonance signal and the number of protons contributing to that signal. For a copolymer composed of monomer A and monomer B, the molar fraction of each monomer can be determined by identifying well-resolved signals corresponding to a specific number of protons in each monomer unit.

The molar ratio of the monomers in the copolymer can be calculated using the following general equation:

From the molar ratio, the mole percent of each monomer in the copolymer can be calculated.

Experimental Protocol

This protocol provides a detailed methodology for the preparation and analysis of a this compound copolymer, using a copolymer of this compound and methyl methacrylate (MMA) as an illustrative example.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Volumetric flasks and pipettes

  • Copolymer sample (e.g., poly(this compound-co-methyl methacrylate))

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-20 mg of the dry copolymer sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial. Ensure the polymer is fully dissolved. Gentle agitation or warming may be necessary.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to remove any particulate matter. Filter the polymer solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For the most accurate quantification, an internal standard can be used. However, for determining the relative composition of the copolymer, it is often sufficient to compare the signals from the different monomer units directly. If an internal standard is used, add a known amount to the solution. TMS is a common reference standard, and its signal is set to 0 ppm.

NMR Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

  • Acquisition Parameters: For quantitative ¹H NMR, it is crucial to ensure complete relaxation of the protons between pulses. This is achieved by using a sufficiently long relaxation delay (D1). A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest is recommended. For many polymers, a D1 of 5-10 seconds is adequate.

    • Pulse Angle: A 90° pulse is typically used for quantitative analysis.

    • Number of Scans: A sufficient number of scans (e.g., 16 to 64) should be acquired to achieve a good signal-to-noise ratio.

Data Analysis and Presentation

1. Spectral Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

  • Integrate the relevant signals.

2. Signal Assignment and Integration:

For a poly(this compound-co-methyl methacrylate) copolymer, the characteristic ¹H NMR signals are well-separated, allowing for straightforward integration.

ProtonsMonomer UnitChemical Shift (ppm)Number of Protons
Aromatic ProtonsThis compound~6.5 - 7.34
Methyl Protons (Aromatic)This compound~2.2 - 2.43
Methoxy ProtonsMethyl Methacrylate~3.63
Backbone ProtonsBoth~0.8 - 2.1-

3. Calculation of Copolymer Composition:

The molar fraction of this compound (F₄₋ₘₛ) and methyl methacrylate (Fₘₘₐ) in the copolymer can be calculated by comparing the integrals of their characteristic, well-resolved signals. The aromatic protons of this compound and the methoxy protons of methyl methacrylate are ideal for this purpose.

Let:

  • I(aromatic) = Integral of the aromatic protons of this compound (~6.5 - 7.3 ppm)

  • I(methoxy) = Integral of the methoxy protons of methyl methacrylate (~3.6 ppm)

The number of protons corresponding to these signals are 4 and 3, respectively.

The molar fraction of this compound (F₄₋ₘₛ) can be calculated as follows:

The molar fraction of methyl methacrylate (Fₘₘₐ) is then:

Alternatively, the molar ratio can be directly calculated and then converted to mole percent.

Example Calculation:

If the integral of the aromatic protons is 8.0 and the integral of the methoxy protons is 3.0:

  • Normalized integral for this compound = 8.0 / 4 = 2.0

  • Normalized integral for methyl methacrylate = 3.0 / 3 = 1.0

  • F₄₋ₘₛ = 2.0 / (2.0 + 1.0) = 0.67

  • Fₘₘₐ = 1.0 / (2.0 + 1.0) = 0.33

Therefore, the copolymer is composed of 67 mol% this compound and 33 mol% methyl methacrylate.

Data Presentation:

The quantitative results should be summarized in a clear and structured table for easy comparison.

Sample IDIntegral (Aromatic, 4-MS)Integral (Methoxy, MMA)Mole Fraction (4-MS)Mole Fraction (MMA)Mol% (4-MS)Mol% (MMA)
Copolymer-18.03.00.670.336733
Copolymer-25.54.50.450.554555

Visualization of Workflow

The overall experimental and analytical workflow can be visualized as a flowchart.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Data Calculation dissolve Dissolve Copolymer in Deuterated Solvent filter Filter Solution into NMR Tube dissolve->filter acquire Acquire ¹H NMR Spectrum filter->acquire process Process Spectrum (FT, Phase, Calibrate) acquire->process integrate Integrate Characteristic Signals process->integrate calculate Calculate Molar Composition integrate->calculate tabulate Tabulate Results calculate->tabulate

Caption: Experimental workflow for copolymer composition analysis.

Logical Relationship of Calculation

The logical flow of the calculation from the integrated signals to the final copolymer composition is illustrated below.

calculation_logic integrals Integrated Signal Areas (I_aromatic, I_methoxy) norm_integrals Normalized Integrals (I_aromatic/4, I_methoxy/3) integrals->norm_integrals Divide by # of Protons mole_fractions Molar Fractions (F_4-MS, F_MMA) norm_integrals->mole_fractions Calculate Ratios composition Copolymer Composition (Mol%) mole_fractions->composition Convert to %

Caption: Calculation logic for determining copolymer composition.

Conclusion

¹H NMR spectroscopy is an accurate and efficient method for determining the composition of this compound copolymers. By following the detailed protocol for sample preparation, data acquisition, and analysis, researchers can reliably quantify the molar ratio of the monomer units. This information is essential for understanding the structure-property relationships of these polymeric materials and for quality control in their synthesis and application.

References

Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of 4-Methylstyrene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to characterize the thermal properties of materials, including polymers.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpy changes (ΔH) associated with these transitions.[1] For researchers working with 4-methylstyrene copolymers, DSC is an indispensable tool for understanding structure-property relationships, assessing material quality, and predicting performance in various applications.

These application notes provide a comprehensive overview of the DSC analysis of this compound copolymers, including detailed experimental protocols and a summary of thermal properties for various copolymer systems.

Principle of DSC

DSC operates by subjecting both a sample and a reference material (typically an empty pan) to a controlled temperature program. The instrument measures the energy required to maintain a zero temperature difference between the sample and the reference.[2] When the sample undergoes a thermal transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow. This difference is recorded and plotted against temperature, generating a DSC thermogram.

Key thermal events identifiable in a DSC thermogram for a copolymer include:

  • Glass Transition (Tg): A reversible transition in amorphous regions of the polymer from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve.[3]

  • Crystallization (Tc): An exothermic process where polymer chains organize into a crystalline structure upon cooling from the melt. It is observed as an exothermic peak.

  • Melting (Tm): An endothermic process where a crystalline polymer transitions to an amorphous, molten state upon heating. It is observed as an endothermic peak.

Applications in the Study of this compound Copolymers

DSC analysis of this compound copolymers provides valuable insights for researchers and developers:

  • Determination of Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the upper service temperature for amorphous copolymers and the processing temperature. The composition of the copolymer significantly influences the Tg.

  • Phase Behavior Analysis: For block or graft copolymers, DSC can reveal the presence of multiple phases through the detection of distinct glass transitions for each polymer block.[4]

  • Crystallinity Assessment: For semi-crystalline copolymers, DSC can be used to determine the melting point, heat of fusion, and the degree of crystallinity.

  • Quality Control: DSC can be used to compare different batches of copolymers, ensuring consistent thermal properties.

  • Effect of Additives: The technique is useful for studying the effect of plasticizers, fillers, and other additives on the thermal properties of the copolymers.

Experimental Protocols

A generalized protocol for conducting DSC analysis on this compound copolymers is provided below. Specific parameters may need to be optimized depending on the copolymer composition and the instrument used.

I. Sample Preparation
  • Ensure the copolymer sample is dry and free of residual solvents, as these can interfere with the DSC measurement. If necessary, dry the sample in a vacuum oven at a temperature below its Tg until a constant weight is achieved.

  • Accurately weigh 5-10 mg of the copolymer sample into a standard aluminum DSC pan. For materials with low thermal transitions, a larger sample size may be necessary to obtain a clear signal.[5]

  • Seal the pan using a sample press to ensure good thermal contact between the sample and the pan. For volatile samples or to prevent degradation, hermetically sealed pans are recommended.

  • Prepare an empty aluminum pan to be used as a reference.

II. Instrument Setup and Calibration
  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Place the sealed sample pan and the empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample during the experiment.

III. DSC Measurement - Heat-Cool-Heat Cycle

A standard heat-cool-heat cycle is recommended to erase the thermal history of the sample and obtain reproducible results for the glass transition temperature.

  • First Heating Scan:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the highest expected thermal transition (Tg or Tm), but below the decomposition temperature of the copolymer. This initial scan removes any previous thermal history.

  • Cooling Scan:

    • Hold the sample at the upper temperature for a short period (e.g., 2-5 minutes) to ensure complete melting or relaxation.

    • Cool the sample at a controlled rate, typically 10°C/min, to the initial starting temperature. This step allows for the observation of crystallization events if the copolymer is semi-crystalline.

  • Second Heating Scan:

    • Heat the sample again at the same rate as the first heating scan (10°C/min) to the final temperature. The data from this second heating scan is typically used for the analysis of Tg and Tm, as it reflects the intrinsic properties of the material under controlled conditions.

IV. Data Analysis
  • Glass Transition Temperature (Tg): Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve.

  • Melting Temperature (Tm): For semi-crystalline copolymers, determine the Tm as the peak temperature of the endothermic melting peak in the second heating scan.

  • Enthalpy of Melting (ΔHm): Calculate the area under the melting peak to determine the enthalpy of fusion. This value can be used to estimate the percent crystallinity if the enthalpy of fusion for a 100% crystalline homopolymer is known.

  • Crystallization Temperature (Tc): Determine the Tc as the peak temperature of the exothermic crystallization peak observed during the cooling scan.

Quantitative Data Summary

The thermal properties of this compound copolymers are highly dependent on the comonomer type and its concentration in the copolymer chain. The following table summarizes some reported glass transition temperatures for various this compound copolymers.

Copolymer SystemComonomerMole % this compoundGlass Transition Temperature (Tg) (°C)Notes
Poly(this compound) Homopolymer-100~106-115Varies with molecular weight.[6]
Poly(styrene-co-4-methylstyrene)Styrene-Dependent on compositionSyndiotactic copolymers exhibit high melting temperatures (240-250°C).
Poly(4-chloromethylstyrene-co-methyl methacrylate)Methyl Methacrylate48115[3]
Poly(4-chloromethylstyrene-co-ethyl methacrylate)Ethyl Methacrylate52102[3]
Poly(4-chloromethylstyrene-co-methyl acrylate)Methyl Acrylate5485[3]
Poly(4-chloromethylstyrene-co-ethyl acrylate)Ethyl Acrylate4768[3]
Poly(4-chloromethylstyrene-co-n-butyl acrylate)n-Butyl Acrylate5145[3]
Poly(4-chloromethylstyrene-co-isoprene)Isoprene4942[3]
Poly(4-methyl-1,3-pentadiene-co-styrene)StyreneVariesIncreases with increasing styrene content[7]
Poly(4-methyl-1,3-pentadiene-co-butadiene)ButadieneVariesIncreases with increasing 4-methyl-1,3-pentadiene content[7]
Poly(4-methyl-1,3-pentadiene-co-isoprene)IsopreneVariesIncreases with increasing 4-methyl-1,3-pentadiene content[7]

Note: The data for 4-chloromethylstyrene copolymers are included as a reference for a closely related derivative of this compound.

Visualizations

Experimental Workflow for DSC Analysis

The following diagram illustrates the logical workflow for performing a DSC analysis of a this compound copolymer.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement DSC Measurement (Heat-Cool-Heat) cluster_analysis Data Analysis Dry Dry Copolymer Sample Weigh Weigh 5-10 mg of Sample Dry->Weigh Pan Place in Aluminum DSC Pan Weigh->Pan Seal Seal the Pan Pan->Seal Load Load Sample and Reference Pans Seal->Load Calibrate Calibrate Instrument Calibrate->Load Purge Purge with Inert Gas (N2) Load->Purge Heat1 First Heating Scan (Erase Thermal History) Purge->Heat1 Cool Cooling Scan (Observe Crystallization) Heat1->Cool Heat2 Second Heating Scan (Data Acquisition) Cool->Heat2 Analyze Analyze DSC Thermogram Heat2->Analyze Determine_Tg Determine Tg Analyze->Determine_Tg Determine_Tm Determine Tm (if applicable) Analyze->Determine_Tm Calculate_dH Calculate ΔH (if applicable) Analyze->Calculate_dH

DSC Experimental Workflow
Relationship between Copolymer Composition and Glass Transition Temperature

The following diagram illustrates the general relationship between the composition of a random copolymer and its glass transition temperature (Tg).

Tg_Composition cluster_components Copolymer Components cluster_properties Thermal Properties cluster_relationship Governing Principle MonomerA Monomer A (e.g., this compound) Copolymer Random Copolymer (Varying Composition) MonomerA->Copolymer TgA Tg of Homopolymer A MonomerA->TgA MonomerB Comonomer B (e.g., Methyl Methacrylate) MonomerB->Copolymer TgB Tg of Homopolymer B MonomerB->TgB Tg_Copolymer Single Tg of Copolymer (Intermediate Value) Copolymer->Tg_Copolymer Fox_Eq Fox Equation (Ideal Prediction) 1/Tg_copolymer = wA/TgA + wB/TgB TgA->Fox_Eq TgB->Fox_Eq Fox_Eq->Tg_Copolymer

Copolymer Composition and Tg

References

Application Note: Thermogravimetric Analysis of Poly(4-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature.[1] This application note provides a detailed protocol for the thermogravimetric analysis of poly(4-methylstyrene), a polymer of interest in various industrial and research applications. Understanding its thermal decomposition behavior is crucial for determining its processing temperatures and service limits.

Data Presentation

The thermal decomposition of poly(this compound) was investigated at various heating rates in a nitrogen atmosphere. As the heating rate increases, the decomposition temperatures shift to higher values.[2] The following table summarizes the key thermal events.

Heating Rate (°C/min)Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C) (T_peak)Residual Mass at 600°C (%)
5350 - 370~400< 1
10360 - 380~415< 1
15370 - 390~425< 1
20380 - 400~435< 1
25390 - 410~445< 1

Note: The data presented are representative values based on typical results for poly(p-substituted styrene)s and may vary depending on the specific molecular weight and purity of the sample.[2]

Experimental Protocols

Objective: To determine the thermal stability and decomposition profile of poly(this compound) using thermogravimetric analysis.

Materials:

  • Poly(this compound) powder (CAS: 24936-41-2)

  • High-purity nitrogen gas (for inert atmosphere)

  • TGA instrument (e.g., PerkinElmer TGA 4000, TA Instruments Q500)

  • TGA sample pans (platinum or ceramic)

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Ensure the poly(this compound) sample is in a powder or granular form and is dry.[3]

    • Weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan. Record the exact weight.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

    • Set the instrument parameters according to the desired heating rate as specified in the data table.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Plot the derivative of the TGA curve (DTG curve) to determine the peak decomposition temperature(s), which corresponds to the point of maximum rate of mass loss.

    • Determine the onset decomposition temperature, typically calculated using the tangent method on the TGA curve.

    • Calculate the percentage of residual mass at the end of the experiment.

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis TGA Experiment & Data Analysis Sample Poly(this compound) Sample Weigh Weigh 5-10 mg of Sample Sample->Weigh Pan Place in TGA Pan Weigh->Pan Load Load Sample into TGA Pan->Load Purge Purge with Nitrogen Load->Purge Params Set Experimental Parameters Purge->Params Heat Heat from 30°C to 600°C Params->Heat Record Record Mass vs. Temperature Heat->Record Plot Generate TGA/DTG Curves Record->Plot Analyze Determine Onset, T_peak, Residue Plot->Analyze

Caption: Experimental workflow for the thermogravimetric analysis of poly(this compound).

Degradation_Pathway P4MS Poly(this compound) [CH₂(C₆H₄CH₃)CH]n Heat Heat (>350°C) Scission Chain Scission Formation of Macroradicals Heat->Scission Initiation Depolymerization Depolymerization 'Unzipping' of Polymer Chain Scission->Depolymerization Propagation Products Degradation Products This compound Monomer Oligomers & Volatiles Depolymerization->Products Termination

Caption: Proposed thermal degradation pathway of poly(this compound) in an inert atmosphere.

Mechanism of Thermal Degradation

The thermal degradation of poly(this compound) in an inert atmosphere proceeds primarily through a chain scission and depolymerization mechanism, similar to that of polystyrene.[4] The process can be described in the following stages:

  • Initiation: At elevated temperatures (typically above 350°C), random scission of the polymer backbone occurs, generating macroradicals.

  • Propagation: These highly reactive macroradicals undergo a rapid "unzipping" or depropagation process. This results in the sequential release of this compound monomer units.[5][6]

  • Termination: The degradation process continues until the polymer is completely vaporized, leaving minimal char residue. The primary volatile product is the this compound monomer, although smaller amounts of oligomers and other fragments may also be formed.[7]

References

Application of 4-Methylstyrene in Polyester Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | Protocol

Introduction

4-Methylstyrene, also known as vinyltoluene, is a vinyl aromatic monomer that serves as a functional component in the synthesis of certain types of polyesters, most notably unsaturated polyester (UP) resins. While not a primary building block of the polyester backbone in the same way as diols and diacids, this compound plays a crucial role as a reactive diluent. In this capacity, it reduces the viscosity of the uncured resin, making it easier to process, and then copolymerizes with the unsaturated sites in the polyester chains during the curing process to form a rigid, cross-linked thermoset polymer. This application is of significant interest to researchers and professionals in materials science and drug development, particularly in the formulation of composites, coatings, and biomedical materials.

The primary application of this compound in polyester synthesis is as a substitute for styrene monomer. Styrene is a widely used reactive diluent in UP resins, but its volatility and health concerns have driven the search for alternatives. This compound presents itself as a viable option, offering a lower vapor pressure and different reactivity, which can be leveraged to tailor the final properties of the cured polyester. The incorporation of this compound can influence various characteristics of the final thermoset, including its mechanical strength, thermal stability, and curing behavior.

This document provides detailed application notes on the use of this compound in the synthesis of unsaturated polyesters, experimental protocols for both the synthesis of the polyester prepolymer and its subsequent curing with this compound, and a summary of the resulting material properties.

Application Notes

The use of this compound as a reactive diluent in unsaturated polyester resins offers several advantages and unique characteristics compared to traditional styrene-based systems.

  • Reduced Volatility and Odor: this compound has a higher boiling point and lower vapor pressure than styrene, leading to reduced volatile organic compound (VOC) emissions during processing and a less pungent odor. This can improve workplace safety and reduce environmental impact.

  • Modified Curing Profile: The reactivity of the vinyl group in this compound differs from that of styrene. This can affect the gel time, curing exotherm, and overall cure kinetics of the resin.[1] The lower reactivity can lead to a longer gel time and a lower peak exotherm, which can be advantageous in the fabrication of large or thick composite parts where excessive heat generation can lead to thermal stresses and cracking.[2]

  • Enhanced Thermal Properties: Polyesters cross-linked with this compound can exhibit improved thermal stability compared to their styrene-cured counterparts. The methyl group on the aromatic ring can contribute to a higher glass transition temperature (Tg) of the final thermoset.

  • Impact on Mechanical Properties: The choice of reactive diluent influences the mechanical properties of the cured polyester. While styrene-cured resins are known for their good mechanical performance, this compound can also yield materials with high strength and stiffness.[3] The specific mechanical properties will depend on the formulation of the unsaturated polyester and the curing conditions. Some studies suggest that resins with lower styrene content can exhibit more ductile behavior.[4]

  • Formulation Versatility: this compound can be used as a complete or partial replacement for styrene, allowing for the fine-tuning of resin properties. Blends of styrene and this compound can be used to achieve a balance of desired characteristics, such as viscosity, cure time, and mechanical performance.

Experimental Protocols

The synthesis of an unsaturated polyester thermoset using this compound is a two-stage process. The first stage involves the polycondensation of diols and diacids (or anhydrides) to form a linear unsaturated polyester prepolymer. The second stage is the curing (cross-linking) of this prepolymer with this compound.

Protocol 1: Synthesis of Unsaturated Polyester Prepolymer

This protocol describes the synthesis of a general-purpose unsaturated polyester prepolymer based on maleic anhydride, phthalic anhydride, and propylene glycol.

Materials:

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene glycol

  • Hydroquinone (inhibitor)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge the desired molar ratios of maleic anhydride, phthalic anhydride, and propylene glycol. A common starting point is a 1:1 molar ratio of total anhydrides to glycol, with a 1:1 molar ratio of maleic anhydride to phthalic anhydride. A slight excess of glycol (e.g., 5-10 mol%) can be added to compensate for losses during the reaction.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere and maintain a slow, continuous nitrogen flow throughout the reaction.

  • Heating and Reaction: Begin stirring and gradually heat the mixture using a heating mantle. The temperature should be slowly raised to 150-160°C to initiate the reaction.

  • Esterification: Continue heating the reaction mixture to 190-210°C. The progress of the polycondensation reaction is monitored by measuring the acid value of the reaction mixture at regular intervals. Water is formed as a byproduct and is removed through the condenser. The reaction is considered complete when the acid value drops to a desired level (typically below 50 mg KOH/g).

  • Cooling and Inhibition: Once the desired acid value is reached, cool the reactor to about 160°C and add a small amount of hydroquinone (e.g., 0.01-0.02 wt%) to prevent premature gelation of the prepolymer during storage.

  • Discharging: Continue cooling the unsaturated polyester prepolymer to room temperature. The resulting product is a viscous, clear or slightly yellowish liquid.

Protocol 2: Curing of Unsaturated Polyester with this compound

This protocol describes the curing of the synthesized unsaturated polyester prepolymer with this compound as the reactive diluent.

Materials:

  • Unsaturated polyester prepolymer (from Protocol 1)

  • This compound (vinyltoluene)

  • Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Cobalt naphthenate (accelerator/promoter)

Equipment:

  • Beaker or mixing vessel

  • Stirring rod

  • Mold for casting

Procedure:

  • Blending: In a beaker, weigh the desired amount of the unsaturated polyester prepolymer. Add this compound to the prepolymer with stirring. A typical concentration of this compound is 30-40% by weight of the total resin mixture. Stir until a homogeneous solution is obtained.

  • Adding Accelerator: Add the cobalt naphthenate accelerator to the resin mixture (typically 0.1-0.5 wt%) and stir thoroughly.

  • Adding Initiator: Just before casting, add the MEKP initiator (typically 1-2 wt%) to the accelerated resin and mix vigorously for a short period (e.g., 1-2 minutes).

  • Casting: Pour the catalyzed resin into a pre-treated mold.

  • Curing: Allow the resin to cure at room temperature. The gel time, which is the time taken for the resin to transition from a liquid to a gel-like state, can be monitored. The curing process is exothermic, and a rise in temperature will be observed. The part can typically be demolded after several hours to 24 hours.

  • Post-Curing: For optimal mechanical and thermal properties, a post-curing step is often recommended. This involves heating the cured part in an oven at an elevated temperature (e.g., 80-120°C) for several hours.

Data Presentation

The following table summarizes typical mechanical and thermal properties of cured unsaturated polyester resins, providing a comparison between systems using styrene and this compound (vinyltoluene) as the reactive diluent. The exact values can vary significantly depending on the specific formulation of the polyester prepolymer and the curing conditions.

PropertyStyrene-Cured UPRThis compound (Vinyltoluene)-Cured UPR
Mechanical Properties
Tensile Strength (MPa)50 - 8045 - 75
Flexural Strength (MPa)80 - 13070 - 120
Flexural Modulus (GPa)3.0 - 4.52.8 - 4.2
Elongation at Break (%)1.5 - 3.01.2 - 2.8
Thermal Properties
Glass Transition Temp (Tg) (°C)80 - 12090 - 140
Heat Deflection Temp (°C)60 - 10070 - 110
Curing Characteristics
Gel Time (minutes)10 - 3015 - 45
Peak Exotherm (°C)120 - 180100 - 160

Visualizations

Experimental Workflow for Unsaturated Polyester Synthesis and Curing

G cluster_synthesis Unsaturated Polyester Synthesis cluster_curing Curing with this compound s1 Charge Diols & Anhydrides s2 Inert Atmosphere (N2) s1->s2 s3 Heat & Stir (190-210°C) s2->s3 s4 Monitor Acid Value s3->s4 s5 Cool & Inhibit s4->s5 c1 Blend Prepolymer with this compound s5->c1 UP Prepolymer c2 Add Accelerator (Cobalt Naphthenate) c1->c2 c3 Add Initiator (MEKP) c2->c3 c4 Cast in Mold c3->c4 c5 Room Temp Cure c4->c5 c6 Post-Cure (Heat) c5->c6

Caption: Workflow for the two-stage synthesis and curing of unsaturated polyester resin with this compound.

Chemical Reactions in Unsaturated Polyester Synthesis and Curing

G cluster_polycondensation Polycondensation cluster_copolymerization Free-Radical Copolymerization Diol Diol Unsaturated\nPolyester Unsaturated Polyester Diol->Unsaturated\nPolyester + Heat - H2O Unsaturated\nAnhydride Unsaturated Anhydride Unsaturated\nAnhydride->Unsaturated\nPolyester + Heat - H2O Saturated\nAnhydride Saturated Anhydride Saturated\nAnhydride->Unsaturated\nPolyester + Heat - H2O UP_chain Unsaturated Polyester This compound This compound Cross-linked\nThermoset Cross-linked Thermoset This compound->Cross-linked\nThermoset + Initiator + Accelerator UP_chain->Cross-linked\nThermoset + Initiator + Accelerator

Caption: Key chemical reactions: polycondensation to form the polyester, followed by copolymerization for curing.

References

The Synthesis of Poly(vinyltoluene) from 4-Methylstyrene: A Detailed Guide to Polymerization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(vinyltoluene) (PVT), a polymer synthesized from 4-methylstyrene, is a versatile material with applications ranging from plastic scintillators for radiation detection to a more environmentally friendly replacement for PVC in vinyl records.[1] The properties of PVT, such as its molecular weight, polydispersity, and thermal characteristics, are highly dependent on the method of polymerization. This document provides detailed application notes and experimental protocols for the preparation of poly(vinyltoluene) via living anionic, cationic, and free-radical polymerization of this compound, targeted at researchers, scientists, and professionals in drug development and materials science.

Living Anionic Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2][3] This method involves the initiation of polymerization by a strong nucleophile, typically an organolithium compound, and proceeds with the absence of termination or chain transfer reactions.

Experimental Protocol

This protocol details the synthesis of poly(this compound) using sec-butyllithium (sec-BuLi) as the initiator in tetrahydrofuran (THF).

Materials:

  • This compound (≥99%)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (typically 1.4 M)

  • Tetrahydrofuran (THF), anhydrous (≥99.9%)

  • Methanol, anhydrous

  • Argon or Nitrogen gas (high purity)

  • Calcium hydride (CaH₂)

  • Sodium-benzophenone ketyl (as THF purifying agent)

Equipment:

  • Schlenk line or glovebox

  • Flame-dried glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Purification of Monomer and Solvent:

    • This compound: Stir over calcium hydride for 24 hours, then distill under reduced pressure. Store the purified monomer under an inert atmosphere at low temperature.

    • THF: Reflux over sodium-benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, then distill directly into the reaction flask.

  • Polymerization:

    • Assemble the flame-dried reaction flask under a positive pressure of inert gas.

    • Transfer the freshly distilled anhydrous THF into the reaction flask via cannula.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add the purified this compound to the cooled THF with stirring.

    • Inject the calculated amount of sec-BuLi solution into the reaction mixture. The solution should immediately turn a characteristic orange-red color, indicating the formation of the polystyryl anion.

    • Allow the polymerization to proceed at -78 °C for the desired reaction time (e.g., 1-4 hours).

  • Termination:

    • After the desired time, terminate the polymerization by adding a small amount of degassed anhydrous methanol. The color of the solution will disappear.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

    • Collect the white precipitate by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Quantitative Data
ParameterCondition 1[4]Condition 2
MonomerThis compoundThis compound
SolventTHFTHF
Initiatorsec-BuLisec-BuLi
Temperature-78 °C-78 °C
Mn ( g/mol )800To be determined by [M]/[I] ratio
Mw ( g/mol )900To be determined by GPC
PDI (Mw/Mn)1.13≤ 1.1
Tg (°C)Not specified~106 °C

Experimental Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Purify_Monomer Purify this compound (distill over CaH₂) Add_Monomer Add Purified Monomer Purify_Monomer->Add_Monomer Purify_Solvent Purify THF (distill from Na/benzophenone) Add_THF Add Anhydrous THF Purify_Solvent->Add_THF Reaction_Setup Setup Flame-Dried Glassware under Inert Atmosphere Reaction_Setup->Add_THF Cooling Cool to -78 °C Add_THF->Cooling Cooling->Add_Monomer Add_Initiator Initiate with sec-BuLi Add_Monomer->Add_Initiator Polymerize Polymerize at -78 °C Add_Initiator->Polymerize Termination Terminate with Methanol Polymerize->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for Living Anionic Polymerization of this compound.

Cationic Polymerization of this compound

Cationic polymerization is initiated by electrophilic species, such as Lewis acids in the presence of a proton source (co-initiator). This method is particularly effective for vinyl monomers with electron-donating substituents, like this compound. Controlled cationic polymerization can be achieved under specific conditions, leading to polymers with predictable molecular weights.

Experimental Protocol

This protocol describes the cationic polymerization of this compound using tin(IV) chloride (SnCl₄) as the Lewis acid initiator in dichloromethane.

Materials:

  • This compound (≥99%), purified as in the anionic protocol.

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • 2,6-Di-tert-butylpyridine (DTBP) (optional, for controlled polymerization)[5]

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox

  • Flame-dried glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., -25 °C)

Procedure:

  • Preparation:

    • Purify this compound as described previously.

    • Dry dichloromethane by distilling over CaH₂.

  • Polymerization:

    • Under an inert atmosphere, add anhydrous dichloromethane to a flame-dried flask.

    • Cool the solvent to the desired reaction temperature (e.g., -25 °C).

    • If a controlled polymerization is desired, add the proton scavenger DTBP.

    • Add the purified this compound to the cooled solvent.

    • Prepare a solution of SnCl₄ in dichloromethane in a separate flask.

    • Add the SnCl₄ solution to the monomer solution to initiate the polymerization.

    • Stir the reaction mixture for the specified time (e.g., 2 hours).[6]

  • Termination and Isolation:

    • Terminate the reaction by adding cold methanol.

    • Pour the reaction mixture into a larger volume of methanol to precipitate the polymer.

    • Filter, wash with methanol, and dry the polymer in a vacuum oven.

Quantitative Data
ParameterCondition 1[6]
Monomerp-Methylstyrene
SolventCH₂Cl₂
Initiator System1-chloro-1-(4-methylphenyl)-ethane / SnCl₄
Temperature-25 °C
[Monomer]₀ (mol·L⁻¹)1.88
[Initiator]₀ (mmol·L⁻¹)7.43
[SnCl₄]₀ (mmol·L⁻¹)133.69
Reaction Time (h)2
Conversion (%)~90
Mn ( g/mol )~12,000
PDI (Mw/Mn)> 1.5 (bimodal)

Note: The use of an ionic liquid as a solvent can lead to a unimodal polymer with a narrower PDI (1.40–1.59).[5][7]

Experimental Workflow

Cationic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Purify_Monomer Purify this compound Add_Monomer Add Purified Monomer Purify_Monomer->Add_Monomer Purify_Solvent Dry Dichloromethane Add_Solvent Add Anhydrous CH₂Cl₂ Purify_Solvent->Add_Solvent Reaction_Setup Setup Flame-Dried Glassware under Inert Atmosphere Reaction_Setup->Add_Solvent Cooling Cool to -25 °C Add_Solvent->Cooling Cooling->Add_Monomer Add_Initiator Initiate with SnCl₄ Add_Monomer->Add_Initiator Polymerize Polymerize at -25 °C Add_Initiator->Polymerize Termination Terminate with Methanol Polymerize->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer Drying->Characterization

Caption: Workflow for Cationic Polymerization of this compound.

Free-Radical Polymerization of this compound

Free-radical polymerization is a widely used and robust method for polymer synthesis. It is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to form free radicals. This method is generally less sensitive to impurities compared to ionic polymerizations but offers less control over the polymer architecture, typically resulting in polymers with a broader molecular weight distribution.

Experimental Protocol

This protocol outlines the bulk free-radical polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (≥99%), inhibitor removed by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Methanol

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and stir bars

  • Oil bath

  • Vacuum line

Procedure:

  • Preparation:

    • Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

    • Recrystallize AIBN from methanol.

  • Polymerization:

    • In a Schlenk tube, add the purified this compound and the desired amount of AIBN (e.g., 1 mol% with respect to the monomer).

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the tube with inert gas and seal it.

    • Place the tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Isolation:

    • Terminate the reaction by cooling the tube in an ice bath.

    • If the polymer is solid, dissolve it in a suitable solvent like THF or toluene.

    • Precipitate the polymer by pouring the solution into a large excess of methanol.

    • Filter, wash with methanol, and dry the polymer in a vacuum oven.

Quantitative Data
ParameterCondition 1 (Adapted from Styrene Polymerization)
MonomerThis compound
InitiatorAIBN
[Monomer]/[Initiator]100/1
Temperature (°C)70
Reaction Time (h)24
Conversion (%)High
Mn ( g/mol )Variable, typically 10,000 - 100,000
PDI (Mw/Mn)Typically > 1.5
Tg (°C)~106 °C

Experimental Workflow

Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Purify_Monomer Purify this compound (remove inhibitor) Reaction_Setup Combine Monomer and Initiator in Schlenk Tube Purify_Monomer->Reaction_Setup Purify_Initiator Recrystallize AIBN Purify_Initiator->Reaction_Setup Degassing Freeze-Pump-Thaw Cycles Reaction_Setup->Degassing Heating Heat to 70 °C Degassing->Heating Polymerize Polymerize for 24h Heating->Polymerize Termination Cool to Terminate Polymerize->Termination Dissolution Dissolve in Solvent (if needed) Termination->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer Drying->Characterization

Caption: Workflow for Free-Radical Polymerization of this compound.

The choice of polymerization method for this compound significantly influences the properties of the resulting poly(vinyltoluene). Living anionic polymerization offers the highest degree of control, yielding polymers with predictable molecular weights and low polydispersity, which is crucial for applications requiring well-defined polymer architectures. Cationic polymerization provides an alternative route, particularly for monomers with electron-donating groups, with the potential for controlled synthesis under specific conditions. Free-radical polymerization, while offering less control, is a robust and versatile method suitable for large-scale production where precise control over polymer architecture is not a primary concern. The detailed protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific application.

References

Functionalization of Poly(4-methylstyrene) for Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(4-methylstyrene) (P4MS), also known as poly(4-vinyltoluene), is a versatile polymer distinguished by the presence of a methyl group on the phenyl ring. This methyl group is a reactive site, particularly at the benzylic position, which allows for a wide range of post-polymerization modifications.[1] This reactivity makes P4MS an excellent scaffold for creating advanced materials with tailored properties. Functionalization can introduce various chemical groups, such as aldehydes, carboxylic acids, halides, and amines, transforming the inert polymer into a platform for diverse applications.[1][2] These applications include supports for catalysts, drug delivery vehicles, and components in polymer composites and electronics.[3][4][5] This document provides detailed protocols and application notes for the functionalization of P4MS, targeted at researchers, scientists, and professionals in drug development.

Key Functionalization Strategies

The benzylic protons of the 4-methyl group are amenable to various chemical transformations, including oxidation, halogenation, and metallation, without significantly altering the polymer backbone.[1][2]

Oxidation of the Benzylic Methyl Group

Selective oxidation of the 4-methyl group can introduce functional groups like acetates, nitrates, or aldehydes.[6] This process can be achieved using oxidizing agents such as cerium(IV) and cobalt(III) complexes in glacial acetic acid.[6] These reactions selectively target the methyl position while the polymer backbone remains largely protected.[6] The degree of functionalization can be controlled by adjusting reaction conditions, typically ranging from 10% to 45%.[6] The introduction of aldehyde groups, for instance, can be tailored to concentrations between 2.7 × 10⁻⁵ and 1.67 × 10⁻⁴ mol/g by varying oxidant concentration and reaction time.[7]

Oxidation_Pathway P4MS Poly(this compound) (P4MS) Cation Polymeric Benzyl Cation Intermediate P4MS->Cation Double Electron Transfer Product Functionalized Polymer (e.g., Polymeric Benzyl Acetate) Cation->Product Nucleophilic Attack Reagent Oxidant (e.g., Ce(IV) complex) in Acetic Acid Reagent->P4MS Nucleophile Nucleophile (e.g., Acetic Acid) Nucleophile->Cation

Caption: Reaction pathway for the selective oxidation of P4MS.
Halogenation of the Benzylic Methyl Group

Benzylic halogenation, particularly bromination, is a common and efficient method to introduce a reactive handle onto the P4MS backbone. This reaction creates poly(4-vinylbenzyl halide), a versatile intermediate for further nucleophilic substitution reactions. The process can be performed using liquid bromine as both the reaction solvent and brominating agent, often with a Lewis acid catalyst like antimony trichloride.[8] This method allows for the preparation of brominated polystyrene with high bromine content (e.g., 65-67%).[8]

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve P4MS in Liquid Bromine AddCat Add Catalyst (e.g., SbCl3) Dissolve->AddCat AddCl2 Add Chlorine (Initiator) Sub-surface at 25°C AddCat->AddCl2 Hold Hold at 25°C for 2 hours AddCl2->Hold Quench Quench with Water Hold->Quench Strip Strip Excess Bromine Quench->Strip Filter Filter Aqueous Slurry Strip->Filter Dry Dry Product Filter->Dry Product Product Dry->Product Final Product: Brominated P4MS

Caption: Experimental workflow for the benzylic bromination of P4MS.
Lithiation and Subsequent Functionalization

Metallation, specifically lithiation, of the benzylic methyl group provides a powerful route to introduce a wide array of functionalities.[1] The reaction involves deprotonation with a strong organolithium base at low temperatures to form a reactive carbanion. This intermediate can then be reacted with various electrophiles to install desired functional groups such as carboxyl (-COOH), hydroxyl (-OH), amino (-NH₂), and silanes.[1][9] This method offers high versatility for creating custom-functionalized polymers.

Lithiation_Concept P4MS Poly(this compound) Carbanion Polymeric Carbanion P4MS->Carbanion Deprotonation Lithiate Lithiation (n-BuLi, THF, -78°C) Lithiate->P4MS Product Functionalized Polymer (P4MS-E) Carbanion->Product Reaction Quench Quench with Electrophile (E+) Quench->Carbanion

Caption: Lithiation of P4MS for versatile functionalization.

Quantitative Data Summary

The following tables summarize key quantitative data from functionalization experiments on poly(this compound) and its derivatives.

Table 1: Functionalization Degree and Conditions

Functionalization Method Reagents/Conditions Functional Group Degree of Functionalization Reference
Oxidation Ce(IV) or Co(III) complexes, Acetic Acid Acetate, Trichloroacetate, Nitrate 10 - 45% [6]
Oxidation t-Butyl hydroperoxide, Cu(II) chloride Aldehyde 2.7x10⁻⁵ - 1.67x10⁻⁴ mol/g [7]

| Bromination | Liquid Bromine, SbCl₃, Chlorine | Bromo (-Br) | 65.7 - 67.5% (organic bromine) |[8] |

Table 2: Molecular Weight Characteristics of P4MS Samples

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Synthesis/Analysis Method Reference
P1336-4MeS 800 900 1.13 Living Anionic Polymerization / SEC [10]
P19647-4MeS 65,000 66,500 1.02 Living Anionic Polymerization / SEC [11]
Commercial - ~72,000 - GPC [12][13]

| Brominated P4MS | - | 10,000 - 117,000 | - | GPC |[8] |

Applications in Advanced Materials

Recyclable Catalyst Supports

Functionalized P4MS serves as an excellent support for homogeneous catalysts.[5][14] By attaching catalytic moieties to the polymer backbone, the catalyst can be easily separated from the reaction mixture by precipitation or filtration, enabling its reuse.[15] This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. For example, a 4-dimethylaminopyridine (DMAP) derivative supported on poly(4-dodecylstyrene) was recycled up to 20 times with minimal leaching.[14]

Catalyst_Support_Logic Start Functionalized P4MS (e.g., P4MS-CH₂Br) Attach Attach Catalyst Ligand Start->Attach Complex Complex with Metal Attach->Complex Support Polymer-Supported Catalyst Complex->Support Reaction Perform Catalytic Reaction (Homogeneous) Support->Reaction Separate Separate Catalyst (Precipitation/Filtration) Reaction->Separate Recycle Recycle Catalyst Separate->Recycle Recycle->Reaction

Caption: Logic for using functionalized P4MS as a catalyst support.
Drug Delivery Systems

The ability to introduce both hydrophilic and hydrophobic functionalities allows for the synthesis of amphiphilic block copolymers or homopolymers based on P4MS. These polymers can self-assemble in aqueous media to form micelles or vesicles (polymersomes), which are effective nanocarriers for drug delivery.[4][16] For instance, poly(4-hydroxystyrene), derived from a P4MS precursor, forms vesicles that can encapsulate anti-cancer drugs like doxorubicin, with drug release being dependent on the pH of the surrounding media.[4] Similarly, nanoparticles made from poly(styrene)-b-poly(DL-lactide) have been shown to prolong the circulation time of the drug docetaxel in vivo.[16]

Advanced Polymer Composites

Functionalized P4MS can be used to improve the interface between polymer matrices and reinforcing fillers, such as carbon nanotubes (CNTs).[17][18] Covalently attaching P4MS chains to the surface of CNTs enhances their dispersion within a polystyrene matrix, which is critical for improving the mechanical and thermal properties of the resulting composite material.[17][18]

Experimental Protocols

Protocol 1: Oxidation of P4MS to Poly(4-acetoxymethylstyrene)

This protocol is a generalized procedure based on the principles described in the literature.[6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve poly(this compound) in glacial acetic acid.

  • Reaction: Add a cerium(IV) or cobalt(III) complex (e.g., ceric ammonium nitrate) to the solution. The molar ratio of oxidant to polymer repeat unit should be adjusted to control the degree of functionalization.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by taking aliquots and analyzing via techniques like ¹H NMR to observe the appearance of benzyl acetate protons.

  • Isolation: Once the desired level of functionalization is reached, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

  • Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted reagents and byproducts.

  • Drying: Dry the functionalized polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Benzylic Bromination of P4MS

This protocol is adapted from the detailed description provided in patent literature.[8]

  • Setup: In a reaction vessel protected from light and equipped with a stirrer, subsurface gas inlet, and a condenser, add liquid bromine.

  • Dissolution: While stirring, slowly add poly(this compound) to the bromine.

  • Catalyst Addition: Add a Lewis acid catalyst, such as antimony trichloride (e.g., 4 mole-percent), to the mixture.

  • Initiation: Maintain the reaction temperature at 25 ± 2°C. Add chlorine gas (e.g., 1.01 moles per mole of polystyrene) subsurface over one hour.

  • Reaction Hold: After the chlorine addition is complete, continue to stir the mixture at 25 ± 2°C for an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding water (e.g., 50 ml).

  • Work-up: Distill the excess bromine, collecting it in a receiver. The product will remain as an aqueous slurry.

  • Isolation: Filter the slurry, wash the collected solid (wet cake) with water, and dry to yield the brominated polystyrene product.

Characterization

The successful functionalization and physical properties of the modified P4MS are confirmed using a suite of analytical techniques.

Characterization_Workflow cluster_structural Structural Analysis cluster_molecular Molecular Weight cluster_thermal Thermal Properties Start Functionalized P4MS Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR GPC Gel Permeation Chromatography (GPC/SEC) Start->GPC TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Result1 Confirm Functional Groups & Degree of Substitution NMR->Result1 FTIR->Result1 Result2 Determine Mn, Mw, PDI & Assess Degradation GPC->Result2 Result3 Analyze Thermal Stability & Glass Transition (Tg) TGA->Result3 DSC->Result3

Caption: Standard workflow for the characterization of functionalized P4MS.
  • Size Exclusion Chromatography (SEC/GPC): Used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer before and after functionalization.[10] This is crucial for assessing if any chain cleavage or crosslinking has occurred during the reaction.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the functionalized polymer and quantifying the degree of functionalization.[19]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability and properties, such as the glass transition temperature (Tg), of the modified polymers.[2][17]

References

Troubleshooting & Optimization

Technical Support Center: Polymerization of 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the polymerization of 4-Methylstyrene.

Troubleshooting Guides

This section addresses specific problems that may arise during the polymerization of this compound.

Issue 1: Polymerization of this compound is extremely slow or not initiating.

Possible Causes and Solutions:

  • Presence of Inhibitor: Commercial this compound is stabilized with inhibitors, such as 4-tert-butylcatechol (TBC), to prevent premature polymerization during storage.[1] These inhibitors must be removed before use.

    • Solution: Pass the monomer through a column of activated basic alumina to remove the inhibitor.[2][3] Alternatively, wash the monomer with an aqueous sodium hydroxide (NaOH) solution, followed by washing with distilled water, drying over a suitable agent (e.g., anhydrous magnesium sulfate or calcium hydride), and vacuum distillation.[1]

  • Presence of Oxygen: Oxygen can inhibit free-radical polymerization by reacting with the initiating radicals to form less reactive peroxy radicals.

    • Solution: Deoxygenate the monomer and solvent by bubbling an inert gas, such as nitrogen or argon, through the reaction mixture before adding the initiator.[4] Performing the reaction under an inert atmosphere is crucial.

  • Inactive Initiator: The initiator may have decomposed due to improper storage or handling.

    • Solution: Use a fresh, properly stored initiator. For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life.

  • Low Temperature: The reaction temperature may be too low for the initiator to decompose at a sufficient rate.

    • Solution: Increase the reaction temperature to a level appropriate for the initiator being used. For instance, the decomposition of benzoyl peroxide is significantly faster at 80-90°C.[5]

  • Impurities: Protic impurities like water or alcohols can terminate anionic polymerization.

    • Solution: Ensure all reagents, solvents, and glassware are rigorously dried before use, especially for anionic polymerization.

Issue 2: The molecular weight of the resulting poly(this compound) is lower than expected and the polydispersity index (PDI) is high.

Possible Causes and Solutions:

  • High Initiator Concentration: A higher concentration of initiator leads to the formation of a larger number of polymer chains, resulting in lower molecular weight.[6]

    • Solution: Decrease the initiator concentration relative to the monomer concentration.

  • High Temperature: While higher temperatures increase the polymerization rate, they can also increase the rate of chain transfer and termination reactions, leading to shorter polymer chains and broader molecular weight distribution.[7]

    • Solution: Lower the polymerization temperature. This is a trade-off, as it may slow down the reaction rate.

  • Chain Transfer Reactions: Chain transfer agents, which can be impurities or intentionally added, can terminate a growing polymer chain and initiate a new one, leading to lower molecular weight.

    • Solution: Purify the monomer and solvent to remove any unintended chain transfer agents. If a chain transfer agent is necessary for molecular weight control, its concentration must be carefully optimized.

  • Inefficient Initiation in Anionic Polymerization: If the initiation is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broad PDI.

    • Solution: Use a more efficient initiator or a polar co-solvent to increase the initiation rate.

Frequently Asked Questions (FAQs)

Q1: How do I remove the inhibitor from this compound?

A1: There are two common methods for removing the phenolic inhibitors (like TBC) from this compound:

  • Column Chromatography: Pass the monomer through a column packed with activated basic alumina. The alumina will adsorb the inhibitor. This is a quick and effective method for small-scale purifications.[3]

  • Washing and Distillation: Wash the monomer two to three times with a 10% aqueous NaOH solution in a separatory funnel to form the sodium salt of the phenolic inhibitor, which is soluble in the aqueous layer.[1] Follow this by washing with distilled water to remove any remaining NaOH. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄, CaH₂) and then perform vacuum distillation to obtain pure monomer.[1]

Q2: What type of polymerization is best for this compound?

A2: this compound can be polymerized via free-radical, cationic, and anionic methods. The best method depends on the desired polymer characteristics:

  • Free-Radical Polymerization: This is a robust and common method suitable for producing a wide range of molecular weights.[5] However, it offers less control over the polymer architecture and typically results in a broader molecular weight distribution.

  • Anionic Polymerization: This "living" polymerization technique allows for excellent control over molecular weight, polydispersity, and polymer architecture (e.g., block copolymers).[7] However, it requires stringent reaction conditions with the complete exclusion of water and oxygen.[8]

  • Cationic Polymerization: This method can also be used, particularly with Lewis acid initiators.[9][10] It can be sensitive to impurities and may lead to side reactions.

Q3: How does temperature affect the polymerization of this compound?

A3: Temperature has a significant impact on the polymerization of this compound:

  • Rate of Polymerization: Generally, increasing the temperature increases the rate of polymerization by accelerating the decomposition of the initiator and the propagation step.[7]

  • Molecular Weight: Higher temperatures can lead to lower molecular weights due to an increased rate of termination and chain transfer reactions.[7]

  • Thermal Polymerization: At temperatures above 100°C, styrene and its derivatives can undergo self-initiated (thermal) polymerization without an added initiator.[11]

  • Ceiling Temperature: For α-methylstyrene, a structurally related monomer, there is a "ceiling temperature" (around 61°C for bulk polymerization) above which the polymer will depolymerize back to the monomer.[12] While this compound is less sterically hindered, high temperatures can still favor depolymerization.

Q4: My polymerization reaction started but then stopped prematurely. What could be the cause?

A4: Premature termination of the polymerization can be caused by several factors:

  • Depletion of Initiator: The initiator may have been completely consumed before all the monomer has reacted, especially if the initial concentration was too low or the reaction temperature was very high, leading to rapid decomposition.

  • Presence of Inhibitors/Retarders: Even after initial purification, trace amounts of inhibitors or other retarding impurities might be present, which are consumed over time, slowing down and eventually stopping the reaction.

  • High Viscosity (Gel Effect): In bulk or concentrated solution polymerizations, the viscosity of the reaction mixture can increase significantly.[13] This can trap growing radical chains, reducing their mobility and leading to a decrease in the termination rate, which can actually accelerate the reaction (autoacceleration or the Trommsdorff effect). However, in some cases, extreme viscosity can also hinder the diffusion of monomer to the growing chains, slowing down the polymerization.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymerization of Styrene (as a model for this compound)

Initiator (KPS) Concentration (wt%)Maximum System Temperature (°C)Final Particle Size (nm)
0.371.254.2
0.670.262.1
0.969.170.0
1.267.990.0

Data adapted from a study on styrene emulsion polymerization, which provides insights into the general trends applicable to styrenic monomers.[14]

Table 2: Effect of Temperature on the Thermal Polymerization of p-Methylstyrene

Polymerization Temperature (°C)Probability of Meso Addition (Pm)
500.383
1500.392
2500.404

This table shows how temperature can influence the stereochemistry (tacticity) of the resulting polymer.[15]

Experimental Protocols

Protocol 1: Removal of Inhibitor (TBC) from this compound using an Alumina Column

  • Materials: this compound, activated basic alumina, glass chromatography column, collection flask.

  • Procedure:

    • Pack a glass chromatography column with activated basic alumina. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[3]

    • Gently tap the column to ensure the alumina is well-packed.

    • Carefully add the this compound to the top of the alumina bed.

    • Allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry flask.

    • The purified monomer should be used immediately or stored at a low temperature (2-8°C) for a short period to prevent spontaneous polymerization.

Protocol 2: Free-Radical Polymerization of this compound in Solution

  • Materials: Purified this compound, Toluene (or other suitable solvent), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator), reaction flask with a condenser, magnetic stirrer, heating mantle, and an inert gas source (Nitrogen or Argon).

  • Procedure:

    • To a reaction flask equipped with a magnetic stir bar, add the desired amount of purified this compound and toluene.

    • Seal the flask and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.[4]

    • While maintaining a positive pressure of the inert gas, add the initiator (e.g., BPO). A typical initiator concentration is 0.1-1 mol% relative to the monomer.

    • Heat the reaction mixture to the desired temperature (e.g., 80-90°C for BPO) with constant stirring.[5]

    • Allow the polymerization to proceed for the desired time (e.g., several hours). The progress of the reaction can be monitored by taking samples and analyzing the conversion.

    • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature.

Visualizations

Troubleshooting_Slow_Polymerization Start Slow or No Polymerization of this compound Inhibitor Is the inhibitor removed? Start->Inhibitor RemoveInhibitor Remove inhibitor (e.g., alumina column or NaOH wash) Inhibitor->RemoveInhibitor No Oxygen Is the reaction deoxygenated? Inhibitor->Oxygen Yes RemoveInhibitor->Oxygen Deoxygenate Purge with inert gas (N2 or Ar) Oxygen->Deoxygenate No Initiator Is the initiator active and at the correct temperature? Oxygen->Initiator Yes Deoxygenate->Initiator CheckInitiator Use fresh initiator and ensure appropriate reaction temperature Initiator->CheckInitiator No Impurities Are there impurities (e.g., water) present? Initiator->Impurities Yes CheckInitiator->Impurities PurifyReagents Dry all reagents and glassware Impurities->PurifyReagents Yes Success Polymerization should proceed Impurities->Success No PurifyReagents->Success

Caption: Troubleshooting flowchart for slow polymerization.

Experimental_Workflow_FRP Monomer This compound Monomer Purification Inhibitor Removal (Alumina Column) Monomer->Purification ReactionSetup Reaction Setup (Flask, Solvent, Stirrer) Purification->ReactionSetup Deoxygenation Deoxygenation (N2/Ar Purge) ReactionSetup->Deoxygenation InitiatorAddition Add Initiator (e.g., BPO) Deoxygenation->InitiatorAddition Polymerization Polymerization (Heat and Stir) InitiatorAddition->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer

Caption: Workflow for free-radical polymerization.

References

Technical Support Center: Synthesis of Poly(4-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of poly(4-methylstyrene).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

Issue 1: Low Polymer Yield

Question: My polymerization of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low polymer yield in the synthesis of poly(this compound) can stem from several factors, depending on the polymerization technique employed.

Potential Causes & Solutions:

  • Inhibitor Presence: Commercial this compound is often shipped with inhibitors like tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[1] Failure to remove the inhibitor prior to the reaction will consume initiator radicals, leading to a long induction period or complete inhibition of the polymerization.

    • Solution: Purify the monomer by washing with an aqueous base (e.g., NaOH solution) to remove acidic inhibitors, followed by washing with distilled water, drying over an appropriate agent (e.g., MgSO₄), and distillation under reduced pressure.

  • Impure Reagents: Impurities in the monomer, solvent, or initiator can terminate growing polymer chains or interfere with the catalyst.

    • Solution: Ensure all reagents are of high purity. Solvents should be dried and deoxygenated, especially for anionic and controlled radical polymerizations.

  • Oxygen Inhibition (Free Radical & ATRP/RAFT): Oxygen can react with initiating and propagating radicals to form unreactive peroxide species, effectively inhibiting the polymerization.[2]

    • Solution: Deoxygenate the reaction mixture thoroughly before initiation by purging with an inert gas (e.g., argon or nitrogen) or by performing several freeze-pump-thaw cycles.

  • Suboptimal Initiator/Catalyst Concentration or Temperature (All Methods): The rate of polymerization is highly dependent on the initiator/catalyst concentration and temperature.

    • Solution: Optimize the reaction conditions. Refer to established protocols for the specific polymerization method. For instance, in free-radical polymerization, increasing the initiator concentration or temperature can increase the polymerization rate, but may also lead to lower molecular weight and broader polydispersity.[3]

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: The poly(this compound) I synthesized has a very broad molecular weight distribution (PDI > 1.5). How can I achieve a narrower PDI?

Answer:

A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being produced.

Potential Causes & Solutions:

  • Chain Transfer Reactions (Free Radical): In free-radical polymerization, chain transfer to monomer, solvent, or polymer can terminate a growing chain and initiate a new one, leading to a broader PDI.

    • Solution: Choose a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce the rate of chain transfer reactions.

  • Slow Initiation (All Methods): If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, resulting in a broad MWD.

    • Solution: Select an initiator that decomposes rapidly at the reaction temperature to ensure all chains start growing at approximately the same time. In living/controlled polymerizations like anionic, ATRP, and RAFT, a fast and efficient initiation is crucial for achieving a low PDI.[4]

  • Termination Reactions (ATRP/RAFT): While controlled radical polymerizations are designed to minimize termination, it can still occur, especially at high monomer conversions or high temperatures.[5] This leads to a loss of active chain ends and a broadening of the PDI.

    • Solution: Optimize the catalyst/ligand or RAFT agent concentration and reaction temperature to maintain a high concentration of dormant species and minimize irreversible termination.

  • Inconsistent Temperature Control: Localized "hot spots" within the reactor can lead to different polymerization rates, contributing to a broader molecular weight distribution.[6]

    • Solution: Ensure efficient stirring and use a solvent to help dissipate the heat of polymerization.[6]

Issue 3: Gel Formation in the Reactor

Question: My polymerization reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?

Answer:

Gel formation, or cross-linking, results in a three-dimensional polymer network that is insoluble in all solvents.

Potential Causes & Solutions:

  • High Monomer Conversion (Free Radical): At high monomer conversions, the "gel effect" or "Trommsdorff–Norrish effect" can occur. The increased viscosity of the medium reduces the rate of termination reactions (which involve two large polymer chains), while the smaller monomer molecules can still diffuse to the propagating radicals. This leads to a rapid increase in the polymerization rate and molecular weight, potentially causing cross-linking.

    • Solution: Stop the polymerization at a lower monomer conversion, before the gel effect becomes significant.

  • Dimerization/Cross-linking of Monomer: Certain impurities or high temperatures can promote side reactions that lead to cross-linking.

    • Solution: Ensure high monomer purity and maintain a controlled reaction temperature.

  • Bifunctional Impurities: If the monomer or initiator contains impurities with more than one polymerizable group, they can act as cross-linking agents.

    • Solution: Use highly purified monomer and initiator.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the free-radical polymerization of this compound?

A1: Common side reactions include:

  • Chain transfer: to monomer, polymer, or solvent, which terminates a growing chain and initiates a new one. This affects the molecular weight and PDI.

  • Termination by combination or disproportionation: Two growing radicals can terminate by combining into one chain or by one abstracting a hydrogen from the other to form a saturated and an unsaturated chain end.

  • Oxidation: If oxygen is present, it can react with radicals to form peroxides, which can inhibit the reaction or lead to undesirable side products.[2]

Q2: What are the critical parameters for a successful living anionic polymerization of this compound?

A2: Living anionic polymerization of this compound requires stringent reaction conditions to avoid premature termination. Key parameters include:

  • Purity of Reagents: The monomer and solvent must be extremely pure and dry, as protic impurities like water or alcohols will terminate the living anionic chain ends.[7]

  • Oxygen-Free Environment: The reaction must be carried out under a high vacuum or in a rigorously deoxygenated inert atmosphere.

  • Temperature Control: Low temperatures (e.g., -78 °C) are often used to minimize side reactions and control the polymerization rate.[8][9]

Q3: In Atom Transfer Radical Polymerization (ATRP) of this compound, what can cause the reaction to stop prematurely?

A3: Premature termination in ATRP of this compound can be caused by:

  • Catalyst Oxidation: The Cu(I) activator can be irreversibly oxidized to Cu(II), reducing the rate of activation and slowing or stopping the polymerization.

  • Ligand Degradation: The ligand complexing the copper catalyst can degrade at high temperatures.

  • Termination Reactions: Irreversible termination of propagating radicals can deplete the concentration of active chains.[5]

  • Impurities: As with other polymerization methods, impurities can react with the catalyst or the growing chains.

Q4: How does the choice of RAFT agent affect the polymerization of this compound?

A4: The choice of the Reversible Addition-Fragmentation chain Transfer (RAFT) agent is crucial for achieving good control over the polymerization. The effectiveness of a RAFT agent depends on its Z and R groups. For styrenic monomers like this compound, dithiobenzoates and trithiocarbonates are generally effective RAFT agents. An inappropriate RAFT agent can lead to poor control over molecular weight, a broad PDI, or a long induction period.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound
  • Monomer Purification: Wash this compound (100 mL) three times with 50 mL of 10% aqueous NaOH solution in a separatory funnel to remove the inhibitor. Subsequently, wash with 50 mL of distilled water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate, filter, and distill under reduced pressure.

  • Reaction Setup: Add the purified this compound (50 mL), toluene (50 mL, as solvent), and benzoyl peroxide (0.5 g, as initiator) to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.[3]

  • Deoxygenation: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture.[10]

  • Termination and Precipitation: After the desired reaction time (e.g., 4-6 hours), cool the flask to room temperature. Pour the viscous solution into a large excess of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the precipitated poly(this compound), wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Protocol 2: ATRP of this compound
  • Reagent Preparation: Purify this compound as described in Protocol 1. Dry the solvent (e.g., anisole or toluene) and deoxygenate it by purging with argon.

  • Reaction Setup: To a Schlenk flask, add Cu(I)Br (e.g., 0.1 mmol) and the ligand (e.g., PMDETA, 0.1 mmol).[11] Seal the flask, and alternately evacuate and backfill with argon three times.

  • Addition of Reagents: Add the deoxygenated solvent (e.g., 5 mL) and this compound (e.g., 10 mmol) via a degassed syringe. Stir the mixture to form the copper-ligand complex.

  • Initiation: Add the initiator (e.g., 1-phenylethyl bromide, 0.1 mmol) via a degassed syringe to start the polymerization.

  • Polymerization: Place the flask in a thermostated oil bath (e.g., at 110 °C).[5] Take samples periodically to monitor monomer conversion by GC or NMR and molecular weight evolution by GPC.

  • Termination and Purification: After reaching the desired conversion, cool the flask and expose the reaction mixture to air to oxidize the catalyst. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

Data Summary

Table 1: Effect of Initiator Concentration on Molecular Weight in Free-Radical Polymerization

Initiator Concentration (mol/L)Number Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
LowHighTends to be lower
MediumMediumModerate
HighLowTends to be higher

Note: This table represents a general trend. Actual values depend on specific reaction conditions.

Table 2: Comparison of Polymerization Techniques for Poly(this compound)

FeatureFree-Radical PolymerizationAnionic PolymerizationATRP/RAFT
Control over MW Poor to ModerateExcellentExcellent
PDI Broad (>1.5)Very Narrow (<1.1)Narrow (1.1-1.5)
Reaction Conditions Less stringentVery stringent (high purity)Moderately stringent
Functional Group Tolerance GoodPoorGood
Industrial Scale Widely usedLimitedGrowing use

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Polymer Yield inhibitor Inhibitor in Monomer start->inhibitor impurities Impure Reagents start->impurities oxygen Oxygen Presence start->oxygen conditions Suboptimal Conditions start->conditions purify_monomer Purify Monomer (e.g., base wash) inhibitor->purify_monomer purify_reagents Use High Purity Reagents impurities->purify_reagents deoxygenate Deoxygenate Mixture (e.g., N2 purge) oxygen->deoxygenate optimize Optimize Temp. & Concentration conditions->optimize

Caption: Troubleshooting workflow for addressing low polymer yield.

Polymerization_Comparison cluster_control Level of Control cluster_conditions Reaction Conditions cluster_methods Polymerization Methods title Polymerization Method Selection high_control High Control (Narrow PDI, Defined MW) anionic Anionic Polymerization high_control->anionic Best atrp_raft ATRP / RAFT high_control->atrp_raft Good low_control Low Control (Broad PDI) free_radical Free Radical low_control->free_radical stringent Stringent (High Purity Required) stringent->anionic tolerant Tolerant tolerant->atrp_raft Moderately tolerant->free_radical

Caption: Logical relationships for selecting a polymerization method.

References

Technical Support Center: Effective Removal of Inhibitors from 4-Methylstyrene Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of inhibitors from 4-Methylstyrene. Adherence to these protocols is critical for successful downstream applications, such as polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

Commercial this compound is typically stabilized to prevent premature polymerization during storage and transport. The most common inhibitors are phenolic compounds, such as 4-tert-butylcatechol (TBC) and 3,5-di-tert-butylcatechol.[1][2][3] These inhibitors are effective free-radical scavengers, a process that is critically dependent on the presence of dissolved oxygen.[4][5]

Q2: Why is it necessary to remove the inhibitor from this compound before use?

The presence of an inhibitor can interfere with or completely prevent desired chemical reactions, most notably polymerization.[6][7] For applications like free-radical polymerization, the inhibitor must be removed to allow the reaction to proceed and to ensure the desired polymer architecture and molecular weight are achieved.[8]

Q3: What are the primary methods for removing inhibitors from this compound?

The two most common and effective laboratory-scale methods for removing phenolic inhibitors from this compound and similar vinyl monomers are:

  • Aqueous Base Wash: This involves washing the monomer with a sodium hydroxide (NaOH) solution to extract the acidic phenolic inhibitor.[7][9][10]

  • Column Chromatography: This method involves passing the monomer through a column packed with an adsorbent like basic alumina.[6][7][11]

Q4: Which inhibitor removal method is most suitable for my experiment?

The choice of method depends on the required purity of the monomer, the scale of your experiment, and the available equipment.

  • Aqueous Base Wash is a simple and effective method for many applications.[7]

  • Column Chromatography is convenient for quickly processing small to moderate amounts of the monomer and is highly effective.[7][12]

  • Vacuum Distillation can provide the highest purity but requires more specialized equipment and careful temperature control to prevent thermal polymerization.[7][11]

Q5: How can I confirm that the inhibitor has been successfully removed?

A common qualitative check for the removal of phenolic inhibitors is to observe the color of the aqueous NaOH layer during the washing procedure. The formation of a colored phenolate salt in the aqueous layer indicates the presence of the inhibitor. The inhibitor has been largely removed once the aqueous layer remains colorless after washing.[7]

Q6: How should I store purified, inhibitor-free this compound?

Once the inhibitor is removed, this compound is highly susceptible to polymerization.[8][11] It should be used immediately or stored at a low temperature (2-8 °C) in a tightly sealed container in a dry, well-ventilated place, away from heat and sources of ignition.[13]

Troubleshooting Guides

Issue 1: Aqueous layer remains colored after multiple NaOH washes.
Possible Cause Solution
Insufficient amount or concentration of NaOH solution.Use a fresh 5-10% (w/v) aqueous NaOH solution.[10] Increase the volume of the NaOH solution for each wash and perform additional washes until the aqueous layer is colorless.[7]
High initial concentration of the inhibitor.Continue with additional washes until the aqueous phase is clear.
Issue 2: Slow separation of organic and aqueous layers or emulsion formation during washing.
Possible Cause Solution
Vigorous shaking during the extraction process.Gently invert the separatory funnel several times instead of vigorous shaking.[7] Periodically vent the funnel to release any pressure.
Formation of a stable emulsion.Allow the mixture to stand for a longer period to allow for separation. If the emulsion persists, the addition of a small amount of a saturated brine solution can help to break the emulsion.
Issue 3: Polymerization of the monomer during the removal process or storage.
Possible Cause Solution
Exposure to heat or light.Keep the monomer cool during the removal process. Store the purified monomer at the recommended refrigerated temperature (2-8°C) and protect it from light.[13]
Presence of contaminants that can initiate polymerization.Ensure all glassware is clean and dry before use.
Overheating during column chromatography.For low-melting solid monomers, maintain the column temperature just above the melting point. Avoid overheating, which can cause polymerization on the column.[14]

Experimental Protocols

Method 1: Inhibitor Removal by Aqueous Base Wash

This protocol describes the removal of phenolic inhibitors by extraction with an aqueous sodium hydroxide solution.

Materials:

  • This compound containing inhibitor

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate or calcium chloride

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% aqueous NaOH solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[7]

  • Allow the layers to separate. The lower aqueous layer may become colored as it extracts the phenolic inhibitor.

  • Drain and discard the lower aqueous layer.[7]

  • Repeat the wash with a fresh 10% NaOH solution until the aqueous layer remains colorless.[7]

  • Wash the this compound with two equal volumes of distilled water to remove any residual NaOH.[7] Check the pH of the final water wash to ensure it is neutral.

  • Drain the washed this compound into a clean, dry Erlenmeyer flask.

  • Add a small amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) to the monomer to remove any remaining water.[7] Swirl the flask and allow it to stand for at least 30 minutes.

  • Decant or filter the dry, inhibitor-free this compound into a clean, dry storage container.

Method 2: Inhibitor Removal by Column Chromatography

This protocol describes the removal of TBC and other phenolic inhibitors using a pre-packed or self-packed column with basic alumina.

Materials:

  • This compound containing inhibitor

  • Basic alumina

  • Chromatography column

  • Addition funnel

  • Collection flask

Procedure:

  • If not using a pre-packed column, pack a chromatography column with basic alumina.

  • Secure an addition funnel above the column.

  • Add the this compound to the addition funnel.

  • Add the monomer dropwise to the column, ensuring the column does not overflow.[14]

  • Collect the purified monomer in a clean, dry collection flask.

  • For viscous or high-melting solid monomers, it is recommended to dilute the monomer in an appropriate solvent before adding it to the column.[14]

Data Presentation

Table 1: Common Inhibitors for Styrenic Monomers

Inhibitor NameAbbreviationChemical Family
4-tert-butylcatecholTBCPhenolic
3,5-di-tert-butylcatecholPhenolic
HydroquinoneHQPhenolic
Monomethyl Ether HydroquinoneMEHQPhenolic

This table is a summary of common inhibitors and is not exhaustive.

Table 2: Recommended Storage Conditions for this compound

ConditionSpecification
Inhibited Monomer
Temperature2 - 8 °C[13]
AtmosphereAir (oxygen is required for phenolic inhibitors to be effective)[4][5]
Inhibitor-Free Monomer
Temperature2 - 8 °C or lower[13]
AtmosphereInert atmosphere (e.g., Nitrogen or Argon) is recommended

Visualizations

Inhibitor_Removal_Workflow cluster_start Start cluster_methods Removal Methods cluster_process Post-Processing cluster_end End Product start This compound (with Inhibitor) wash Aqueous Base Wash (e.g., 10% NaOH) start->wash Method 1 column Column Chromatography (Basic Alumina) start->column Method 2 dry Drying (e.g., MgSO4) wash->dry end Purified this compound (Inhibitor-Free) column->end Directly if anhydrous dry->end

Caption: Workflow for the removal of inhibitors from this compound.

Troubleshooting_Logic start Start: Inhibitor Removal check_color Is aqueous wash layer colorless? start->check_color emulsion Is there an emulsion or slow separation? check_color->emulsion Yes fail_color Troubleshoot: - Increase NaOH concentration/volume - Perform additional washes check_color->fail_color No success Proceed to Drying Step emulsion->success No fail_emulsion Troubleshoot: - Gentle inversion instead of shaking - Add brine solution emulsion->fail_emulsion Yes fail_color->start Retry Wash fail_emulsion->start Retry Wash

Caption: Troubleshooting logic for the aqueous base wash method.

References

Optimizing initiator concentration for 4-Methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-Methylstyrene. The following sections offer insights into optimizing initiator concentration to achieve desired polymer characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in this compound polymerization?

A1: An initiator is a chemical species that starts the polymerization process. It generates active species (free radicals, cations, or anions) that react with this compound monomers, initiating the formation of a polymer chain. The choice and concentration of the initiator are critical factors that influence the polymerization rate, final molecular weight, and polydispersity of the resulting poly(this compound).

Q2: How does initiator concentration generally affect the molecular weight of poly(this compound)?

A2: In general, for free-radical polymerization, increasing the initiator concentration leads to a higher number of simultaneously growing polymer chains. With a fixed amount of monomer, this results in shorter chains and consequently, a lower average molecular weight of the polymer.[1][2] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.

Q3: What effect does initiator concentration have on the rate of polymerization?

A3: A higher initiator concentration typically results in a faster polymerization rate.[1][3][4] This is because more initiator molecules are available to generate the initial active species, leading to a higher concentration of growing polymer chains and a more rapid consumption of the monomer.

Q4: What are the common types of initiators used for this compound polymerization?

A4: this compound can be polymerized using several methods, each requiring a different type of initiator:

  • Free-Radical Polymerization: Initiators like benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are commonly used.[5][6][7][8]

  • Anionic Polymerization: Organolithium compounds, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), are effective initiators.[9][10]

  • Cationic Polymerization: Lewis acids such as tin tetrachloride (SnCl₄) or Brønsted acids can be used to initiate polymerization.[11][12][13]

  • Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique often employs an alkyl halide initiator in conjunction with a transition metal catalyst.[14][15]

Q5: How can I achieve a polymer with a narrow molecular weight distribution (low polydispersity index - PDI)?

A5: Achieving a low PDI (typically close to 1.0) indicates that the polymer chains are of similar length. This is best accomplished using controlled or "living" polymerization techniques such as anionic polymerization or ATRP.[16] These methods allow for the simultaneous initiation of all polymer chains and minimize termination and chain transfer reactions. For conventional free-radical polymerization, optimizing the initiator concentration and reaction conditions can help to narrow the PDI, although it is generally more challenging to achieve very low values.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization, with a focus on problems related to initiator concentration.

Problem Potential Cause Suggested Solution
Low Polymer Molecular Weight Initiator concentration is too high: An excess of initiator generates a large number of polymer chains, each growing to a shorter length.[1][2]Decrease the initiator concentration. A good starting point is to halve the concentration and observe the effect on molecular weight.
High reaction temperature: Higher temperatures can increase the rate of chain transfer reactions, leading to shorter polymer chains.Lower the reaction temperature, while ensuring it is still sufficient for initiator decomposition.
Presence of chain transfer agents: Impurities or intentionally added chain transfer agents can terminate growing chains prematurely.Purify the monomer and solvent to remove any unwanted impurities. If a chain transfer agent is being used, reduce its concentration.
High Polymer Molecular Weight / Reaction Too Slow Initiator concentration is too low: An insufficient amount of initiator generates too few active centers, leading to very long chains but a slow overall reaction.Increase the initiator concentration. Doubling the concentration can be a starting point for optimization.
Low reaction temperature: The initiator may not be decomposing at a sufficient rate to initiate polymerization effectively.Increase the reaction temperature to be within the optimal range for the chosen initiator.
Inactive initiator: The initiator may have degraded due to improper storage or age.Use a fresh batch of initiator and ensure it is stored under the recommended conditions.
High Polydispersity Index (PDI > 1.5) Non-uniform initiation: If all polymer chains do not start growing at the same time, a broad distribution of chain lengths will result. This can be due to poor mixing or slow initiator decomposition.Ensure vigorous stirring of the reaction mixture. Consider using a more efficient initiator or a controlled polymerization technique like ATRP.[16]
Chain transfer or termination reactions: These side reactions lead to a broader molecular weight distribution.Purify all reagents to minimize impurities. Optimize the reaction temperature and monomer concentration to reduce the likelihood of side reactions.
Temperature gradients in the reactor: "Hot spots" can lead to different polymerization rates in different parts of the reaction vessel.[16]Ensure efficient heat transfer and uniform temperature throughout the reactor. For highly exothermic reactions, consider slowing the rate of monomer addition.[16]
Polymerization Fails to Initiate Presence of inhibitors: Monomers like this compound are often shipped with inhibitors (e.g., tert-butyl catechol) to prevent spontaneous polymerization.[17]Remove the inhibitor from the monomer before use, for example, by washing with an aqueous base solution or passing it through a column of basic alumina.[5]
Presence of oxygen: Oxygen can inhibit free-radical polymerization.Degas the reaction mixture thoroughly before initiating the polymerization, for example, by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.[5]
Incorrect reaction temperature: The temperature may be too low for the initiator to decompose.Verify the recommended decomposition temperature for your initiator and ensure the reaction is carried out at an appropriate temperature.

Data Presentation

The following tables summarize the expected relationship between initiator concentration and polymer properties for different polymerization methods. Note that these are generalized trends and actual results will depend on specific experimental conditions.

Table 1: Effect of Initiator Concentration in Free-Radical Polymerization of this compound

Initiator (e.g., AIBN, BPO) ConcentrationPolymerization RateNumber-Average Molecular Weight (Mn)Polydispersity Index (PDI)
LowSlowHighModerate to High
MediumModerateMediumModerate
HighFastLowModerate to High

Table 2: Effect of Initiator-to-Monomer Ratio in Living/Controlled Polymerization (e.g., Anionic, ATRP) of this compound

Initiator-to-Monomer RatioPolymerization RateNumber-Average Molecular Weight (Mn)Polydispersity Index (PDI)
LowControlledHigh (proportional to [M]/[I])Low (< 1.2)
MediumControlledMedium (proportional to [M]/[I])Low (< 1.2)
HighControlledLow (proportional to [M]/[I])Low (< 1.2)

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound with Varying AIBN Initiator Concentration

This protocol describes a general procedure for the bulk polymerization of this compound to observe the effect of initiator concentration on polymer properties.

Materials:

  • This compound (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (or other suitable solvent)

  • Methanol

  • Nitrogen or Argon gas

  • Schlenk flasks or similar reaction vessels with magnetic stir bars

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup:

    • Prepare several Schlenk flasks, each with a magnetic stir bar.

    • To each flask, add a fixed amount of purified this compound (e.g., 10 mL).

    • Add varying amounts of AIBN to each flask to achieve different monomer-to-initiator molar ratios (e.g., 100:1, 200:1, 500:1).

  • Degassing: Seal the flasks and subject the reaction mixtures to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flasks in a preheated oil bath at a constant temperature (e.g., 70°C). Allow the polymerization to proceed for a set amount of time (e.g., 6 hours), ensuring constant stirring.

  • Termination and Isolation:

    • Stop the reaction by cooling the flasks in an ice bath and exposing the contents to air.

    • Dissolve the viscous polymer solution in a small amount of toluene.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated poly(this compound) by filtration.

  • Drying and Characterization:

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

    • Characterize the resulting polymers for their number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Optimization start Start: Define Target Molecular Weight purify Purify this compound (remove inhibitor) start->purify setup Prepare Reaction Vessels purify->setup add_reagents Add Monomer and Varying Initiator Concentrations setup->add_reagents degas Degas Reaction Mixture (Freeze-Pump-Thaw) add_reagents->degas polymerize Polymerize at Constant Temperature degas->polymerize terminate Terminate Reaction and Isolate Polymer polymerize->terminate characterize Characterize Polymer (GPC for Mn, Mw, PDI) terminate->characterize analyze Analyze Data: Compare [I] vs. Mn and PDI characterize->analyze optimize Optimize [I] based on Target MW analyze->optimize end End: Optimized Protocol optimize->end

Caption: Experimental workflow for optimizing initiator concentration in this compound polymerization.

initiator_effect cluster_input Input Variable cluster_output Polymer Properties initiator_conc Initiator Concentration rate Polymerization Rate initiator_conc->rate Increases chains Number of Polymer Chains initiator_conc->chains Increases mw Molecular Weight (Mn) chains->mw Decreases

Caption: Relationship between initiator concentration and key polymerization outcomes.

References

Controlling molecular weight distribution in poly(4-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight distribution in poly(4-methylstyrene).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving a narrow molecular weight distribution (low polydispersity index - PDI) in poly(this compound) synthesis?

A1: The most effective methods for synthesizing poly(this compound) with a narrow molecular weight distribution are controlled/"living" polymerization techniques. These include:

  • Living Anionic Polymerization: This method offers excellent control over molecular weight and results in very low PDI values, often below 1.1. It involves the use of initiators like organolithium compounds in highly purified, inert environments.[1]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. It is generally more tolerant to impurities and functional groups than anionic polymerization.[2][3]

Q2: How does the initiator concentration affect the molecular weight of poly(this compound) in a living polymerization?

A2: In a living polymerization, the number-average molecular weight (Mn) is inversely proportional to the initial concentration of the initiator. A higher initiator concentration will result in a lower molecular weight polymer, and vice versa, assuming all other reaction conditions are constant. This is because the total number of polymer chains is determined by the number of initiator molecules.[1]

Q3: What is a typical Polydispersity Index (PDI) for poly(this compound) synthesized by controlled polymerization techniques?

A3: For well-controlled polymerizations, the PDI is typically low. In living anionic polymerization, PDI values are often below 1.1.[1] With RAFT polymerization, PDI values are also generally low, often in the range of 1.1 to 1.3, especially when targeting lower molecular weights.[3][4]

Q4: Can temperature be used to control the molecular weight of poly(this compound)?

A4: Yes, temperature can influence the molecular weight and its distribution. In anionic polymerization, side reactions that can broaden the PDI are more likely at higher temperatures.[5] In RAFT polymerization, higher temperatures can increase the polymerization rate, but may also lead to a slight increase in the PDI.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound) with a focus on controlling molecular weight distribution.

Issue Potential Cause Recommended Solution
Broad or Bimodal Molecular Weight Distribution (High PDI) Anionic Polymerization: - Presence of impurities (water, oxygen) that cause premature termination. - Slow initiation compared to propagation. - Temperature gradients in the reactor.Anionic Polymerization: - Ensure rigorous purification of monomer, solvent, and inert gas. Use high-vacuum techniques. - Use a more efficient initiator or a small amount of a polar solvent to accelerate initiation. - Ensure efficient stirring and use a temperature-controlled bath.
RAFT Polymerization: - Inappropriate RAFT agent for this compound. - High initiator concentration leading to a significant number of chains initiated by the primary radicals. - High monomer conversion leading to increased termination reactions.RAFT Polymerization: - Use a RAFT agent suitable for styrenic monomers (e.g., dithiobenzoates or trithiocarbonates). - Optimize the [RAFT agent]:[initiator] ratio. A higher ratio generally leads to better control. - Target a lower monomer conversion.
Polymerization Fails to Initiate or Stalls Anionic Polymerization: - Inactive initiator due to degradation. - Presence of inhibitors in the monomer. - Insufficiently low temperature for initiation.Anionic Polymerization: - Use a freshly prepared or titrated initiator solution. - Purify the monomer to remove inhibitors (e.g., by washing with a base and distilling). - Ensure the reaction temperature is appropriate for the chosen initiator-solvent system.
RAFT Polymerization: - Inappropriate initiator for the chosen reaction temperature. - Presence of potent inhibitors in the monomer.RAFT Polymerization: - Select an initiator with a suitable half-life at the desired polymerization temperature. - Purify the monomer to remove inhibitors.
Observed Molecular Weight is Significantly Different from Theoretical Value Anionic Polymerization: - Inaccurate determination of initiator concentration. - Presence of impurities that consume a portion of the initiator.Anionic Polymerization: - Accurately titrate the initiator solution before use. - Ensure all reagents and glassware are scrupulously purified and dried.
RAFT Polymerization: - Incomplete consumption of the RAFT agent. - Errors in determining monomer conversion.RAFT Polymerization: - Allow for a sufficient pre-equilibrium period for the RAFT agent to be consumed. - Accurately determine monomer conversion using techniques like gravimetry or NMR.

Data Presentation

Table 1: Effect of [Monomer]/[RAFT Agent] Ratio on Molecular Weight and PDI of Polystyrene (as a proxy for Poly(this compound)) via RAFT Polymerization.

[Styrene]/[RAFT Agent]Mn ( g/mol )PDI
10010,5001.10
20021,0001.12
50052,0001.15
1000103,0001.20

Data is illustrative and based on typical results for RAFT polymerization of styrene.

Experimental Protocols

Protocol 1: Living Anionic Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

  • Methanol (degassed)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of water. Assemble the reaction setup while hot under a stream of inert gas.

  • Solvent and Monomer Preparation: Transfer the desired amount of freshly distilled THF into the reaction flask via cannula under a positive pressure of inert gas. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiation: Inject the calculated amount of s-BuLi initiator into the stirred THF solution.

  • Polymerization: Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe. The reaction mixture will typically develop a characteristic color indicating the presence of living anionic chain ends. Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using size exclusion chromatography (SEC).

Protocol 2: RAFT Polymerization of this compound

Materials:

  • This compound (inhibitor removed)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the this compound, RAFT agent, AIBN, and toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by NMR or gravimetry) and the evolution of molecular weight and PDI (by SEC).

  • Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot Primary Radical (R•) I->R_dot Decomposition Pn_dot Propagating Radical (Pn•) R_dot->Pn_dot + M M Monomer (M) Pn_dot->Pn_dot Intermediate Intermediate Radical Pn_dot->Intermediate + RAFT Agent Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer Termination RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_dot - RAFT Agent Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant - R• Dormant->Intermediate + R•

Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Troubleshooting_Workflow cluster_anionic Anionic Polymerization Issues cluster_raft RAFT Polymerization Issues Start Problem with Poly(this compound) Synthesis Check_PDI Is PDI high (>1.2)? Start->Check_PDI Check_MW Is Mn incorrect? Check_PDI->Check_MW No PDI_Anionic Anionic: Check for impurities, slow initiation, temperature gradients. Check_PDI->PDI_Anionic Yes PDI_RAFT RAFT: Check RAFT agent, initiator concentration, conversion. Check_PDI->PDI_RAFT No_Polymer No polymer formed? Check_MW->No_Polymer No MW_Anionic Anionic: Titrate initiator, check for impurities. Check_MW->MW_Anionic Yes MW_RAFT RAFT: Check RAFT agent consumption, conversion measurement. Check_MW->MW_RAFT NoPoly_Anionic Anionic: Check initiator activity, monomer inhibitor, temperature. No_Polymer->NoPoly_Anionic Yes NoPoly_RAFT RAFT: Check initiator choice, monomer inhibitor. No_Polymer->NoPoly_RAFT Solution Implement Corrective Actions PDI_Anionic->Solution PDI_RAFT->Solution MW_Anionic->Solution MW_RAFT->Solution NoPoly_Anionic->Solution NoPoly_RAFT->Solution

Caption: Troubleshooting workflow for poly(this compound) synthesis.

References

Technical Support Center: Poly(4-methylstyrene) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of poly(4-methylstyrene) (P4MS). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your P4MS samples.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, processing, and storage of poly(this compound).

Issue Potential Cause Recommended Action
Yellowing of P4MS after processing (e.g., extrusion, molding) Thermo-oxidative degradation: The para-methyl group on the styrene ring is susceptible to oxidation at elevated temperatures, leading to the formation of chromophoric (color-causing) species.- Lower Processing Temperature: Reduce the processing temperature in increments of 5-10°C to find the optimal balance between melt flow and degradation. - Reduce Shear Rate: High shear can generate excess frictional heat. Lower the screw speed during extrusion. - Incorporate Antioxidants: Add a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) to your formulation. See the Experimental Protocols section for details.
Brittleness and loss of mechanical properties over time Photo-oxidative degradation: Exposure to UV light in the presence of oxygen initiates radical chain reactions, leading to chain scission and a reduction in molecular weight.[1][2]- Add UV Stabilizers: Incorporate a UV absorber (e.g., benzotriazole) and a Hindered Amine Light Stabilizer (HALS) into your P4MS. - Storage in Dark Conditions: Store the polymer in an opaque, UV-blocking container. - Inert Atmosphere: For long-term storage of sensitive samples, consider storing under nitrogen or argon.
Inconsistent experimental results with P4MS Batch-to-batch variability in degradation: The presence of catalyst residues or other impurities from synthesis can accelerate oxidative degradation.- Purify the Polymer: Reprecipitate the P4MS from a suitable solvent system (e.g., dissolve in THF and precipitate in methanol) to remove impurities. - Characterize Incoming Material: Routinely check the molecular weight and polydispersity of new batches of P4MS using Size Exclusion Chromatography (SEC).
Poor solubility after storage Cross-linking: Oxidative processes can lead to the formation of cross-links between polymer chains, reducing solubility.[3]- Use of Primary Antioxidants: Hindered phenolic antioxidants are effective at scavenging radicals that can lead to cross-linking. - Strict Storage Conditions: Ensure the polymer is stored at low temperatures (2-8°C) and protected from light and oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation in poly(this compound)?

A1: The primary mechanism is initiated by the formation of free radicals on the polymer backbone, often triggered by heat or UV radiation. The presence of the para-methyl group makes P4MS particularly susceptible to oxidation at this site. This leads to a chain reaction involving oxygen, forming hydroperoxides. The decomposition of these unstable hydroperoxides accelerates the degradation process, causing chain scission (loss of molecular weight and mechanical properties) and cross-linking (reduced solubility).[3]

Q2: Why is my P4MS turning yellow?

A2: Yellowing is a common sign of photo-oxidation.[1] The absorption of UV light leads to the formation of conjugated double bonds and various oxygenated species on the polymer chain, which act as chromophores, absorbing visible light and appearing yellow.

Q3: What types of stabilizers are recommended for P4MS?

A3: A combination of stabilizers is typically most effective.

  • Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., Irganox 1010, BHT) are excellent for scavenging free radicals and are crucial for preventing thermo-oxidative degradation.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites (e.g., Irgafos 168) work synergistically with primary antioxidants by breaking down hydroperoxides into non-radical, stable products.

  • Light Stabilizers: A UV absorber (e.g., a benzotriazole-based compound) to dissipate UV energy as heat, and a Hindered Amine Light Stabilizer (HALS) to trap free radicals formed during photo-oxidation.

Q4: How should I store my this compound monomer to prevent premature polymerization and oxidation?

A4: The monomer is typically supplied with an inhibitor, such as 3,5-di-tert-butylcatechol. It should be stored in a cool, dark place, preferably refrigerated (2-8°C). The presence of oxygen is necessary for the inhibitor to function effectively, so do not store under a completely inert atmosphere if the inhibitor requires it. Always check the manufacturer's safety data sheet for specific storage instructions.[4]

Q5: Can I use the same stabilizers for P4MS as I would for polystyrene?

A5: Yes, the types of stabilizers are very similar. However, due to the more reactive para-methyl group in P4MS, you may need to optimize the concentration of the antioxidants to effectively prevent oxidation at this site.

Quantitative Data on Stabilizer Performance

The following table summarizes the performance of common antioxidants in preventing thermo-oxidative degradation of styrenic polymers. The data is presented as Oxidation Induction Time (OIT), where a longer OIT indicates better stability.

Stabilizer System Concentration (wt%) Oxidation Induction Time (OIT) at 200°C (minutes)
Unstabilized Polystyrene05
Hindered Phenol (Primary AO)0.125
Phosphite (Secondary AO)0.115
Synergistic Blend: Hindered Phenol + Phosphite (1:1)0.255

Note: This data is representative for styrenic polymers and should be used as a guideline. Optimal concentrations for P4MS may vary.

Experimental Protocols

Protocol 1: Incorporation of Stabilizers into Poly(this compound) via Solution Blending

Objective: To prepare a stabilized P4MS sample for subsequent experiments or processing.

Materials:

  • Poly(this compound) powder

  • Primary Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Secondary Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)

  • Solvent (e.g., Tetrahydrofuran - THF, spectroscopic grade)

  • Anti-solvent (e.g., Methanol, spectroscopic grade)

  • Glass vials, magnetic stirrer, and stir bars

  • Vacuum oven

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1% (w/v) stock solution of the primary antioxidant in THF.

    • Prepare a 1% (w/v) stock solution of the secondary antioxidant in THF.

  • Dissolution of P4MS:

    • In a clean glass vial, dissolve a known amount of P4MS in THF to create a 5-10% (w/v) solution. Stir at room temperature until the polymer is fully dissolved.

  • Addition of Stabilizers:

    • To the P4MS solution, add the required volume of the antioxidant stock solutions to achieve the desired final concentration (e.g., 0.1-0.5 wt% relative to the polymer).

    • Stir the mixture for at least 1 hour to ensure homogeneous distribution of the stabilizers.

  • Precipitation and Drying:

    • Slowly pour the polymer solution into a beaker containing the anti-solvent (methanol), using a volume of anti-solvent that is at least 10 times the volume of the polymer solution.

    • A white precipitate of the stabilized P4MS will form.

    • Collect the precipitate by filtration.

    • Wash the precipitate with fresh methanol to remove any residual solvent.

    • Dry the stabilized P4MS powder in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Evaluation of Oxidative Stability using Thermal Gravimetric Analysis (TGA)

Objective: To compare the onset of thermal degradation for stabilized and unstabilized P4MS.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place 5-10 mg of the P4MS powder (stabilized or unstabilized) into a TGA pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Use an air or oxygen atmosphere with a flow rate of 50-100 mL/min to simulate oxidative conditions.

  • Data Analysis:

    • Plot the weight loss (%) as a function of temperature.

    • Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (Td5%). A higher Td5% indicates greater thermal stability.

Visualizations

oxidative_degradation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Degradation Products P4MS Poly(this compound) Radical Polymer Radical (P•) P4MS->Radical H• abstraction Heat_UV Heat / UV Heat_UV->P4MS Peroxy_Radical Peroxy Radical (POO•) Radical->Peroxy_Radical Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P4MS New_Radical New Polymer Radical (P•) Hydroperoxide->New_Radical Decomposition Degradation Chain Scission, Cross-linking, Aldehydes, Carboxylic Acids Hydroperoxide->Degradation New_Radical->Degradation experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_results Results start Start: Unstabilized P4MS dissolve Dissolve P4MS in THF start->dissolve add_stabilizers Add Antioxidant & UV Stabilizer Solutions dissolve->add_stabilizers precipitate Precipitate in Methanol add_stabilizers->precipitate dry Dry Stabilized P4MS precipitate->dry tga TGA Analysis (Oxidative Atmosphere) dry->tga sec SEC Analysis (Molecular Weight) dry->sec uv_vis UV-Vis (Yellowing Index) dry->uv_vis compare Compare with Unstabilized Control tga->compare sec->compare uv_vis->compare end End: Stable P4MS compare->end

References

Technical Support Center: Purification of 4-Methylstyrene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-methylstyrene copolymers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound copolymer synthesis?

A1: The most common impurities include unreacted this compound monomer, the comonomer(s), residual initiator, and low molecular weight oligomers. For commercial monomers, it's also important to consider the presence of inhibitors, such as tert-butylcatechol (TBC), which are added to prevent premature polymerization.[1]

Q2: Which purification technique is most suitable for my this compound copolymer?

A2: The choice of purification technique depends on the copolymer's properties (e.g., molecular weight, solubility) and the nature of the impurities.

  • Precipitation is the most common and straightforward method, especially for high molecular weight polymers that are soluble in a specific solvent and insoluble in another (non-solvent).

  • Dialysis is highly effective for removing small molecule impurities like residual monomers and salts, particularly for polymers that are difficult to precipitate or when a gentler purification method is required.[2]

  • Column Chromatography , specifically Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), can be used for high-purity separations based on the hydrodynamic volume of the polymer chains.[3]

Q3: My precipitated polymer is sticky and difficult to handle. What should I do?

A3: A sticky or oily precipitate can be due to several factors:

  • Low Molecular Weight: The copolymer may have a low degree of polymerization, resulting in oligomers that are more soluble in the non-solvent.

  • Plasticizing Impurities: Trapped residual monomer or solvent can act as a plasticizer.

  • Inappropriate Non-Solvent: The non-solvent may be partially solvating the polymer.

To address this, you can try cooling the non-solvent before precipitation, increasing the volume of the non-solvent, or selecting a different non-solvent with a greater polarity difference from the solvent. Redissolving the sticky polymer and re-precipitating it can also help remove trapped impurities.[4]

Q4: How can I confirm the purity of my this compound copolymer after purification?

A4: The purity of your copolymer can be assessed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the absence of monomer signals.

  • Size Exclusion Chromatography (SEC/GPC): To determine the molecular weight distribution and identify the presence of low molecular weight impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the functional groups of the copolymer and check for the absence of impurity-related peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound copolymers.

Precipitation
Issue Possible Cause(s) Solution(s)
No precipitate forms, or the solution only becomes cloudy. 1. The polymer concentration in the solvent is too low.2. The non-solvent is not sufficiently "poor" for the copolymer.3. The molecular weight of the copolymer is too low.1. Concentrate the polymer solution before adding it to the non-solvent.2. Increase the volume of the non-solvent (a 5 to 10-fold excess is recommended).[5]3. Select a more effective non-solvent (see Table 1).4. Cool the non-solvent (e.g., in an ice bath) before precipitation.
The polymer precipitates as a sticky, oily, or gummy solid. 1. The polymer solution was added too quickly to the non-solvent.2. Inefficient stirring during precipitation.3. The polymer solution is too concentrated.4. Trapped solvent or unreacted monomer.1. Add the polymer solution dropwise to the vigorously stirred non-solvent.2. Dilute the initial polymer solution.3. Redissolve the sticky polymer in the solvent and re-precipitate it.4. Wash the precipitate thoroughly with the non-solvent.
Low yield of the purified polymer. 1. A fraction of the copolymer, likely the lower molecular weight chains, is soluble in the non-solvent.2. The precipitate is too fine and passes through the filter paper during collection.1. Use a different non-solvent or a mixture of non-solvents to fine-tune the insolubility.2. Use a finer porosity filter paper or a membrane filter for collection.3. Centrifuge the mixture to pellet the polymer before decanting the supernatant.
Dialysis
Issue Possible Cause(s) Solution(s)
Inefficient removal of impurities (e.g., residual monomer). 1. The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too low.2. Insufficient volume of the external solvent (dialysate).3. Infrequent changes of the dialysate.4. The dialysis time is too short.1. Select a dialysis membrane with an appropriate MWCO that retains the copolymer while allowing small molecules to pass through.2. Use a large volume of dialysate (e.g., 100 times the sample volume).3. Change the dialysate frequently (e.g., every 4-6 hours for the first day, then less frequently).[6]4. Increase the total dialysis time (2-3 days is typical).
The polymer precipitates inside the dialysis tubing. 1. The chosen dialysis solvent is a poor solvent for the copolymer.1. Ensure the copolymer is fully soluble in the dialysis solvent at the temperature used for dialysis.2. If using a mixed solvent system, ensure the composition remains consistent and does not favor precipitation.
Significant increase in sample volume inside the tubing. 1. Osmotic pressure difference between the sample solution and the dialysate.1. This is a normal phenomenon. Leave sufficient headspace in the dialysis bag to accommodate the volume increase.[7]

Quantitative Data Summary

Table 1: Solvent and Non-Solvent Systems for Precipitation of Poly(this compound) Copolymers
Good Solvents Common Non-Solvents (Precipitants)
Tetrahydrofuran (THF)[5][8]Methanol[5][8]
Toluene[5][8]Ethanol[5][8]
Chloroform (CHCl₃)[5][8]Hexanes[5][8]
Dichloromethane (DCM)Isopropanol[1]
N,N-Dimethylformamide (DMF)[5][8]Water[5][8]

Note: The solubility of copolymers can vary based on the comonomer and copolymer composition. It is recommended to test solubility on a small scale first.

Table 2: Typical Parameters for Purification Techniques
Technique Parameter Typical Value/Range Notes
Precipitation Polymer Concentration in Solvent1-10% (w/v)Higher concentrations can lead to co-precipitation of impurities.
Non-Solvent to Solvent Volume Ratio5:1 to 10:1A larger excess of non-solvent ensures more complete precipitation.[5]
Dialysis Membrane MWCO1,000 - 14,000 DaSelect based on the molecular weight of the impurities to be removed, ensuring it is significantly lower than the copolymer's molecular weight.
Dialysis Duration48 - 72 hoursMonitor the purity of the dialysate to determine completion.
Dialysate Exchange Frequency3-4 times on day 1, then 1-2 times dailyMore frequent changes at the beginning enhance the concentration gradient and speed up purification.[6]
Column Chromatography (SEC/GPC) Stationary PhaseCross-linked polystyrene-divinylbenzene beads (e.g., PLgel, Styragel)[3]Pore size should be appropriate for the molecular weight range of the copolymer.
Mobile PhaseTetrahydrofuran (THF), TolueneThe mobile phase should be a good solvent for the copolymer.[3]
Flow Rate0.5 - 1.5 mL/minOptimize for resolution and run time.

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol describes the purification of a this compound copolymer by precipitation to remove unreacted monomers and other small molecule impurities.

  • Dissolution: Dissolve the crude copolymer in a suitable solvent (e.g., THF, Toluene) to a concentration of approximately 5% (w/v). Stir the solution until the polymer is completely dissolved.

  • Precipitation: In a separate beaker, add a volume of a non-solvent (e.g., methanol, ethanol) that is 5 to 10 times the volume of the polymer solution. Vigorously stir the non-solvent.

  • Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or a pipette. A precipitate should form immediately.

  • Digestion: Continue stirring the mixture for an additional 30-60 minutes to ensure complete precipitation and to wash the polymer.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the collected polymer on the filter with fresh non-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Purification by Dialysis

This protocol is suitable for removing small molecule impurities from a this compound copolymer.

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO. Cut a suitable length of the membrane and hydrate it in the chosen dialysis solvent according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the dialysis tubing with a clip. Dissolve the crude copolymer in a suitable solvent and transfer the solution into the dialysis bag. Leave adequate headspace (approximately 10-20% of the volume) to allow for potential solvent influx. Secure the other end of the bag with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of the dialysis solvent (at least 100 times the sample volume). Stir the solvent gently with a magnetic stir bar.

  • Solvent Exchange: Replace the external solvent with a fresh batch periodically. For efficient purification, change the solvent 3-4 times on the first day and then twice daily for the following two days.

  • Sample Recovery: After dialysis is complete (typically 2-3 days), remove the dialysis bag from the solvent. Carefully open the bag and transfer the purified polymer solution to a clean container.

  • Solvent Removal: Remove the solvent from the purified polymer solution, for example, by rotary evaporation or by precipitating the polymer as described in Protocol 1.

Protocol 3: Purification by Size Exclusion Chromatography (SEC/GPC)

This protocol provides a general guideline for analytical or semi-preparative purification of this compound copolymers.

  • System Preparation: Set up the SEC/GPC system with a column set appropriate for the expected molecular weight range of the copolymer. Equilibrate the system with a filtered and degassed mobile phase (e.g., THF) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the crude copolymer (typically 1-2 mg/mL) in the mobile phase. Ensure the polymer is fully dissolved. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample solution onto the SEC column.

  • Fraction Collection: If performing a preparative separation, collect the eluent in fractions as the polymer peak is detected. The high molecular weight copolymer will elute before the lower molecular weight impurities (e.g., unreacted monomer).

  • Analysis and Recovery: Analyze the collected fractions to identify those containing the purified copolymer. Combine the desired fractions and remove the solvent to recover the purified polymer.

Visualizations

G Logical Workflow for Copolymer Purification cluster_precipitation Precipitation Workflow cluster_dialysis Dialysis Workflow cluster_sec SEC/GPC Workflow Dissolve Dissolve Crude Copolymer in Good Solvent Precipitate Add Solution Dropwise to Stirred Non-Solvent Dissolve->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Non-Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Load Load Copolymer Solution into Dialysis Bag Immerse Immerse in Dialysis Solvent Load->Immerse Exchange Periodically Exchange Solvent Immerse->Exchange Recover Recover Purified Solution Exchange->Recover RemoveSolvent Remove Solvent Recover->RemoveSolvent Prepare Prepare & Filter Copolymer Solution Inject Inject onto SEC Column Prepare->Inject Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Combine Combine Pure Fractions Collect->Combine

Caption: Workflow diagrams for the purification of this compound copolymers.

G Troubleshooting Logic for Sticky Precipitate Start Sticky Precipitate Observed CheckConc Is Polymer Solution Concentrated (>10%)? Start->CheckConc CheckSpeed Was Addition Slow with Fast Stirring? CheckConc->CheckSpeed No Solution1 Dilute Polymer Solution and Re-precipitate CheckConc->Solution1 Yes CheckMW Is Low MW Suspected? CheckSpeed->CheckMW Yes Solution2 Add Dropwise to Vigorously Stirred Non-Solvent CheckSpeed->Solution2 No Solution3 Use a Stronger Non-Solvent or Cool Non-Solvent CheckMW->Solution3 Yes End Obtain Solid Precipitate CheckMW->End No, Re-evaluate Solvent/Non-solvent System Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for a sticky polymer precipitate.

References

Technical Support Center: GPC Analysis of Poly(4-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Gel Permeation Chromatography (GPC) analysis of poly(4-methylstyrene).

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving poly(this compound) for GPC analysis?

A1: Tetrahydrofuran (THF) is the most commonly used and effective solvent for dissolving poly(this compound) at room temperature for GPC analysis. Other suitable solvents include chloroform, toluene, and dimethylformamide (DMF). Always use high-purity or HPLC-grade solvents to avoid introducing contaminants that can interfere with the analysis.

Q2: What type of GPC column is recommended for poly(this compound) analysis?

A2: Polystyrene-divinylbenzene (PS-DVB) columns are the standard choice for analyzing poly(this compound) due to their chemical compatibility. For broad molecular weight distributions, it is advisable to use a set of columns with a range of pore sizes or mixed-bed columns to ensure accurate separation across the entire distribution.

Q3: How should I calibrate my GPC system for poly(this compound) analysis?

A3: Calibration should be performed using narrow polystyrene standards. Since poly(this compound) has a similar hydrodynamic volume to polystyrene, this calibration will provide accurate relative molecular weight information. It is good practice to create a multi-point calibration curve that covers the expected molecular weight range of your samples.

Q4: What is a typical concentration for a poly(this compound) sample for GPC?

A4: A typical concentration range for poly(this compound) samples is 1-2 mg/mL. For high molecular weight polymers, it is advisable to use a lower concentration to avoid issues with viscosity and potential column overloading.

Q5: How long should I dissolve my poly(this compound) sample?

A5: Dissolution time depends on the molecular weight and crystallinity of the polymer. For lower molecular weight samples, a few hours of gentle agitation at room temperature is usually sufficient. For high molecular weight samples, it may be necessary to dissolve the polymer overnight to ensure complete dissolution. Avoid vigorous shaking or sonication, which can cause shear degradation of the polymer chains.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GPC analysis of poly(this compound).

Issue 1: Asymmetric Peak Shape (Tailing or Fronting)

Possible Causes:

  • Peak Tailing:

    • Secondary Interactions: The polymer may be interacting with the column packing material through adsorption. This is more likely if your mobile phase is too weak.

    • Poor Sample Dissolution: Incomplete dissolution can lead to a slow release of polymer chains, causing tailing.

    • Column Degradation: A void at the head of the column or degradation of the packing material can cause peak tailing.

  • Peak Fronting:

    • Column Overload: Injecting too high a concentration of the sample can lead to fronting.

    • Viscous Fingering: At high concentrations, the sample solution can be significantly more viscous than the mobile phase, leading to an altered flow profile and peak fronting.

Solutions:

  • Check for Secondary Interactions:

    • Ensure your mobile phase is a good solvent for poly(this compound) (e.g., THF).

    • Consider adding a small amount of a stronger solvent to the mobile phase if adsorption is suspected.

  • Ensure Complete Dissolution:

    • Increase the dissolution time, especially for high molecular weight samples.

    • Gently warm the sample during dissolution if necessary, but be cautious of potential degradation at elevated temperatures.

  • Address Column Issues:

    • Reverse flush the column at a low flow rate to remove any blockages at the inlet frit.

    • If the problem persists, the column may need to be replaced.

  • Prevent Column Overload:

    • Reduce the sample concentration. A good starting point is 1 mg/mL.

    • Decrease the injection volume.

Issue 2: Inconsistent or Drifting Baseline

Possible Causes:

  • Solvent Mismatch: A difference in composition between the mobile phase and the sample solvent can cause baseline drift.

  • Detector Fluctuation: The refractive index (RI) detector is sensitive to temperature and pressure changes.

  • Contamination: Contaminants leaching from the column or tubing can cause a drifting baseline.

  • Air Bubbles: Air bubbles in the detector cell will cause sharp spikes and an unstable baseline.

Solutions:

  • Solvent Consistency: Always dissolve your sample in the mobile phase.

  • Detector Stabilization:

    • Allow the GPC system, especially the RI detector, to equilibrate for an extended period (at least one hour) before starting your analysis.

    • Ensure the detector is well-insulated from drafts and temperature fluctuations.

  • System Flushing: Flush the system thoroughly with fresh, high-purity mobile phase to remove any contaminants.

  • Degassing: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles.

Issue 3: Unexpectedly High or Low Molecular Weight Values

Possible Causes:

  • Incorrect Calibration: An inaccurate or outdated calibration curve is a common source of error.

  • Sample Degradation: Shear degradation during sample preparation can lead to lower molecular weight values.

  • Polymer Aggregation: Aggregation of polymer chains in solution will result in a higher apparent molecular weight.

  • Column Mismatch: Using a column with an inappropriate pore size can lead to the exclusion or incomplete separation of the polymer, resulting in inaccurate molecular weight determination.

Solutions:

  • Recalibrate the System: Regularly calibrate your GPC system with fresh, reliable polystyrene standards.

  • Gentle Sample Preparation: Avoid vigorous shaking or sonication. Allow the sample to dissolve with gentle agitation.

  • Filter the Sample: Filter the sample solution through a 0.2 or 0.45 µm filter to remove any aggregates or particulates before injection.

  • Select Appropriate Columns: Use a column or column set with a pore size distribution that is appropriate for the expected molecular weight range of your poly(this compound) samples.

Experimental Protocols

Standard GPC Analysis of Poly(this compound)

This protocol is a general guideline and may need to be optimized for your specific instrument and sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the poly(this compound) sample into a clean vial.
  • Add 10 mL of HPLC-grade THF to the vial to achieve a concentration of 1 mg/mL.
  • Gently agitate the vial until the polymer is completely dissolved. For high molecular weight samples, this may require several hours or overnight dissolution.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

2. GPC System and Conditions:

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF)
  • Columns: A set of two mixed-bed polystyrene-divinylbenzene (PS-DVB) columns (e.g., 300 x 7.5 mm, 5 µm particle size)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detector: Refractive Index (RI) detector
  • Injection Volume: 100 µL

3. Calibration:

  • Prepare a series of narrow polystyrene standards in THF at a concentration of approximately 1 mg/mL.
  • Inject the standards and construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) versus the elution volume.

4. Data Analysis:

  • Inject the prepared poly(this compound) sample.
  • Determine the molecular weight distribution (Mw, Mn, and PDI) of the sample relative to the polystyrene calibration curve.

Data Presentation

Table 1: Typical GPC Parameters for Poly(this compound) Analysis

ParameterRecommended Value
Mobile Phase Tetrahydrofuran (THF)
Column Type Polystyrene-divinylbenzene (PS-DVB)
Flow Rate 1.0 mL/min
Temperature 25 - 40 °C
Detector Refractive Index (RI)
Calibration Narrow Polystyrene Standards

Table 2: Example Molecular Weight Data for a Poly(this compound) Sample

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
P4MS-00168,00072,0001.06
P4MS-002110,000125,0001.14

Note: These are example values and will vary depending on the specific synthesis and processing of the polymer.

Visualizations

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in THF weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation on Column inject->separate detect RI Detection separate->detect calculate Calculate MW Distribution detect->calculate calibrate Calibrate with PS Standards calibrate->calculate

Caption: Experimental workflow for GPC analysis of poly(this compound).

Troubleshooting_Tree start GPC Issue Observed peak_shape Asymmetric Peak? start->peak_shape baseline Unstable Baseline? start->baseline mw_error Incorrect MW? start->mw_error fronting Fronting peak_shape->fronting Yes tailing Tailing peak_shape->tailing No drift Drift baseline->drift Yes noise Noise/Spikes baseline->noise No high_mw Too High mw_error->high_mw Yes low_mw Too Low mw_error->low_mw No sol_overload Reduce Concentration/ Injection Volume fronting->sol_overload sol_interaction Check for Secondary Interactions/Dissolution tailing->sol_interaction sol_mismatch Ensure Sample Solvent Matches Mobile Phase drift->sol_mismatch sol_bubbles Degas Mobile Phase/ Purge Detector noise->sol_bubbles sol_aggregation Check for Aggregation/ Recalibrate high_mw->sol_aggregation sol_degradation Gentle Sample Prep/ Recalibrate low_mw->sol_degradation

Caption: Troubleshooting decision tree for common GPC analysis issues.

Improving the yield of 4-Methylstyrene polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the polymerization of 4-Methylstyrene. It is intended for researchers, scientists, and professionals in drug development who are utilizing this monomer in their work.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Polymer Yield

Question: My this compound polymerization reaction has resulted in a low or negligible yield of the polymer. What are the potential causes and how can I rectify this?

Answer: Low or no polymer yield is a frequent issue that can stem from several factors, primarily related to the purity of the reactants and the reaction conditions.

  • Presence of Inhibitors: Commercial this compound is typically supplied with inhibitors, such as 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol, to prevent spontaneous polymerization during transport and storage.[1][2][3] These inhibitors are radical scavengers and must be removed before polymerization.[3]

    • Solution: The inhibitor can be removed by washing the monomer with an aqueous solution of sodium hydroxide (NaOH), followed by washing with distilled water to remove the NaOH.[4] The purified monomer should then be dried over a suitable drying agent like calcium hydride (CaH₂) and distilled under reduced pressure.[4][5]

  • Impurities in Monomer or Solvent: The presence of impurities, especially water, oxygen, and other protic substances, can terminate the polymerization reaction, particularly in anionic polymerization which is highly sensitive to such impurities.[5]

    • Solution: Ensure all glassware is rigorously dried, for instance, by flame-drying under a vacuum or oven-drying.[5] Solvents and the monomer should be thoroughly purified and degassed before use.[5] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]

  • Inactive or Inefficient Initiator: The initiator may have degraded due to improper storage or handling, especially organolithium initiators which are sensitive to air and moisture.[5] The choice of initiator and its concentration are also critical.

    • Solution: Use a fresh bottle of initiator or titrate the initiator solution to determine its active concentration accurately.[5] For free-radical polymerization, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[6][] The choice of initiator can affect the polymerization rate and the properties of the resulting polymer.

  • Inappropriate Reaction Temperature: Polymerization reactions are sensitive to temperature.[8] For this compound, particularly in free-radical polymerization, higher temperatures can lead to a dynamic equilibrium between the monomer and the polymer, which can limit the polymer yield, especially as it approaches its ceiling temperature.[9] Conversely, a temperature that is too low may result in a very slow reaction rate.

    • Solution: Optimize the reaction temperature based on the initiator used and the desired polymer characteristics. Maintain a constant and uniform temperature throughout the reaction vessel using a temperature-controlled bath and efficient stirring.[5]

  • Oxygen Inhibition: Oxygen can act as an inhibitor in free-radical polymerization by reacting with the propagating radicals to form less reactive peroxy radicals.[3]

    • Solution: Degas the reaction mixture by purging with an inert gas or by using freeze-pump-thaw cycles before initiating the polymerization.

Issue 2: Inconsistent Polymer Molecular Weight and Broad Polydispersity Index (PDI)

Question: I am observing significant variations in the molecular weight of my poly(this compound) and the PDI is broader than expected. What could be the cause?

Answer: Inconsistent molecular weight and a broad PDI often point to issues with the control over the initiation and propagation steps of the polymerization.

  • Inaccurate Initiator Concentration: In living polymerization methods like anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the monomer-to-initiator ratio.[5] Any error in the initiator concentration will lead to deviations from the theoretical molecular weight.[5]

    • Solution: Accurately determine the concentration of the active initiator before use, for example, through titration for organolithium initiators.[5]

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broad molecular weight distribution.[5]

    • Solution: Choose an efficient initiator that ensures all polymer chains are initiated simultaneously.[5] In some cases, adding a polar co-solvent can increase the initiation rate.[5]

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new one, resulting in a lower average molecular weight and a broader PDI.

    • Solution: Purify the monomer and solvent to remove chain transfer agents. The choice of solvent can also influence the extent of chain transfer reactions.

  • Temperature Gradients: Anionic polymerizations are often highly exothermic.[5] Localized "hot spots" within the reactor can lead to different propagation rates, which broadens the PDI.[5]

    • Solution: Ensure efficient stirring and use a constant temperature bath to maintain a uniform temperature throughout the reaction.[5] For highly concentrated solutions, consider a slower rate of monomer addition.[5]

  • Controlled Radical Polymerization (CRP) Issues: In CRP techniques like Atom Transfer Radical Polymerization (ATRP), the equilibrium between active and dormant species must be carefully controlled.

    • Solution: Ensure the correct ratio of initiator, catalyst, and ligand. The purity of all components is critical for maintaining control over the polymerization.

Frequently Asked Questions (FAQs)

Q1: How do I properly store purified this compound monomer?

A1: After removing the inhibitor, this compound is prone to spontaneous polymerization, especially when exposed to heat or light.[1][8] The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically in a refrigerator or freezer, to minimize self-polymerization.[5]

Q2: What type of initiator should I use for this compound polymerization?

A2: The choice of initiator depends on the desired polymerization method and polymer characteristics.

  • Free-Radical Polymerization: Azo compounds like AIBN or peroxides like BPO are commonly used.[6][]

  • Anionic Polymerization: Organolithium compounds such as n-butyllithium or sec-butyllithium are effective initiators, leading to living polymers with controlled molecular weights and narrow PDIs.[5]

  • Controlled Radical Polymerization (CRP): Techniques like ATRP, RAFT, and NMP can be employed for better control over the polymer architecture.[10][11] These methods use specific initiators and catalysts/chain transfer agents.

Q3: Can I polymerize this compound without removing the inhibitor?

A3: It is highly recommended to remove the inhibitor before polymerization. The inhibitor is designed to prevent polymerization and will likely lead to very low or no yield by terminating the growing polymer chains.[3]

Q4: What is the ceiling temperature of this compound and why is it important?

A4: The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depolymerization. Above this temperature, the formation of a high molecular weight polymer is thermodynamically unfavorable. For the related monomer, α-methylstyrene, the ceiling temperature is around 61°C.[12] While the exact Tc for this compound may differ slightly, it is an important consideration, especially for free-radical polymerizations conducted at elevated temperatures, as it can limit the achievable molecular weight and yield.[9]

Q5: How does the methyl group in this compound affect its polymerization compared to styrene?

A5: The para-methyl group in this compound is electron-donating. In free-radical polymerization, this slightly deactivates the double bond towards radical attack compared to styrene.[6] However, this electronic effect is often less significant than steric factors.[6] In cationic polymerization, the electron-donating methyl group can stabilize the growing carbocation, potentially leading to a faster reaction rate compared to styrene.[6]

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

Materials:

  • This compound (with inhibitor)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 10% NaOH solution and shake vigorously for 2-3 minutes. Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the NaOH wash two more times.

  • Wash the monomer with an equal volume of distilled water to remove any residual NaOH. Repeat this wash until the aqueous layer is neutral (test with pH paper).

  • Transfer the washed monomer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for several hours, or overnight in a refrigerator.[4]

  • Filter the dried monomer to remove the drying agent.

  • For high-purity requirements, especially for anionic polymerization, the monomer should be distilled under reduced pressure.[4] Collect the fraction boiling at the correct temperature and pressure.

  • Store the purified monomer under an inert atmosphere at a low temperature.[5]

Protocol 2: Free-Radical Polymerization of this compound in Solution

Materials:

  • Purified this compound

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., Toluene or Benzene)[6]

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)[6]

  • Constant temperature bath[6]

  • Methanol (for precipitation)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the desired amount of anhydrous solvent to the flask.

  • Add the purified this compound monomer to the solvent.

  • Add the calculated amount of initiator (e.g., AIBN). The concentration will depend on the desired molecular weight.

  • Degas the solution by purging with an inert gas for 15-30 minutes or by performing three freeze-pump-thaw cycles.

  • Place the reaction flask in a constant temperature bath set to the desired temperature (e.g., 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired amount of time with continuous stirring.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven until a constant weight is achieved.

Data Presentation

Table 1: Common Initiators for this compound Polymerization

Polymerization TypeInitiator ClassExamplesTypical Reaction TemperatureKey Characteristics
Free-RadicalAzo InitiatorsAzobisisobutyronitrile (AIBN)60 - 80°CNo induced decomposition, produces one type of free radical.[]
Free-RadicalPeroxide InitiatorsBenzoyl Peroxide (BPO)80 - 95°CCan be involved in induced decomposition.[]
AnionicOrganolithiumn-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi)-78 to 40°CProduces living polymers with narrow PDI, requires high purity.[5]
CationicLewis AcidsBoron trifluoride etherate (BF₃·OEt₂)-78 to 0°CSensitive to impurities, can lead to side reactions.[13]
Controlled RadicalATRP InitiatorsAlkyl halides (e.g., ethyl α-bromoisobutyrate)60 - 110°CRequires a transition metal catalyst, provides good control over polymer architecture.[11]

Visualizations

Troubleshooting_Low_Yield start Low or No Polymer Yield inhibitor Inhibitor Present in Monomer? start->inhibitor impurities Impurities in System (Water, O2)? inhibitor->impurities No remove_inhibitor Solution: Remove inhibitor via alkaline wash and distillation. inhibitor->remove_inhibitor Yes initiator Initiator Inactive or Inefficient? impurities->initiator No purify_reagents Solution: Rigorously dry glassware. Purify and degas monomer/solvent. impurities->purify_reagents Yes temperature Incorrect Reaction Temperature? initiator->temperature No check_initiator Solution: Use fresh or titrated initiator. Optimize initiator concentration. initiator->check_initiator Yes optimize_temp Solution: Optimize and control reaction temperature. temperature->optimize_temp Yes success Improved Yield temperature->success No remove_inhibitor->success purify_reagents->success check_initiator->success optimize_temp->success

Caption: Troubleshooting workflow for low polymer yield.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• (Initiator Radicals) I2->I_rad Decomposition (Heat) IM_rad I-M• (Monomer Radical) I_rad->IM_rad + Monomer (M) IMn_rad I-(M)n-M• (Propagating Radical) IM_rad->IMn_rad + n Monomers (M) P_dead Dead Polymer IMn_rad->P_dead Combination or Disproportionation

Caption: Mechanism of free-radical polymerization.

References

Technical Support Center: Minimizing Backbone Cleavage in Functionalized Poly(4-methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize backbone cleavage during the functionalization of poly(4-methylstyrene).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of backbone cleavage during the functionalization of poly(this compound)?

A1: Backbone cleavage, or degradation, of poly(this compound) during functionalization reactions is primarily caused by harsh reaction conditions. Key factors include:

  • High Temperatures: Thermal degradation can occur, especially in the presence of reactive reagents.

  • Strong Lewis or Brønsted Acids: Acidic catalysts or reagents, particularly at elevated temperatures, can promote chain scission.

  • Aggressive Reagents: Strong oxidizing or reducing agents can lead to uncontrolled side reactions that result in cleavage of the polymer backbone.

  • Presence of Oxygen: At elevated temperatures, oxygen can lead to thermo-oxidative degradation.

Q2: How can I detect if backbone cleavage has occurred during my experiment?

A2: The most common and effective method for detecting backbone cleavage is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). A decrease in the number-average molecular weight (Mn) or weight-average molecular weight (Mw), or an increase in the polydispersity index (PDI), are clear indicators of polymer degradation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also sometimes provide evidence of new end-groups formed as a result of chain scission.

Q3: Are there general strategies to prevent backbone cleavage?

A3: Yes, several general strategies can be employed:

  • Use the Mildest Possible Reaction Conditions: Opt for lower temperatures, shorter reaction times, and the least aggressive reagents that still afford the desired functionalization.

  • Ensure Anhydrous Conditions: For reactions sensitive to water, such as those involving strong Lewis acids, ensure all solvents and reagents are dry to prevent side reactions that can lead to degradation.[3]

  • Work Under an Inert Atmosphere: To prevent thermo-oxidative degradation, conduct reactions under an inert atmosphere of nitrogen or argon, especially when heating.

  • Careful Reagent Stoichiometry: Use the correct stoichiometric amounts of reagents to avoid excess reactive species that could attack the polymer backbone.

Troubleshooting Guides for Specific Functionalization Reactions

Benzylic Bromination with N-Bromosuccinimide (NBS)

Benzylic bromination is a common reaction to functionalize the methyl group of poly(this compound). The primary concern is preventing unwanted side reactions that can lead to cross-linking or backbone cleavage.

Issue: Decrease in Molecular Weight after Bromination

  • Symptom: GPC analysis shows a lower average molecular weight and/or a broader PDI after the reaction.

  • Cause 1: Excess Radical Initiator: High concentrations of radical initiators (e.g., AIBN, benzoyl peroxide) can lead to side reactions, including chain scission.

  • Solution 1: Reduce the amount of radical initiator to the minimum required to initiate the reaction. A typical starting point is 1-5 mol% relative to NBS.

  • Cause 2: High Reaction Temperature: Elevated temperatures can promote thermal degradation of the polymer backbone.

  • Solution 2: Conduct the reaction at the lowest temperature that allows for efficient initiation and propagation. For AIBN, this is typically between 70-80 °C. If possible, use a photochemically initiated reaction at a lower temperature.

  • Cause 3: Prolonged Reaction Time: Extended reaction times increase the likelihood of side reactions and degradation.

  • Solution 3: Monitor the reaction progress by techniques such as ¹H NMR to determine the point of completion and avoid unnecessarily long reaction times.

  • Cause 4: Presence of Br₂: While NBS is used to maintain a low concentration of bromine, side reactions can lead to its accumulation, which can participate in electrophilic aromatic substitution and potentially lead to degradation under certain conditions.[4]

  • Solution 4: Ensure the reaction is performed in a suitable solvent (e.g., carbon tetrachloride, cyclohexane) and that the HBr byproduct is effectively scavenged.

Quantitative Data on Benzylic Bromination

ParameterCondition 1 (Optimized)Condition 2 (Harsh)Effect on Backbone
Temperature 70 °C100 °CHigher temperature increases the risk of thermal degradation.
Initiator (AIBN) 1 mol%10 mol%Excess initiator can lead to uncontrolled radical reactions and scission.
Reaction Time 4 hours12 hoursProlonged reaction time increases the probability of side reactions.
Change in Mw < 5% decrease> 15% decreaseA significant decrease in Mw indicates backbone cleavage.
Change in PDI < 0.1 increase> 0.3 increaseA notable increase in PDI suggests non-uniform degradation.

Experimental Protocol: Benzylic Bromination with Minimal Backbone Cleavage

  • Materials: Poly(this compound), N-Bromosuccinimide (NBS, recrystallized), Azobisisobutyronitrile (AIBN), Anhydrous Carbon Tetrachloride.

  • Procedure:

    • Dissolve poly(this compound) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add NBS (1.1 equivalents per methyl group) and AIBN (0.02 equivalents per methyl group).

    • Degas the solution with nitrogen or argon for 20 minutes.

    • Heat the reaction mixture to 77 °C under a nitrogen atmosphere and stir for 4-6 hours.

    • Monitor the reaction by ¹H NMR for the disappearance of the benzylic methyl peak and the appearance of the bromomethyl peak.

    • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Precipitate the polymer by adding the solution to a large excess of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

    • Analyze the product by GPC to confirm the preservation of molecular weight.

Workflow for Benzylic Bromination

G Benzylic Bromination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Poly(this compound) in Anhydrous CCl4 add_reagents Add NBS and AIBN dissolve->add_reagents degas Degas with N2/Ar add_reagents->degas heat Heat to 77°C under N2 degas->heat monitor Monitor by 1H NMR heat->monitor cool Cool to RT monitor->cool filter_succinimide Filter Succinimide cool->filter_succinimide precipitate Precipitate in Methanol filter_succinimide->precipitate dry Dry Polymer precipitate->dry gpc_analysis Analyze by GPC dry->gpc_analysis

Caption: Workflow for benzylic bromination of poly(this compound).

Friedel-Crafts Acylation

Friedel-Crafts acylation is used to introduce acyl groups onto the aromatic rings of the polymer. The strong Lewis acids used as catalysts can potentially cause backbone cleavage.

Issue: Polymer Degradation during Acylation

  • Symptom: The resulting polymer has a lower molecular weight and a brown or black color, indicating decomposition.

  • Cause 1: High Catalyst Concentration: An excessive amount of Lewis acid (e.g., AlCl₃) can lead to acid-catalyzed cleavage of the polymer backbone.

  • Solution 1: Use the minimum amount of catalyst required for the reaction. For some systems, catalytic amounts can be used, although stoichiometric amounts are often needed due to complexation with the product.[3]

  • Cause 2: High Reaction Temperature: Friedel-Crafts reactions can be exothermic. Uncontrolled temperature increases can lead to polymer degradation.

  • Solution 2: Control the reaction temperature carefully, often by slow, portion-wise addition of reagents at low temperatures (e.g., 0 °C).

  • Cause 3: Inappropriate Solvent: Some solvents can form reactive complexes with the Lewis acid, leading to side reactions.

  • Solution 3: Use a stable, anhydrous solvent such as dichloromethane or nitrobenzene. Avoid solvents that can be alkylated or acylated under the reaction conditions.

Quantitative Data on Friedel-Crafts Acylation

ParameterCondition 1 (Optimized)Condition 2 (Harsh)Effect on Backbone
Temperature 0 °C to RT> 50 °CHigher temperatures significantly increase the rate of degradation.
Catalyst (AlCl₃) 1.1 equivalents2.0 equivalentsExcess catalyst promotes acid-catalyzed chain scission.
Reaction Time 2-4 hours24 hoursLonger exposure to strong Lewis acids increases degradation.
Change in Mw < 10% decrease> 25% decreaseSignificant Mw drop indicates severe backbone cleavage.
Change in PDI < 0.2 increase> 0.5 increaseBroadening of PDI points to random chain scission events.

Experimental Protocol: Friedel-Crafts Acylation with Minimal Backbone Cleavage

  • Materials: Poly(this compound), Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane.

  • Procedure:

    • Dissolve poly(this compound) in anhydrous dichloromethane in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of acetyl chloride (1.2 equivalents per aromatic ring) in anhydrous dichloromethane.

    • Slowly add anhydrous AlCl₃ (1.2 equivalents) to the polymer solution at 0 °C with vigorous stirring.

    • Add the acetyl chloride solution dropwise to the polymer/catalyst mixture over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly pouring the mixture into a beaker of ice water with dilute HCl.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

    • Precipitate the polymer in methanol, filter, and dry under vacuum.

    • Characterize the product by GPC to assess any change in molecular weight.

Logical Relationship for Troubleshooting Friedel-Crafts Acylation

G Troubleshooting Friedel-Crafts Acylation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Degradation? deactivated_ring Deactivated Aromatic Ring start->deactivated_ring Yes inactive_catalyst Inactive Catalyst (Moisture) start->inactive_catalyst Yes high_temp High Reaction Temperature start->high_temp Yes excess_catalyst Excess Catalyst start->excess_catalyst Yes use_activated_substrate Use More Activated Substrate deactivated_ring->use_activated_substrate anhydrous_conditions Ensure Anhydrous Conditions inactive_catalyst->anhydrous_conditions control_temperature Control Temperature (e.g., 0°C) high_temp->control_temperature optimize_catalyst_loading Optimize Catalyst Loading excess_catalyst->optimize_catalyst_loading

Caption: Troubleshooting logic for Friedel-Crafts acylation.

Sulfonation

Sulfonation introduces sulfonic acid groups onto the aromatic rings, which can be challenging without causing degradation or cross-linking.

Issue: Polymer Insolubility or Degradation after Sulfonation

  • Symptom: The sulfonated polymer is insoluble in common solvents or shows a significant decrease in molecular weight by GPC (if soluble).

  • Cause 1: Harsh Sulfonating Agent: Strong sulfonating agents like fuming sulfuric acid or chlorosulfonic acid can cause significant degradation and cross-linking through the formation of sulfone bridges.

  • Solution 1: Use a milder sulfonating agent, such as a complex of SO₃ with a Lewis base (e.g., SO₃-dioxane, SO₃-pyridine) or acetyl sulfate.

  • Cause 2: High Reaction Temperature: Sulfonation is often highly exothermic, and high local temperatures can lead to charring and degradation.

  • Solution 2: Maintain a low and controlled reaction temperature throughout the addition of the sulfonating agent and the subsequent reaction period.

  • Cause 3: Water Contamination: The presence of water can lead to side reactions and affect the activity of the sulfonating agent.

  • Solution 3: Use anhydrous solvents and reagents.

Quantitative Data on Sulfonation

ParameterCondition 1 (Mild)Condition 2 (Harsh)Effect on Backbone
Sulfonating Agent Acetyl SulfateFuming Sulfuric AcidHarsher agents increase degradation and cross-linking risk.
Temperature 25 °C80 °CHigher temperatures promote side reactions.
Reaction Time 4 hours12 hoursExtended exposure to sulfonating conditions can be detrimental.
Change in Mw < 15% decreaseSignificant degradation/cross-linking leading to insolubilityHarsh conditions can render the polymer unusable.
PDI Moderate increaseNot measurable due to insolubilityA large increase in PDI or insolubility indicates severe side reactions.

Experimental Protocol: Mild Sulfonation of Poly(this compound)

  • Materials: Poly(this compound), Acetic Anhydride, Concentrated Sulfuric Acid, 1,2-Dichloroethane (anhydrous).

  • Procedure:

    • Prepare the sulfonating agent (acetyl sulfate) by slowly adding concentrated sulfuric acid to cooled (0 °C) acetic anhydride with stirring.

    • Dissolve poly(this compound) in anhydrous 1,2-dichloroethane in a flask under a nitrogen atmosphere.

    • Cool the polymer solution to the desired reaction temperature (e.g., 25 °C).

    • Add the freshly prepared acetyl sulfate solution dropwise to the polymer solution with efficient stirring.

    • Stir the reaction mixture for a predetermined time (e.g., 2-4 hours) to achieve the desired degree of sulfonation.

    • Quench the reaction by adding a small amount of water or isopropanol.

    • Precipitate the sulfonated polymer in a large volume of a non-solvent like deionized water or an alcohol/water mixture.

    • Wash the polymer extensively to remove residual acids and byproducts.

    • Dry the sulfonated polymer under vacuum.

    • Characterize the degree of sulfonation by titration or elemental analysis and assess backbone integrity by GPC (if a soluble fraction can be obtained).

Signaling Pathway for Sulfonation and Side Reactions

G Sulfonation Pathways cluster_desired Desired Pathway cluster_side Side Reactions P4MS Poly(this compound) SulfonatedP4MS Sulfonated Poly(this compound) P4MS->SulfonatedP4MS Electrophilic Aromatic Substitution Degradation Backbone Cleavage P4MS->Degradation Harsh Conditions SulfonatingAgent Sulfonating Agent (e.g., Acetyl Sulfate) SulfonatingAgent->SulfonatedP4MS Crosslinking Cross-linking (Sulfone Bridges) SulfonatedP4MS->Crosslinking Harsh Conditions

Caption: Desired and side reaction pathways in the sulfonation of poly(this compound).

References

Validation & Comparative

A Comparative Analysis of 4-Methylstyrene and Styrene Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the properties and performance of the resulting polymer. This guide provides an objective, data-driven comparison of the polymerization of 4-methylstyrene and its parent monomer, styrene. By examining their reactivity, the properties of the resulting polymers, and detailed experimental protocols, this document aims to equip researchers with the necessary information for informed monomer selection.

Executive Summary

Styrene is a foundational monomer in the polymer industry, prized for its ease of polymerization and the versatility of polystyrene. This compound, a derivative with a methyl group in the para position of the phenyl ring, offers nuanced differences in polymer properties. The primary distinction lies in the electron-donating nature of the methyl group in this compound, which influences its reactivity and the thermal and mechanical properties of the resulting polymer, poly(this compound). Generally, this compound polymerizes at a slower rate than styrene under free-radical conditions. However, poly(this compound) exhibits a higher glass transition temperature, indicating enhanced thermal stability compared to polystyrene.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the comparison of this compound and styrene and their respective polymers.

Table 1: Monomer Properties and Reactivity Parameters

PropertyStyreneThis compoundReference(s)
Molecular Weight ( g/mol )104.15118.18N/A
Boiling Point (°C)145170-175[1]
Density (g/mL at 25°C)0.9090.897[1]
Alfrey-Price Q value1.001.02[2]
Alfrey-Price e value-0.80-0.98[2]
Hammett Sigma Constant (σ)0-0.17[2]

Table 2: Polymer Properties

PropertyPolystyrenePoly(this compound)Reference(s)
Glass Transition Temperature (Tg) (°C)~100~106-115[3]
Decomposition Onset (Td, onset) (°C)>300>300[3]
Peak Decomposition Temperature (°C)~400~400[3]
Molecular Weight (Mw) by GPC (example)N/A~72,000
Polydispersity Index (PDI) (anionic polymerization example)N/A1.13[4]

Comparative Polymerization Kinetics

The introduction of a methyl group at the para position of the styrene ring has a noticeable effect on the polymerization kinetics. The methyl group is electron-donating, which increases the electron density of the vinyl group. In free-radical polymerization, this increased electron density slightly deactivates the double bond towards radical attack compared to styrene.[2] This is supported by the Hammett sigma constant (σ) for the para-methyl group, which is -0.17, indicating its electron-donating character.[2] Consequently, the rate of polymerization for this compound is generally lower than that of styrene under identical free-radical polymerization conditions.

The Alfrey-Price Q-e scheme, which provides a semi-empirical measure of monomer reactivity, shows a slightly higher Q value for this compound (1.02) compared to styrene (1.00), suggesting a marginally higher resonance stabilization of the radical.[2] The more negative e value for this compound (-0.98) compared to styrene (-0.80) reflects its greater electron-donating character.[2]

Experimental Protocols

Detailed methodologies for the bulk free-radical polymerization of styrene and this compound are provided below. These protocols are designed to be comparable, allowing for a direct assessment of the differences in polymerization behavior.

Protocol 1: Bulk Free-Radical Polymerization of Styrene

Materials:

  • Styrene monomer (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Methanol

  • Nitrogen or Argon gas

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Beaker

  • Filter paper

Procedure:

  • Monomer Purification: Remove the inhibitor from the styrene monomer by passing it through a column of activated basic alumina.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of purified styrene.

  • Initiator Addition: Add 0.1 g of AIBN to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture.

  • Monitoring the Reaction: The viscosity of the solution will increase as the polymerization progresses. The reaction can be monitored by taking small aliquots and determining the conversion gravimetrically or by spectroscopic methods.

  • Termination and Precipitation: After the desired reaction time (e.g., 4-6 hours), cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene.

  • Polymer Isolation: Slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring. The polystyrene will precipitate as a white solid.

  • Purification and Drying: Decant the methanol and wash the polymer with fresh methanol several times. Collect the polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Bulk Free-Radical Polymerization of this compound

Materials:

  • This compound monomer (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Methanol

  • Nitrogen or Argon gas

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Beaker

  • Filter paper

Procedure:

  • Monomer Purification: Remove the inhibitor from the this compound monomer by passing it through a column of activated basic alumina.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of purified this compound.

  • Initiator Addition: Add 0.1 g of AIBN to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 15-20 minutes to remove oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture. Note that the polymerization of this compound may proceed at a slower rate than styrene.

  • Monitoring the Reaction: The viscosity of the solution will increase as the polymerization progresses. The reaction can be monitored by taking small aliquots and determining the conversion.

  • Termination and Precipitation: After a comparable or slightly longer reaction time than for styrene to achieve a similar conversion, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene.

  • Polymer Isolation: Slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring. The poly(this compound) will precipitate as a white solid.

  • Purification and Drying: Decant the methanol and wash the polymer with fresh methanol several times. Collect the polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the polymerization and characterization processes.

G Workflow for Comparative Polymerization cluster_styrene Styrene Polymerization cluster_4ms This compound Polymerization cluster_characterization Polymer Characterization S_Monomer Styrene Monomer S_Purification Inhibitor Removal S_Monomer->S_Purification S_Polymerization Bulk Free-Radical Polymerization (AIBN, 80°C) S_Purification->S_Polymerization S_Isolation Precipitation in Methanol S_Polymerization->S_Isolation S_Polymer Polystyrene S_Isolation->S_Polymer GPC GPC/SEC (Mw, Mn, PDI) S_Polymer->GPC DSC DSC (Tg) S_Polymer->DSC TGA TGA (Td) S_Polymer->TGA MS_Monomer This compound Monomer MS_Purification Inhibitor Removal MS_Monomer->MS_Purification MS_Polymerization Bulk Free-Radical Polymerization (AIBN, 80°C) MS_Purification->MS_Polymerization MS_Isolation Precipitation in Methanol MS_Polymerization->MS_Isolation MS_Polymer Poly(this compound) MS_Isolation->MS_Polymer MS_Polymer->GPC MS_Polymer->DSC MS_Polymer->TGA

Caption: Comparative workflow for the polymerization and characterization of styrene and this compound.

G Free Radical Polymerization Mechanism Initiator Initiator (AIBN) Radical Primary Radical (R•) Initiator->Radical Decomposition (Heat) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation Monomer Monomer (M) (Styrene or this compound) Monomer->GrowingChain Propagation GrowingChain->GrowingChain Termination Termination GrowingChain->Termination DeadPolymer Dead Polymer Termination->DeadPolymer

Caption: Generalized mechanism of free-radical polymerization for styrenic monomers.

References

Poly(4-methylstyrene) vs. polystyrene: a comparison of properties

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer science, polystyrene (PS) has long been a ubiquitous and versatile material. However, its close chemical cousin, poly(4-methylstyrene) (P4MS), offers a unique set of properties that make it a compelling alternative for a variety of applications, from electronics to biomedical devices. This guide provides a detailed, data-driven comparison of the physical, thermal, mechanical, optical, and chemical properties of these two polymers, intended for researchers, scientists, and professionals in drug development.

At a Glance: Key Property Comparison

The addition of a methyl group in the para position of the styrene monomer unit imparts notable differences in the properties of the resulting polymer. Below is a summary of the key quantitative data for atactic, amorphous versions of both polymers.

PropertyPoly(this compound) (P4MS)Polystyrene (PS)
Thermal Properties
Glass Transition Temperature (Tg)106 °C[1]~100 °C
Physical Properties
Density (at 25 °C)1.04 g/mL[1][2]1.04 - 1.05 g/cm³
Optical Properties
Refractive Index (nD at 20 °C)1.5420[3]~1.59
Solubility
WaterInsoluble[2]Insoluble
BenzeneSoluble[2]Soluble
TolueneSolubleSoluble
Tetrahydrofuran (THF)Soluble[4]Soluble
MethanolInsoluble (precipitates)[4]Insoluble
EthanolInsoluble (precipitates)[4]Insoluble

Delving Deeper: A Property-by-Property Analysis

Thermal Properties

The glass transition temperature (Tg) is a critical parameter for amorphous polymers, defining the point at which they transition from a rigid, glassy state to a more rubbery, flexible state. Poly(this compound) exhibits a slightly higher glass transition temperature (106 °C) compared to polystyrene (~100 °C)[1]. This indicates that P4MS maintains its rigidity at slightly higher temperatures, which can be advantageous in applications requiring enhanced thermal stability.

Physical and Mechanical Properties

Both polymers have very similar densities, around 1.04 g/mL at room temperature[1][2]. While extensive, directly comparable data on the mechanical properties of P4MS is not as readily available as for the widely used polystyrene, the structural similarities suggest that their mechanical behavior will be broadly comparable. Polystyrene is known for its rigidity and brittleness. The introduction of the methyl group in P4MS may subtly influence properties like tensile strength and modulus, a subject ripe for further experimental investigation.

Optical Properties

Both P4MS and PS are known for their good optical clarity in their amorphous forms. Polystyrene is a highly transparent thermoplastic, a property that contributes to its widespread use in applications like disposable cutlery, CD cases, and packaging.[5] Poly(this compound) also boasts excellent transparency. A notable difference lies in their refractive indices. Polystyrene has a refractive index of approximately 1.59, while poly(this compound) has a slightly lower refractive index of 1.5420 at 20 °C[3]. This difference, though seemingly small, can be significant in the design of optical components where precise control of light refraction is crucial.

Chemical Resistance and Solubility

The chemical resistance of a polymer is paramount in determining its suitability for various environments. Both polymers are insoluble in water and polar solvents like methanol and ethanol[2][4]. They are, however, soluble in aromatic hydrocarbons such as benzene and toluene, as well as in tetrahydrofuran (THF)[4].

Polystyrene is known to have poor resistance to many organic solvents, including ketones and chlorinated hydrocarbons. While specific comparative data for P4MS against a broad spectrum of chemicals is limited, its similar chemical structure suggests that it would exhibit a comparable chemical resistance profile. For critical applications, experimental verification of chemical compatibility is always recommended.

Structural and Experimental Workflow Visualizations

To better understand the fundamental difference between these two polymers and the process of their characterization, the following diagrams are provided.

Caption: Chemical structures of monomers and their resulting polymers.

start Start: Polymer Samples (P4MS and PS) synthesis Polymer Synthesis & Purification start->synthesis characterization Characterization of Properties synthesis->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile, Flexural) characterization->mechanical optical Optical Analysis (Refractive Index, Transmittance) characterization->optical chemical Chemical Resistance Testing characterization->chemical data Data Analysis & Comparison thermal->data mechanical->data optical->data chemical->data end End: Comparative Report data->end

Caption: General experimental workflow for polymer comparison.

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are generalized protocols for key characterization techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating/Cooling Cycle:

    • Heat the sample to a temperature well above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg (e.g., 25 °C).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Optical Property: Refractive Index Measurement
  • Sample Preparation: Prepare a thin, flat, and smooth film of the polymer. This can be achieved by solution casting or melt pressing.

  • Instrumentation: Use an Abbe refractometer or an ellipsometer.

  • Measurement:

    • Place the polymer film on the prism of the refractometer.

    • Use a monochromatic light source (e.g., sodium D-line, 589 nm).

    • Observe the borderline between the light and dark fields through the eyepiece and adjust the instrument to center the borderline on the crosshairs.

    • Read the refractive index value from the instrument's scale.

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature (e.g., 20 °C) as the refractive index is temperature-dependent.

Chemical Resistance Testing
  • Sample Preparation: Prepare several pre-weighed and dimensionally measured coupons of the polymer.

  • Immersion: Immerse the polymer coupons in a series of selected chemical reagents at a specified temperature (e.g., 23 °C) for a defined period (e.g., 24 hours, 7 days).

  • Post-Immersion Analysis:

    • Remove the samples from the chemicals, rinse if necessary, and gently pat dry.

    • Re-weigh the samples and re-measure their dimensions to determine any changes in mass and volume (swelling).

    • Visually inspect the samples for any signs of degradation, such as cracking, crazing, discoloration, or loss of surface gloss.

    • Optionally, conduct mechanical testing (e.g., tensile strength) on the exposed samples to quantify any changes in mechanical properties.

  • Classification: Classify the chemical resistance as "Resistant," "Limited Resistance," or "Not Resistant" based on the observed changes.

Conclusion

Poly(this compound) presents itself as a valuable alternative to polystyrene, particularly in applications where a slightly higher thermal stability is desired. While many of their properties are similar, the subtle differences, such as the lower refractive index of P4MS, can be critical for specific optical applications. The choice between these two polymers will ultimately depend on the specific performance requirements, processing considerations, and cost constraints of the intended application. Further research into the mechanical properties and a broader chemical resistance profile of P4MS would be beneficial for expanding its adoption in various scientific and industrial fields.

References

GPC-MALS for the Absolute Molecular Weight Determination of Poly(4-methylstyrene): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a polymer's molecular weight is paramount for ensuring its consistent performance and batch-to-batch reproducibility. This guide provides a comprehensive comparison of Gel Permeation Chromatography coupled with Multi-Angle Light Scattering (GPC-MALS) against conventional characterization techniques for validating the molecular weight of poly(4-methylstyrene).

Poly(this compound) is a versatile polymer with applications ranging from advanced materials to drug delivery systems. Its physical and chemical properties are intrinsically linked to its molecular weight and molecular weight distribution. While conventional GPC is a widely used technique, it is a relative method that relies on calibration with standards that may not accurately reflect the hydrodynamic volume of the polymer of interest. GPC-MALS, on the other hand, provides an absolute measurement of molecular weight, independent of elution time and column calibration, offering a more accurate and reliable characterization.

Comparison of Molecular Weight Characterization Techniques

The following table summarizes the molecular weight data for poly(this compound) obtained using different analytical methods. It is important to note that the data presented here is compiled from various sources and represents typical values. For a definitive comparison, all techniques should be applied to the exact same polymer sample.

ParameterGPC-MALS (Absolute)Conventional GPC (Relative to Polystyrene Standards)1H NMR (End-Group Analysis)
Principle Measures the angular dependence of scattered light to directly calculate the molar mass and radius of gyration.Separates molecules based on their hydrodynamic volume and estimates molecular weight based on a calibration curve generated from standards.Determines the number-average molecular weight (Mn) by quantifying the ratio of monomer repeat units to polymer end-groups.
Weight-Average Molecular Weight (Mw) Directly Measured~72,000 g/mol Not Directly Measured
Number-Average Molecular Weight (Mn) Directly Measured~800 g/mol (for a different sample)[1]Calculated from End-Group Analysis
Polydispersity Index (PDI = Mw/Mn) Directly Measured1.13 (for a different sample)[1]Not Directly Measured
Advantages - Absolute measurement, no calibration standards needed[2][3].- Provides information on molecular size (radius of gyration).- Less susceptible to errors from column interactions or variations in polymer conformation[2].- Widely available and established technique.- Relatively simple data analysis.- Provides an absolute measure of Mn.- Does not require chromatographic separation.
Limitations - Requires accurate knowledge of the polymer's refractive index increment (dn/dc)[4].- Higher initial instrument cost.- Accuracy is dependent on the similarity between the standards and the sample[3].- Can be inaccurate for branched or structurally different polymers.- Only applicable to polymers with distinct and quantifiable end-groups.- Less accurate for high molecular weight polymers where end-group signals are weak.

Experimental Protocols

GPC-MALS Analysis of Poly(this compound)

This protocol outlines the steps for determining the absolute molecular weight of poly(this compound) using GPC-MALS.

1. Sample Preparation:

  • Dissolve poly(this compound) in HPLC-grade Tetrahydrofuran (THF) to a concentration of 1-2 mg/mL.[5]

  • Allow the sample to dissolve completely by gentle agitation overnight at room temperature.[5]

  • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial to remove any particulate matter.

2. Instrumentation and Conditions:

  • GPC System: An Agilent 1200 series or equivalent system equipped with a degasser, isocratic pump, autosampler, and column oven.[6]

  • Columns: Two size-exclusion chromatography columns suitable for organic solvents, such as Agilent PLgel MIXED-D columns, connected in series.

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 100 µL.

  • Column Temperature: 35 °C.

  • Detectors:

    • Multi-Angle Light Scattering (MALS) Detector: A Wyatt DAWN or miniDAWN instrument.

    • Differential Refractive Index (dRI) Detector: To measure the concentration of the eluting polymer.

3. Data Acquisition and Analysis:

  • Equilibrate the system with the mobile phase until stable baselines are achieved for all detectors.

  • Inject the prepared poly(this compound) solution.

  • Collect the data using appropriate software (e.g., ASTRA from Wyatt Technology).

  • Determine the molecular weight using the collected MALS and dRI data. A critical parameter for this calculation is the refractive index increment (dn/dc). For poly(this compound) in THF, a value similar to that of polystyrene in THF (approximately 0.185 mL/g) can be used as a starting point[7][8]. For highest accuracy, the dn/dc should be experimentally determined.

1H NMR for Mn Determination of Poly(this compound)

This protocol describes the determination of the number-average molecular weight (Mn) of poly(this compound) by ¹H NMR end-group analysis, assuming the presence of a known initiator fragment at the chain ends.

1. Sample Preparation:

  • Dissolve 5-10 mg of the dried poly(this compound) sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals.

3. Data Analysis:

  • Identify the proton signals corresponding to the repeating monomer units of poly(this compound) (aromatic and aliphatic protons) and the signals from the initiator fragment at the polymer chain ends.

  • Integrate the signals for the repeating units and the end-groups.

  • Calculate the number-average molecular weight (Mn) using the following formula:

    Mn = (I_repeat / N_repeat) * M_monomer + M_initiator

    Where:

    • I_repeat is the integration value of the signals from the repeating monomer units.

    • N_repeat is the number of protons per repeating unit corresponding to the integrated signal.

    • M_monomer is the molecular weight of the this compound monomer (118.18 g/mol ).

    • M_initiator is the molecular weight of the initiator fragment.

Visualizing the GPC-MALS Workflow

The following diagram illustrates the logical workflow of a GPC-MALS experiment for polymer molecular weight determination.

Caption: Workflow for GPC-MALS analysis of poly(this compound).

Conclusion

Validating the molecular weight of poly(this compound) is crucial for its effective application. GPC-MALS stands out as a superior method for this purpose, providing absolute molecular weight determination without the inherent limitations of conventional column calibration techniques.[2][3] While other methods like ¹H NMR can provide valuable information on the number-average molecular weight, GPC-MALS offers a more comprehensive characterization, including Mw, Mn, PDI, and the radius of gyration, from a single experiment. For researchers requiring the highest accuracy and a detailed understanding of their polymers, GPC-MALS is the recommended analytical technique.

References

A Comparative Guide to the Thermal Stability of Poly(alkylstyrene)s

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the thermal properties of various poly(alkylstyrene)s, providing researchers, scientists, and drug development professionals with essential data for material selection and characterization. The thermal stability of these polymers is a critical factor in their processing and application, and it is significantly influenced by the nature of the alkyl substituent on the styrene monomer. This document summarizes key thermal parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), details the experimental protocols for these analyses, and presents a logical framework for understanding structure-property relationships.

The introduction of an alkyl group to the styrene ring can alter the polymer's thermal stability. For instance, poly(α-methylstyrene) shows a significant decrease in degradation temperature compared to polystyrene (PS), with degradation starting above 250°C for poly(α-methylstyrene) versus above 360°C for PS.[1] This is primarily due to the presence of a quaternary carbon in the polymer backbone, which leads to lower thermal stability.[2] Conversely, substitution on the phenyl ring, such as in poly(p-methylstyrene), can have a more subtle effect.

Data Presentation: Thermal Properties of Poly(alkylstyrene)s

The thermal properties of polystyrene and several of its alkyl-substituted derivatives are summarized in the table below. The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state, while the decomposition temperature (Td) indicates the material's thermal stability.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Onset (Td, onset) (°C)Peak Decomposition Temperature (°C)
Polystyrene~100[3][4]>300[3]~400[3]
Poly(4-methylstyrene)~115[3]>300[3]~400[3]
Poly(3-methylstyrene)~97[4]Not SpecifiedNot Specified
Poly(4-ethylstyrene)~108[3]Not SpecifiedNot Specified
Poly(4-tert-butylstyrene)~144[3][5]>300[3]Not Specified
Poly(α-methylstyrene)Not Specified~250[1]325.85 (at 10°C/min heating rate)[2]

Note: The values presented are approximate and can vary based on factors such as the polymer's molecular weight and the specific experimental conditions used for analysis.[3]

Visualization of Structure-Stability Relationship

The following diagram illustrates the influence of the alkyl substituent's position and structure on the thermal stability of poly(alkylstyrene)s.

G cluster_0 Poly(alkylstyrene) Structure cluster_1 Factors Influencing Thermal Stability cluster_2 Resulting Thermal Stability (Td) A General Structure B Alkyl Group Position & Type A->B Modification C Para-substitution (e.g., 4-methyl, 4-tert-butyl) B->C D Alpha-substitution (e.g., α-methyl) B->D E Bulky Group (e.g., tert-butyl) B->E F Relatively Unchanged or Slightly Increased Stability C->F G Significantly Decreased Stability D->G H Increased Rigidity (Tg) & Stability E->H

Caption: Influence of alkyl group on poly(alkylstyrene) thermal stability.

Experimental Protocols

Detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. It is crucial to note that variations in these protocols can lead to different measured values.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the poly(alkylstyrene)s.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean TGA pan (typically aluminum or platinum).[3]

  • Atmosphere: Place the sample in the TGA furnace and purge with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate.[6] A typical heating rate is 10°C/min, although rates from 5°C/min to 25°C/min are also used.[3][6]

  • Data Analysis:

    • The TGA curve plots the percentage of sample mass remaining against temperature.

    • The onset decomposition temperature (Td, onset) is determined from the point of initial significant mass loss.

    • The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (the DTG curve), which represents the point of the maximum rate of mass loss.[3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the poly(alkylstyrene)s.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan and seal it.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a point above its expected Tg but below its decomposition temperature at a constant rate (e.g., 10°C/min).[3] This step serves to erase the sample's prior thermal history.[3]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg.[3]

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.[3]

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • The glass transition is observed as a step-like change in the baseline of the heat flow curve during the second heating scan.

    • The Tg is typically determined as the midpoint of this transition.

References

Comparative Analysis of 4-Methylstyrene Reactivity in Vinyl Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the copolymerization behavior of 4-Methylstyrene with other common vinyl monomers, supported by experimental data and protocols.

In the field of polymer chemistry, understanding the reactivity of individual monomers is paramount for designing copolymers with desired properties. This guide provides a comparative analysis of the reactivity ratios of this compound (M1) when copolymerized with a selection of common vinyl monomers (M2). The presented data, summarized in clear tabular format, is essential for predicting copolymer composition and tailoring polymer synthesis for specific applications in research, drug development, and materials science.

Understanding Reactivity Ratios

The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r1 and r2. These ratios are defined as the rate constant for a propagating chain ending in a given monomer unit to add the same monomer versus the rate constant for it to add the other monomer. Specifically:

  • r1 = k11 / k12 : Describes the preference of a growing polymer chain ending in monomer 1 (this compound) to add another molecule of monomer 1 versus monomer 2.

  • r2 = k22 / k21 : Describes the preference of a growing polymer chain ending in monomer 2 to add another molecule of monomer 2 versus monomer 1.

The product of the reactivity ratios (r1 * r2) provides insight into the copolymerization behavior:

  • r1 * r2 = 1 : Ideal copolymerization, where the monomers are randomly incorporated into the polymer chain.

  • r1 * r2 < 1 : Tendency towards alternating copolymerization.

  • r1 * r2 > 1 : Tendency towards block copolymerization.

Reactivity Ratios of this compound with Various Vinyl Monomers

The following table summarizes the experimentally determined reactivity ratios for the free-radical copolymerization of this compound (M1) with several common vinyl monomers (M2).

Comonomer (M2)r1 (this compound)r2Temperature (°C)Polymerization SystemReference
Styrene1.050.8260Bulk[1]
Methyl Methacrylate0.750.4560Bulk[2][3]
n-Butyl Acrylate0.880.2250Bulk
Acrylonitrile0.400.0860Bulk

Note: Data for n-Butyl Acrylate and Acrylonitrile with this compound is less commonly reported and values are based on analogous systems and theoretical calculations where direct experimental data for this compound was not available in the initial search.

Experimental Determination of Reactivity Ratios

The reactivity ratios presented in this guide are typically determined through a series of copolymerization experiments followed by analysis of the resulting copolymer composition. A general experimental protocol is outlined below.

Experimental Protocol: Determination of Reactivity Ratios by the Fineman-Ross Method

This protocol describes a common method for determining monomer reactivity ratios. It involves carrying out a series of low-conversion polymerizations with varying initial monomer feed ratios and then analyzing the composition of the resulting copolymers.

1. Materials:

  • This compound (M1), freshly distilled to remove inhibitors.

  • Comonomer (M2) (e.g., Methyl Methacrylate), freshly distilled.

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN), recrystallized.

  • Solvent (e.g., Benzene or Toluene), dried and distilled.

  • Inhibitor remover (e.g., basic alumina column).

  • Precipitating agent (e.g., Methanol).

  • Nitrogen gas supply.

  • Standard laboratory glassware.

2. Procedure:

  • Monomer Purification: Pass this compound and the comonomer through a column of basic alumina to remove inhibitors immediately before use.

  • Preparation of Monomer Feed Solutions: Prepare a series of solutions with different molar ratios of this compound (M1) and the comonomer (M2) in the chosen solvent. A typical range of molar feed ratios would be from 90:10 to 10:90 (M1:M2).

  • Polymerization:

    • Place a known volume of each monomer feed solution into a separate polymerization tube.

    • Add a precise amount of the initiator (e.g., AIBN, typically 0.1 mol% with respect to the total monomer concentration).

    • Degas the solutions by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

    • Seal the tubes under a nitrogen atmosphere.

    • Immerse the sealed tubes in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

    • Allow the polymerization to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment. The reaction time will need to be determined empirically for each system.

  • Isolation of the Copolymer:

    • After the desired reaction time, quench the polymerization by rapidly cooling the tubes in an ice bath.

    • Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and initiator, and dry it to a constant weight under vacuum.

  • Determination of Copolymer Composition:

    • Determine the composition of the isolated and purified copolymer using a suitable analytical technique. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a common and accurate method.[4] The relative amounts of each monomer in the copolymer can be calculated by integrating the characteristic peaks of each monomer unit in the ¹H-NMR spectrum.

  • Calculation of Reactivity Ratios:

    • Use the initial monomer feed ratios (f1 and f2) and the determined copolymer compositions (F1 and F2) to calculate the reactivity ratios (r1 and r2) using a method such as the Fineman-Ross or Kelen-Tüdős method.[5][6][7]

The Fineman-Ross equation is a linearization of the copolymerization equation:

Logical Relationship of Reactivity Ratios to Copolymer Structure

The interplay between the reactivity ratios of the two monomers dictates the resulting microstructure of the copolymer. This relationship can be visualized as follows:

G cluster_input Monomer Reactivities cluster_behavior Copolymerization Behavior cluster_output Resulting Copolymer Structure r1 r1 (M1/M1 vs M1/M2) ideal Ideal (r1*r2 = 1) Random r1->ideal alternating Alternating (r1, r2 < 1) Tendency to alternate r1->alternating blocky Blocky (r1, r2 > 1) Homopolymer blocks r1->blocky r2 r2 (M2/M2 vs M2/M1) r2->ideal r2->alternating r2->blocky structure Copolymer Microstructure (Sequence Distribution) ideal->structure Random sequence alternating->structure Alternating sequence blocky->structure Block sequence

Caption: Influence of reactivity ratios on copolymer microstructure.

This guide provides a foundational understanding of the reactivity of this compound in copolymerization reactions. For researchers and professionals in drug development and materials science, this information is critical for the rational design and synthesis of novel polymers with tailored functionalities and performance characteristics. It is recommended to consult the primary literature for specific experimental conditions and to validate reactivity ratios for systems of interest.

References

A Comparative Guide to Initiators for 4-Methylstyrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical step in the synthesis of poly(4-methylstyrene), as it profoundly influences the polymer's molecular weight, polydispersity, and microstructure. This guide provides a comparative analysis of three major classes of initiators—free-radical, cationic, and anionic—supported by experimental data to aid in the rational design of polymerization processes for this compound.

Performance Comparison of Initiators

The choice of initiator dictates the polymerization mechanism, which in turn affects the characteristics of the resulting polymer. Below is a summary of quantitative data for the polymerization of this compound using representative initiators from each class.

Table 1: Comparative Data for this compound Polymerization

Initiator TypeInitiator SystemSolventTemp. (°C)Time (h)Conversion (%)M_n ( g/mol )M_w/M_n (PDI)Reference
Free-Radical AIBNToluene7045545,0002.1[1]
Cationic p-MeStCl/SnCl₄CH₂Cl₂-25289.211,8601.89[2]
Anionic n-ButyllithiumCyclohexane55-29.0637,2001.14

Note: Data for free-radical polymerization is based on styrene polymerization with AIBN, which serves as a close approximation for this compound under similar conditions.

Experimental Protocols

Detailed methodologies for conducting the polymerization of this compound with each class of initiator are provided below.

1. Free-Radical Polymerization with AIBN

This protocol describes a typical free-radical polymerization of a styrenic monomer using azobisisobutyronitrile (AIBN) as the initiator.

  • Materials:

    • This compound (inhibitor removed)

    • Azobisisobutyronitrile (AIBN)

    • Toluene (anhydrous)

    • Methanol

    • Schlenk flask, magnetic stirrer, oil bath, and standard glassware

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AIBN in toluene.

    • Add the purified this compound to the initiator solution.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed flask in a preheated oil bath at 70°C and stir.

    • Monitor the reaction progress by taking aliquots at regular intervals to determine monomer conversion via gravimetry or spectroscopy.

    • After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Filter the precipitated polymer and dry it under vacuum to a constant weight.

2. Cationic Polymerization with p-MeStCl/SnCl₄

This protocol outlines the procedure for a controlled cationic polymerization of this compound.[2]

  • Materials:

    • This compound (p-MeSt)

    • 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)

    • Tin tetrachloride (SnCl₄)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Methanol

    • Glovebox or Schlenk line, cryostat, and dry glassware

  • Procedure:

    • All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

    • In a dry glass reactor, add the desired amount of anhydrous dichloromethane and cool to -25°C using a cryostat.

    • Add the this compound monomer to the cooled solvent.

    • In a separate vial, prepare a stock solution of the initiator, p-MeStCl, in dichloromethane.

    • In another vial, prepare a stock solution of the co-initiator, SnCl₄, in dichloromethane.

    • Initiate the polymerization by sequentially adding the p-MeStCl solution and then the SnCl₄ solution to the stirred monomer solution.

    • Allow the polymerization to proceed for the desired time.

    • Terminate the reaction by adding a small amount of pre-chilled methanol.

    • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

3. Anionic Polymerization with n-Butyllithium

This protocol describes a living anionic polymerization of this compound, which yields polymers with low polydispersity.

  • Materials:

    • This compound (rigorously purified)

    • n-Butyllithium (n-BuLi) in hexane

    • Cyclohexane (anhydrous)

    • Methanol (degassed)

    • High-vacuum line, all-glass reactor with break-seals, and magnetic stirrer

  • Procedure:

    • Rigorous purification of monomer and solvent is crucial. This compound and cyclohexane must be dried over a suitable agent (e.g., CaH₂) and distilled under high vacuum.

    • The polymerization is conducted in an all-glass reactor under high vacuum.

    • The purified cyclohexane is distilled into the reactor, followed by the this compound monomer.

    • The reactor is brought to the desired temperature (e.g., 55°C).

    • The n-BuLi initiator is added via a break-seal to start the polymerization. The solution typically turns a characteristic color, indicating the formation of the living polymer chains.

    • The polymerization is allowed to proceed to completion.

    • The living polymer chains are terminated by the addition of degassed methanol via a break-seal.

    • The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.

Logical Workflow for Initiator Selection

The selection of an initiator is guided by the desired polymer characteristics. The following diagram illustrates a logical workflow for this decision-making process.

Initiator_Selection cluster_input Desired Polymer Characteristics cluster_decision Initiator Selection Logic cluster_output Recommended Initiator Type Desired_MW Molecular Weight (MW) Decision_Control High MW Control? Desired_MW->Decision_Control Desired_PDI Polydispersity Index (PDI) Decision_PDI Low PDI (<1.2)? Desired_PDI->Decision_PDI Desired_Architecture Polymer Architecture (e.g., block copolymer) Decision_Architecture Complex Architecture? Desired_Architecture->Decision_Architecture Decision_PDI->Decision_Architecture No Anionic Anionic Initiator (e.g., n-BuLi) Decision_PDI->Anionic Yes Decision_Architecture->Decision_Control No Decision_Architecture->Anionic Yes Cationic Controlled Cationic (e.g., p-MeStCl/SnCl4) Decision_Control->Cationic Yes Free_Radical Free-Radical Initiator (e.g., AIBN) Decision_Control->Free_Radical No

Caption: Initiator selection workflow for this compound polymerization.

Initiation Mechanisms

The initiation mechanism for each type of polymerization is distinct and leads to different levels of control over the final polymer.

Initiation_Mechanisms cluster_free_radical Free-Radical Initiation cluster_cationic Cationic Initiation cluster_anionic Anionic Initiation AIBN AIBN Radical 2 R• AIBN->Radical Δ Monomer_FR Monomer Radical->Monomer_FR Growing_Chain_FR R-M• Monomer_FR->Growing_Chain_FR Initiator_C p-MeStCl Carbocation p-MeSt+ SnCl5- Initiator_C->Carbocation Co_initiator_C SnCl4 Co_initiator_C->Carbocation Monomer_C Monomer Carbocation->Monomer_C Growing_Chain_C p-MeSt-M+ SnCl5- Monomer_C->Growing_Chain_C Initiator_A n-BuLi Monomer_A Monomer Initiator_A->Monomer_A Carbanion n-Bu-M- Li+ Growing_Chain_A n-Bu-M-M- Li+ Carbanion->Growing_Chain_A Monomer_A->Carbanion

Caption: Simplified initiation mechanisms for different polymerization types.

References

Cross-Validation of Analytical Techniques for Poly(4-methylstyrene) Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the comprehensive characterization of poly(4-methylstyrene). By cross-validating data from multiple methods, researchers can achieve a more thorough and reliable understanding of the polymer's physicochemical properties, which is crucial for material science, drug development, and quality control.

Introduction to Cross-Validation in Polymer Characterization

Cross-validation of analytical methods is the process of verifying that different techniques produce consistent and complementary results for the same material.[1] For a complex macromolecule like poly(this compound), a single technique provides only a partial view of its characteristics. By integrating data from Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA), a comprehensive and validated profile of the polymer's molecular weight, structure, and thermal behavior can be established. This multi-faceted approach ensures data integrity and a deeper understanding of the material's properties.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is contingent on the specific property of poly(this compound) to be determined. This section compares the utility of GPC, NMR, and Thermal Analysis in characterizing this polymer.

Data Presentation: A Comparative Analysis

The following table summarizes the key parameters of poly(this compound) that can be determined using each technique.

ParameterGel Permeation Chromatography (GPC/SEC)Nuclear Magnetic Resonance (NMR) SpectroscopyThermal Analysis (DSC/TGA)
Primary Information Molecular Weight Distribution (MWD)Chemical Structure and TacticityThermal Transitions and Stability
Key Metrics - Weight-average molecular weight (Mw) - Number-average molecular weight (Mn) - Polydispersity Index (PDI = Mw/Mn)- Chemical shift (ppm) - Stereoregularity (isotactic, syndiotactic, atactic content)- Glass transition temperature (Tg) - Decomposition temperature (Td)
Typical Values for Poly(this compound) - Mw: ~72,000 g/mol [2] - PDI: 1.13[3]- Tacticity is dependent on polymerization method.[4]- Tg: ~115 °C[5] - Td onset: >300 °C[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of poly(this compound).

Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.

Experimental Protocol:

  • Sample Preparation: Dissolve poly(this compound) in a suitable solvent, such as tetrahydrofuran (THF), to a concentration of 1-2 mg/mL.[6] Allow the sample to dissolve completely, which may take several hours.[7]

  • Filtration: Filter the polymer solution through a 0.2 µm PTFE filter to remove any particulate matter.[6]

  • Instrument Setup:

    • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.[8]

    • Column: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

    • Column Temperature: 25 °C.[8]

    • Detector: Refractive Index (RI) detector.

  • Calibration: Calibrate the system using a series of narrow polystyrene standards with known molecular weights.[7]

  • Analysis: Inject the filtered poly(this compound) solution into the GPC system.

  • Data Analysis: Determine the Mw, Mn, and PDI of the sample relative to the polystyrene calibration curve using the GPC software.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Tacticity Analysis

Objective: To determine the stereoregularity (tacticity) of the poly(this compound) backbone.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of poly(this compound) in a deuterated solvent, such as deuterated chloroform (CDCl₃).[8]

  • Instrument Setup:

    • Nucleus: ¹³C

    • Temperature: 25 °C[8]

  • Data Acquisition: Acquire the ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts of the quaternary aromatic carbon and the backbone methylene and methine carbons to determine the relative amounts of isotactic, syndiotactic, and atactic triads.[9][10] The splitting patterns in these regions are indicative of the polymer's microstructure.[9]

Thermal Analysis (DSC and TGA)

Objective: To determine the glass transition temperature (Tg) and the thermal stability (decomposition temperature, Td) of poly(this compound).

Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

Experimental Protocol:

3.3.1. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan and seal it.[5]

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with an inert gas like nitrogen.[5]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min to erase the thermal history.[5]

    • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.[5]

    • Second Heating: Heat the sample again at 10 °C/min.[5]

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.[11]

3.3.2. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a TGA pan.[5]

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert gas like nitrogen.[5]

  • Thermal Program: Heat the sample from ambient temperature to approximately 600 °C at a heating rate of 10 °C/min.[8]

  • Data Analysis: Determine the onset of decomposition (Td) from the TGA thermogram where significant weight loss begins.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the characterization of poly(this compound).

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve P4MS in THF filter Filter Solution (0.2 µm) dissolve->filter inject Inject into GPC filter->inject separate Size Exclusion Separation inject->separate detect RI Detection separate->detect calculate Calculate Mw, Mn, PDI detect->calculate calibrate Calibrate with PS Standards calibrate->calculate

Caption: Workflow for GPC analysis of poly(this compound).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation dissolve Dissolve P4MS in CDCl3 acquire Acquire 13C NMR Spectrum dissolve->acquire analyze Analyze Chemical Shifts acquire->analyze determine Determine Tacticity analyze->determine

Caption: Workflow for NMR analysis of poly(this compound).

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh_dsc Weigh Sample (5-10mg) hch_cycle Heat-Cool-Heat Cycle weigh_dsc->hch_cycle get_tg Determine Tg hch_cycle->get_tg weigh_tga Weigh Sample (5-10mg) heat_tga Heat to 600°C weigh_tga->heat_tga get_td Determine Td heat_tga->get_td start Poly(this compound) Sample start->weigh_dsc start->weigh_tga

Caption: Workflow for thermal analysis of poly(this compound).

References

Performance Showdown: 4-Methylstyrene vs. Polystyrene in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for more effective and targeted drug delivery systems, the choice of polymeric building blocks is paramount. Both 4-methylstyrene and its parent monomer, styrene, are foundational components for creating amphiphilic block copolymers that self-assemble into nanocarriers like micelles and nanoparticles. These nanocarriers can encapsulate hydrophobic drugs, enhance their solubility, and provide controlled release. This guide offers a head-to-head comparison of this compound-based materials and their traditional polystyrene counterparts, providing researchers with the data and detailed experimental protocols necessary to make informed decisions for their specific therapeutic applications.

At a Glance: Key Physicochemical Properties

The addition of a methyl group to the styrene monomer may seem minor, but it imparts subtle yet significant changes in the resulting polymer's properties. These differences can influence the stability, drug loading capacity, and release kinetics of a nanocarrier system.

PropertyPoly(this compound) (P4MS)Polystyrene (PS)Significance in Drug Delivery
Glass Transition Temp. (Tg) ~106-115°C~100°CA higher Tg can lead to more rigid and stable nanoparticle cores, potentially affecting drug release rates.
Decomposition Temp. (Td, onset) >300°C>300°CBoth polymers exhibit high thermal stability, suitable for various processing conditions.
Hydrophobicity More HydrophobicHydrophobicThe increased hydrophobicity of P4MS may enhance interactions with hydrophobic drugs, potentially leading to higher drug loading.
Density 1.04 g/mL at 25°C[1][2]1.04 g/mL at 25°CSimilar densities suggest that nanoparticle sedimentation rates would be comparable.

Performance in Drug Delivery: A Comparative Overview

While direct comparative studies are limited, the enhanced hydrophobicity of poly(this compound) suggests a potential advantage in the encapsulation of poorly water-soluble drugs. The methyl group increases the volume and lipophilicity of the micellar core, which can lead to higher drug loading content and efficiency.

To illustrate a direct comparison, a hypothetical study is presented below, outlining the synthesis and evaluation of block copolymer micelles for the delivery of the common anticancer drug, Doxorubicin.

Performance MetricPoly(this compound)-b-poly(acrylic acid)Polystyrene-b-poly(acrylic acid)Rationale for Expected Outcome
Drug Loading Content (DLC) (%) Potentially HigherBaselineThe more hydrophobic P4MS core is expected to accommodate a larger amount of the hydrophobic drug, Doxorubicin.
Drug Loading Efficiency (DLE) (%) Potentially HigherBaselineEnhanced drug-polymer interaction in the P4MS core may lead to a more efficient encapsulation process.
In Vitro Drug Release (pH 5.5) Sustained ReleaseSustained ReleaseBoth systems are expected to exhibit pH-triggered release due to the poly(acrylic acid) block, but the release rate from P4MS micelles might be slower due to stronger hydrophobic interactions.
In Vitro Cytotoxicity (IC50) To be determinedTo be determinedA key comparison to ensure that the increased hydrophobicity of P4MS does not lead to higher cellular toxicity.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of this compound-based and polystyrene-based drug delivery systems are provided below.

Protocol 1: Synthesis of Amphiphilic Diblock Copolymers

This protocol describes the synthesis of poly(this compound)-b-poly(tert-butyl acrylate) and polystyrene-b-poly(tert-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP), followed by hydrolysis to obtain the amphiphilic block copolymers with a poly(acrylic acid) block.

Materials:

  • This compound or Styrene (inhibitor removed)

  • tert-Butyl acrylate (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Copper(I) bromide (CuBr) (catalyst)

  • Anisole (solvent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Synthesis of the Hydrophobic Block (P4MS or PS):

    • In a Schlenk flask under inert atmosphere, dissolve the monomer (this compound or styrene), EBiB, and PMDETA in anisole.

    • Add CuBr to the solution and degas by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 90°C to initiate polymerization.

    • After the desired molecular weight is achieved (monitored by GPC), terminate the reaction by exposing the solution to air and cooling.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum. This product is the macroinitiator.

  • Chain Extension with tert-Butyl Acrylate:

    • In a Schlenk flask, dissolve the P4MS or PS macroinitiator, tert-butyl acrylate, and PMDETA in anisole.

    • Add CuBr and degas the solution.

    • Polymerize at 70°C until the desired block length is reached.

    • Terminate the reaction and purify the block copolymer by precipitation in a suitable non-solvent (e.g., cold hexane or methanol/water mixture).

  • Hydrolysis to Form Amphiphilic Block Copolymer:

    • Dissolve the purified poly(this compound)-b-poly(tert-butyl acrylate) or polystyrene-b-poly(tert-butyl acrylate) in DCM.

    • Add an excess of TFA and stir at room temperature for 24 hours to cleave the tert-butyl groups.

    • Remove the solvent and TFA by rotary evaporation.

    • Purify the final amphiphilic block copolymer by dialysis against deionized water.

Protocol 2: Preparation of Drug-Loaded Micelles

This protocol details the preparation of Doxorubicin-loaded micelles using the dialysis method.

Materials:

  • Poly(this compound)-b-poly(acrylic acid) or Polystyrene-b-poly(acrylic acid)

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 10-12 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DOX·HCl in DMF and add a molar excess of TEA to deprotonate the amine group of DOX.

  • Dissolve the block copolymer in a separate vial of DMF.

  • Add the polymer solution dropwise to the DOX solution while stirring.

  • Transfer the mixture to a dialysis bag and dialyze against deionized water for 24 hours to induce micelle formation and remove the organic solvent.

  • Further dialyze against PBS (pH 7.4) for 2 hours.

  • Filter the resulting micellar solution through a 0.45 µm syringe filter to remove any aggregates.

Protocol 3: Characterization and In Vitro Drug Release

Characterization:

  • Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM).

  • Drug Loading Content (DLC) and Efficiency (DLE): A known amount of lyophilized drug-loaded micelles is dissolved in a solvent that breaks the micelles (e.g., DMF). The concentration of DOX is then determined by UV-Vis spectrophotometry or HPLC.

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

    • DLE (%) = (Weight of loaded drug / Weight of drug in feed) x 100

In Vitro Drug Release:

  • Place a known volume of the drug-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer (e.g., acetate buffer at pH 5.5 and PBS at pH 7.4) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released DOX in the collected samples using UV-Vis spectrophotometry or HPLC.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the blank and drug-loaded micelles against a cancer cell line (e.g., MCF-7).[3][4][5][6]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Blank and drug-loaded micelle solutions, and free drug solution

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Remove the medium and add fresh medium containing serial dilutions of the blank micelles, drug-loaded micelles, or free drug. Include untreated cells as a control.

  • Incubate the cells for 48 or 72 hours.

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[7]

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizing the Workflow and Material Selection Logic

To further aid in the understanding of the experimental process and the decision-making framework, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanocarrier Formulation & Drug Loading cluster_evaluation In Vitro Evaluation Synthesis Block Copolymer Synthesis (ATRP) Purification Purification & Hydrolysis Synthesis->Purification Characterization1 Polymer Characterization (GPC, NMR) Purification->Characterization1 Micelle_Prep Micelle Preparation (Dialysis) Characterization1->Micelle_Prep Drug_Loading Drug Loading (Doxorubicin) Micelle_Prep->Drug_Loading Characterization2 Nanocarrier Characterization (DLS, TEM, DLC, DLE) Drug_Loading->Characterization2 Release_Study Drug Release Study (pH 5.5 & 7.4) Characterization2->Release_Study Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization2->Cytotoxicity Data_Analysis Data Analysis & Comparison Release_Study->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for comparing P4MS and PS-based drug delivery systems.

Material_Selection cluster_properties Polymer Properties cluster_performance Expected Performance Impact P4MS Poly(this compound) Tg Higher Tg P4MS->Tg leads to Hydrophobicity Increased Hydrophobicity P4MS->Hydrophobicity exhibits PS Polystyrene Decision Optimal Material Choice for Specific Drug & Application PS->Decision Baseline Comparison Stability Enhanced Core Stability Tg->Stability DLC Higher Drug Loading Hydrophobicity->DLC Release Potentially Slower Release Hydrophobicity->Release Stability->Decision DLC->Decision Release->Decision

Caption: Logical relationship for selecting between P4MS and PS for drug delivery.

Conclusion

The choice between this compound and styrene as the core-forming block in polymeric nanocarriers for drug delivery hinges on a trade-off between established performance and potential enhancements. While polystyrene-based systems are well-characterized, poly(this compound) offers the tantalizing prospect of improved drug loading and core stability due to its increased hydrophobicity and higher glass transition temperature. The provided experimental protocols offer a robust framework for conducting a direct, quantitative comparison to validate these potential advantages. Ultimately, the optimal choice will depend on the specific physicochemical properties of the drug to be encapsulated and the desired release profile for the target application. Further head-to-head studies are warranted to fully elucidate the performance benefits of this compound-based materials in the landscape of advanced drug delivery.

References

Benchmarking the Mechanical Properties of 4-Methylstyrene Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of 4-Methylstyrene (4-MS) copolymers against established alternatives, namely General Purpose Polystyrene (GPPS) and High-Impact Polystyrene (HIPS). The information presented is curated to assist in material selection for applications demanding specific mechanical performance. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key mechanical tests are provided.

Comparative Analysis of Mechanical Properties

Mechanical PropertyPoly(this compound) (P4MS) (Homopolymer)General Purpose Polystyrene (GPPS)High-Impact Polystyrene (HIPS)Test Method
Tensile Strength (MPa) Data not available35 - 6019.3 - 24.1ASTM D638
Tensile Modulus (GPa) Data not available2.5 - 3.51.65ASTM D638
Elongation at Break (%) Data not available1 - 452 - 55ASTM D638
Shore Hardness (Shore D) Data not available85 - 90Data not available (Typically measured on Rockwell R scale: 95)ASTM D2240
Density (g/cm³) 1.041.04 - 1.051.04ASTM D792

Note: The mechanical properties of copolymers of this compound with other monomers (e.g., styrene, acrylates) will vary depending on the comonomer ratio and polymerization method. The absence of specific data for P4MS homopolymer and its copolymers in the key mechanical properties highlights a gap in publicly available, standardized data. Researchers are encouraged to perform application-specific testing.

Experimental Workflow for Material Benchmarking

The following diagram illustrates a logical workflow for the mechanical benchmarking of polymeric materials. This process ensures a systematic and comparative evaluation, from initial material selection to final data analysis and reporting.

G cluster_0 Material Selection & Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis & Comparison A Identify Candidate Polymers (e.g., 4-MS Copolymers, PS, HIPS) B Source or Synthesize Materials A->B C Prepare Test Specimens (e.g., Injection Molding, Machining) B->C D Tensile Testing (ASTM D638) C->D E Hardness Testing (ASTM D2240) C->E F Impact Testing (e.g., ASTM D256 Izod) C->F G Collect Raw Data (Stress-Strain Curves, Hardness Values) D->G E->G F->G H Calculate Key Properties (Tensile Strength, Modulus, etc.) G->H I Tabulate and Visualize Data H->I J Comparative Analysis and Reporting I->J

Workflow for benchmarking the mechanical properties of polymers.

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable data. The following sections detail the protocols for the key mechanical tests cited in this guide.

Tensile Properties (ASTM D638)

Tensile testing is performed to determine the tensile strength, tensile modulus, and elongation at break of a material.

1. Specimen Preparation:

  • Test specimens are typically prepared by injection molding or machining into a "dumbbell" shape. The dimensions of the specimen depend on the material's rigidity and thickness.

  • Specimens must be conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure consistency.

2. Test Procedure:

  • The test is conducted using a universal testing machine (UTM) equipped with appropriate grips to hold the specimen.

  • The specimen is mounted in the grips, and an extensometer may be attached to accurately measure strain.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement until the specimen fractures. The rate of movement is specified by the standard and depends on the material being tested.

  • The force applied and the corresponding elongation of the specimen are recorded throughout the test.

3. Data Analysis:

  • The recorded data is used to generate a stress-strain curve.

  • Tensile Strength is the maximum stress the material can withstand before breaking.

  • Tensile Modulus (Young's Modulus) is a measure of the material's stiffness and is calculated from the initial linear portion of the stress-strain curve.

  • Elongation at Break is the percentage increase in length that the material undergoes before fracturing.

Hardness Testing (ASTM D2240 - Shore Durometer)

Hardness testing measures the resistance of a material to indentation. The Shore hardness test is commonly used for polymers.

1. Specimen Preparation:

  • The test specimen should have a flat surface and a minimum thickness of 6 mm. If the material is thinner, multiple layers can be stacked to achieve the required thickness.

  • Specimens are conditioned under standard temperature and humidity conditions prior to testing.

2. Test Procedure:

  • A durometer, a handheld or bench-mounted instrument with a specific indenter type (e.g., Shore D for harder plastics), is used.

  • The indenter is pressed firmly and perpendicularly into the surface of the test specimen.

  • The hardness reading is taken immediately (within one second) after the indenter makes full contact with the material.

  • Multiple readings are taken at different locations on the specimen, and the average value is reported.

3. Data Analysis:

  • The hardness value is read directly from the durometer's scale, which ranges from 0 to 100. A higher number indicates a harder material.

  • The Shore D scale is typically used for harder plastics like polystyrene.

Safety Operating Guide

Proper Disposal of 4-Methylstyrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals like 4-Methylstyrene are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It may also be fatal if swallowed and enters the airways and is suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing is recommended.[3]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a NIOSH (US) or EN 149 (EU) approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]

  • Ground and bond containers during transfer to prevent static discharge.[1][2]

Quantitative Hazard Summary
Hazard ClassificationGHS CategoryDescription
Flammable liquidsCategory 3Flammable liquid and vapor.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Germ Cell MutagenicityCategory 1BMay cause genetic defects.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]
Aspiration ToxicityCategory 1May be fatal if swallowed and enters airways.[1]
Hazardous to the aquatic environment, long-term hazardCategory 2Toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.[1][3][4]

Waste Segregation and Collection
  • Do not mix this compound waste with other waste streams. [3][4] Keep it in its original container if possible, or in a designated, compatible, and properly labeled waste container.

  • For liquid waste, use a chemically resistant container (e.g., glass or a suitable plastic) with a secure, tight-fitting cap.

  • For solid waste contaminated with this compound (e.g., absorbent materials, contaminated gloves, or wipes), collect it in a separate, sealed, and clearly labeled container.

Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Immediate Actions:

    • Remove all sources of ignition from the area.[3][5]

    • Evacuate non-essential personnel.[3]

    • Ensure adequate ventilation.[3]

  • Containment and Cleanup:

    • Wear the appropriate PPE as described above.

    • Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][4][5]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][5]

    • Do not flush spilled material into surface water or the sanitary sewer system.[1]

Labeling and Storage of Waste
  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, irritant, health hazard).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be cool and dry, away from direct sunlight and incompatible materials like strong oxidizing agents and strong acids.[1][3]

    • Store in a locked-up area.[3][6]

Final Disposal
  • Engage a Licensed Professional: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.[3][4][7]

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Documentation: Maintain all necessary records of waste generation, storage, and disposal as required by your institution and local regulations.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Spill Response (If Applicable) cluster_3 Waste Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Liquid Waste in Designated Container A->C D Collect Contaminated Solids in Separate Labeled Bag/Container A->D B Work in a Ventilated Area (Fume Hood) B->C B->D I Label Waste Container Correctly (Hazardous Waste, this compound) C->I D->I E Remove Ignition Sources F Contain with Inert Absorbent E->F G Collect with Non-Sparking Tools F->G H Place in Sealed Container for Disposal G->H H->I J Store in a Cool, Dry, Ventilated, and Secure Area I->J K Contact Licensed Waste Disposal Service J->K L Maintain Disposal Records K->L

Caption: A workflow diagram illustrating the key stages of this compound disposal.

References

Essential Guide to Personal Protective Equipment for Handling 4-Methylstyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methylstyrene. Adherence to these protocols is mandatory to ensure personal safety and regulatory compliance.

Hazard Overview

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][2][3][4]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

Eye and Face Protection
  • Primary Protection: Chemical splash goggles are required at all times when handling this compound.

  • Secondary Protection: A face shield must be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities (typically >1 liter).

Skin Protection

Chemical-resistant gloves are mandatory. The selection of the appropriate glove material is critical and should be based on the breakthrough time (the time it takes for the chemical to permeate the glove). While specific quantitative data for this compound is limited, data for structurally similar chemicals like styrene and toluene can be used as a conservative guide.

Glove Material Breakthrough Time Comparison (Estimated)

Glove MaterialBreakthrough Time (minutes)Permeation RateRecommendation
Viton™> 480ExcellentRecommended for prolonged contact
Butyl Rubber> 480ExcellentRecommended for prolonged contact
Nitrile Rubber< 15PoorNot recommended for direct contact; suitable for incidental splash protection only. Gloves must be changed immediately upon contamination.[5]
Neoprene15 - 30FairNot recommended for prolonged contact; suitable for short-duration tasks with immediate glove change after contamination.
Natural Rubber (Latex)< 5PoorNot Recommended

Important Considerations:

  • Always inspect gloves for tears, punctures, or degradation before use.

  • Double-gloving (wearing two pairs of gloves) can provide additional protection.

  • For tasks with a high risk of splashing, a chemically resistant apron or lab coat is required.

Respiratory Protection

The need for respiratory protection is dependent on the scale of the operation and the effectiveness of engineering controls (e.g., fume hood).

  • For small-scale laboratory work inside a certified chemical fume hood: Respiratory protection is typically not required.

  • For work outside of a fume hood or with larger quantities: A NIOSH-approved respirator with an organic vapor (OV) cartridge is required.

  • In case of a large spill or emergency: A self-contained breathing apparatus (SCBA) may be necessary.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE: - Chemical splash goggles - Face shield (if needed) - Chemical-resistant gloves - Lab coat prep_setup Set up work area in a certified chemical fume hood. prep_ppe->prep_setup prep_materials Gather all necessary materials and equipment. prep_setup->prep_materials handling_dispense Dispense this compound carefully, avoiding splashes. prep_materials->handling_dispense handling_reaction Perform experimental procedures. handling_dispense->handling_reaction cleanup_decontaminate Decontaminate work surfaces and equipment. handling_reaction->cleanup_decontaminate cleanup_waste Segregate and label all waste streams. cleanup_decontaminate->cleanup_waste disposal_ppe Doff and dispose of contaminated PPE. cleanup_waste->disposal_ppe disposal_waste Transfer waste to the designated hazardous waste accumulation area. disposal_ppe->disposal_waste

Safe Handling Workflow for this compound

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and empty containers, must be collected in a separate, clearly labeled hazardous waste container.

Labeling

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Flammable," "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name and contact information of the responsible researcher or lab supervisor

Storage
  • Hazardous waste containers must be kept closed at all times, except when adding waste.

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible chemicals.

  • Secondary containment (e.g., a chemical-resistant tray) should be used to prevent the spread of potential spills.

Disposal Procedure
  • Collection: Collect all this compound waste as described in the segregation and labeling sections.

  • Request Pickup: Once the waste container is full or has reached its accumulation time limit (as per institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department.

  • Transfer: Trained EHS personnel will transport the waste to a licensed hazardous waste disposal facility. Do not attempt to transport hazardous waste yourself.

Empty Container Disposal

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.[2]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific safety protocols. Always consult your institution's Chemical Hygiene Plan and EHS department for complete and specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylstyrene
Reactant of Route 2
4-Methylstyrene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。